molecular formula C26H25NO4 B8233313 Fmoc-4-methyl-D-homophenylalanine

Fmoc-4-methyl-D-homophenylalanine

Cat. No.: B8233313
M. Wt: 415.5 g/mol
InChI Key: JLOKXQGKJIXTSW-UHFFFAOYSA-N
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Description

Fmoc-4-methyl-D-homophenylalanine is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-4-methyl-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-methyl-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKXQGKJIXTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Fmoc-4-methyl-D-homophenylalanine in Peptide Therapeutics

Executive Summary

Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-HomoPhe(4-Me)-OH) is a non-proteinogenic amino acid derivative critical to the development of protease-resistant peptidomimetics. By combining the side-chain extension of homophenylalanine with the lipophilic enhancement of a para-methyl substitution, this residue offers a dual mechanism for improving the pharmacokinetic profile of peptide drugs: it introduces steric bulk that hinders enzymatic degradation and enhances hydrophobic interactions with receptor binding pockets.

This guide details the physicochemical properties, structural implications, and rigorous solid-phase peptide synthesis (SPPS) protocols required to integrate this residue into therapeutic candidates.

Part 1: Physicochemical Profile & Chemical Identity

The precise characterization of Fmoc-4-methyl-D-homophenylalanine is essential for accurate stoichiometry in synthesis and mass spectrometry validation.

Chemical Specifications
ParameterSpecification
Chemical Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid
Common Abbreviation Fmoc-D-HomoPhe(4-Me)-OH
Chemical Formula C₂₆H₂₅NO₄
Molecular Weight (Average) 415.49 g/mol
Monoisotopic Mass 415.1784 Da
Chirality D-Enantiomer (

-configuration at

-carbon)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Structural Decomposition

The molecule consists of three functional domains: the Fmoc protecting group (N-terminus), the extended homophenylalanine backbone, and the 4-methyl substitution.

ChemicalStructure cluster_0 Core Amino Acid Structure Fmoc Fmoc Group (Lipophilic Protection) Linker Carbamate Linker (-NH-CO-O-) Fmoc->Linker AlphaC Alpha Carbon (D-Configuration) Linker->AlphaC Backbone Homo-Extension (-CH2-CH2-) AlphaC->Backbone Carboxyl Carboxyl Group (-COOH) AlphaC->Carboxyl Phenyl Phenyl Ring Backbone->Phenyl Methyl 4-Methyl Group (Para-Substitution) Phenyl->Methyl Para Position

Figure 1: Structural decomposition of Fmoc-4-methyl-D-homophenylalanine, highlighting the homophenylalanine backbone extension and para-methyl substitution.

Part 2: Structural Significance in Drug Design[5][6][7]

The "Homo" Effect: Conformational Flexibility

Standard Phenylalanine (Phe) possesses a single methylene bridge (


). Homophenylalanine (HomoPhe) extends this to an ethylene bridge (

). This extension:
  • Disrupts Secondary Structure: It acts as a "breaker" for rigid

    
    -helices, allowing the peptide backbone to adopt novel folding patterns.
    
  • Distance Scanning: It physically moves the aromatic ring further from the peptide backbone, allowing the phenyl group to reach deep hydrophobic pockets in GPCRs or enzymes that standard Phe cannot access.

The 4-Methyl Substitution: Lipophilicity & Stability

The addition of a methyl group at the para position of the phenyl ring serves two functions:

  • Metabolic Stability: The methyl group blocks the para position, a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This prolongs the half-life of the peptide in vivo.

  • Hydrophobic Interaction: It increases the

    
     (partition coefficient), enhancing the molecule's affinity for hydrophobic binding sites and improving membrane permeability.
    

Part 3: Experimental Protocols (SPPS)

Expertise Note: Due to the increased hydrophobicity and slight steric bulk of the side chain, standard coupling protocols (e.g., DIC/HOBt) may result in incomplete coupling or deletion sequences. The following protocol uses high-efficiency coupling reagents to ensure quantitative incorporation.

Synthesis Workflow

SPPS_Workflow Resin_Prep 1. Resin Preparation Swelling in DMF (30 min) Deprotection 2. Fmoc Deprotection 20% Piperidine/DMF Resin_Prep->Deprotection Wash1 3. Wash Cycle DMF (5x), DCM (3x) Deprotection->Wash1 Activation 4. Activation AA + HATU + DIEA (1:0.95:2 eq) Wash1->Activation Coupling 5. Coupling Reaction 60 min at Room Temp Activation->Coupling Monitoring 6. Kaiser Test / Chloranil Test Coupling->Monitoring Decision Complete? Monitoring->Decision Recouple Re-couple (Different Solvent/Reagent) Decision->Recouple No (Blue Beads) Next_Cycle Proceed to Next AA Decision->Next_Cycle Yes (Blue/No Color) Recouple->Coupling

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for sterically modified amino acids.

Step-by-Step Protocol

Reagents:

  • Amino Acid: Fmoc-D-HomoPhe(4-Me)-OH (4.0 eq relative to resin loading).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 3.9 eq.

  • Base: DIEA (Diisopropylethylamine), 8.0 eq.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes to ensure accessible reactive sites.

  • Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash resin thoroughly (
    
    
    
    DMF).
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-D-HomoPhe(4-Me)-OH and HATU in minimal DMF.

    • Add DIEA immediately before adding to the resin.

    • Why? Pre-activation ensures the active ester is formed before contact with the resin, minimizing racemization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser test (for primary amines). If the beads remain blue, perform a second coupling (double coupling) using PyBOP/HOAt to alter the chemical environment.

  • Capping (Optional but Recommended): After successful coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in subsequent steps.

Cleavage & Isolation
  • Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2–3 hours. The 4-methyl group is stable to TFA, but the TIS scavenger is necessary to prevent alkylation of the aromatic ring by carbocations generated from protecting groups of other residues (e.g., Trt, Boc).

Part 4: Quality Control & Validation

Trustworthiness in peptide science relies on rigorous validation. The 4-methyl-homophenylalanine residue presents specific diagnostic peaks.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 5–95% Acetonitrile in Water (with 0.1% TFA).

    • Retention Time: Expect a later elution time compared to standard Phenylalanine or Homophenylalanine analogs due to the increased hydrophobicity of the methyl group.

  • Mass Spectrometry (ESI-MS):

    • Verify the mass shift.

    • 
       (14 for homo-extension + 14 for methyl).
      
    • 
       (methyl group).
      

References

  • Chem-Impex International. Fmoc-4-methyl-D-beta-homophenylalanine Product Specifications. Retrieved from .

  • Sigma-Aldrich. Fmoc-D-Homophe-OH Product Data and Safety Information. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Methyl-D-phenylalanine derivatives. Retrieved from .

  • Thieme Chemistry. Synthesis of Peptides: Solid Phase Methods and Hindered Amino Acids. Houben-Weyl Methods of Organic Chemistry. Retrieved from .

The Definitive Technical Guide to Fmoc-4-methyl-D-homophenylalanine: Identifiers, Mechanistic Rationale, and SPPS Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific, proteolytically stable peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). Fmoc-4-methyl-D-homophenylalanine is a premium building block utilized in advanced Solid-Phase Peptide Synthesis (SPPS). By combining a D-stereocenter, an extended aliphatic spacer (homo-extension), and a lipophilic para-methyl substitution, this molecule provides drug developers with a precise tool to enhance target receptor affinity while simultaneously evading endogenous enzymatic degradation. This guide provides a comprehensive technical breakdown of its chemical identifiers, structural causality, and validated integration protocols for peptide engineering.

Chemical Identity and Core Identifiers

Accurate identification and tracking of ncAAs are critical for regulatory compliance and structural validation in drug discovery. The core identifiers and quantitative physicochemical properties of Fmoc-4-methyl-D-homophenylalanine are summarized in Table 1[1][2][3].

Table 1: Core Chemical Identifiers and Properties

Property / IdentifierSpecification
Common Name Fmoc-4-methyl-D-homophenylalanine
Synonyms Fmoc-D-HoPhe(4-Me)-OH
CAS Registry Number 1260592-40-2
Molecular Formula C26H25NO4
Molecular Weight 415.48 g/mol
IUPAC Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methylphenyl)butanoic acid
SMILES (Isomeric) CC1=CC=C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=C1

Structural Significance & Mechanistic Rationale

The architectural design of Fmoc-4-methyl-D-homophenylalanine is not arbitrary; every functional group serves a distinct mechanistic purpose in the context of peptide drug development.

  • D-Stereocenter (Chiral Inversion): Natural proteases (e.g., trypsin, pepsin) have evolved to recognize and cleave the L-amino acid backbone. Inverting the stereocenter to the D-configuration creates a profound chiral mismatch within the protease active site, rendering the adjacent peptide bonds virtually invisible to enzymatic hydrolysis and drastically extending the serum half-life of the therapeutic [4].

  • Homo-Extension (-CH2-CH2- Spacer): The addition of a methylene group between the alpha-carbon and the aromatic ring extends the spatial reach of the side chain. This allows the aromatic moiety to probe deeper hydrophobic pockets within target receptors without inducing steric clashes at the peptide backbone.

  • 4-Methyl Substitution: The para-methyl group on the phenyl ring modulates the electron density of the aromatic system. This enhances lipophilicity and optimizes

    
     or CH-
    
    
    
    stacking interactions with receptor binding sites, often leading to increased binding affinity.
  • Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group enables a mild, orthogonal solid-phase synthesis strategy. It is highly stable to acidic conditions but easily cleaved by mild bases, avoiding the hazardous and highly corrosive hydrogen fluoride (HF) conditions required in traditional Boc chemistry [5].

Protease_Resistance Substrate Peptide with 4-Me-D-HoPhe Protease Endogenous Protease (e.g., Trypsin) Substrate->Protease Binding Attempt Mismatch Chiral & Steric Mismatch Protease->Mismatch D-Stereocenter + Homo-Extension Evasion Proteolytic Evasion (Extended Half-life) Mismatch->Evasion No Cleavage

Mechanistic pathway of protease evasion conferred by D-homo-amino acid incorporation.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating Fmoc-4-methyl-D-homophenylalanine into a peptide sequence requires optimized SPPS protocols. Because the extended side chain and unnatural stereochemistry can introduce slight steric hindrance during coupling, the choice of reagents is critical to prevent epimerization and ensure high yields.

SPPS_Workflow Start Peptide-Resin (Fmoc-Protected) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate 2. Activation (HATU / DIPEA) Wash1->Activate Couple 3. Coupling (Fmoc-4-Me-D-HoPhe-OH) Activate->Couple Wash2 Wash & Kaiser Test (DMF / DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave 4. Global Cleavage (TFA Cocktail) Wash2->Cleave Final Sequence

Iterative SPPS cycle incorporating Fmoc-4-methyl-D-homophenylalanine coupling.

Validated Step-by-Step Protocol

Step 1: Resin Swelling

  • Action: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Solvates the polymer matrix, expanding the resin pores to maximize the accessibility of reactive amine sites for incoming reagents.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Causality: Piperidine acts as a mild secondary base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates a base-catalyzed

    
    -elimination reaction, releasing a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently scavenged by excess piperidine to form a stable adduct [6].
    

Step 3: Amino Acid Activation

  • Action: Dissolve 0.3 mmol (3 eq) of Fmoc-4-methyl-D-homophenylalanine and 0.29 mmol (2.9 eq) of HATU in DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: HATU is selected over standard DIC/HOBt due to the steric hindrance imparted by the extended homo-aryl side chain. HATU generates a highly reactive O-7-azabenzotriazolyl ester intermediate, driving the acylation forward rapidly while minimizing the risk of epimerization at the

    
    -carbon [7].
    

Step 4: Coupling and Self-Validation

  • Action: Add the activated amino acid solution to the resin. Agitate for 60 minutes at room temperature. Wash thoroughly with DMF and DCM, then perform a Kaiser (ninhydrin) test.

  • Causality & Validation: The Kaiser test acts as a self-validating checkpoint for the protocol. A yellow bead/solution indicates complete acylation of primary amines (successful coupling). A blue bead/solution indicates unreacted amines, triggering an automatic re-coupling step before proceeding. This systemic check ensures sequence fidelity and prevents deletion errors [8].

Step 5: Global Cleavage

  • Action: Treat the dried resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support and removes any side-chain protecting groups. TIS and water act as highly efficient carbocation scavengers to prevent the re-alkylation of the peptide backbone by cleaved protecting groups.

Analytical Characterization

Following cleavage and ether precipitation, the crude peptide containing the 4-methyl-D-homophenylalanine residue must be validated.

Table 2: Standard Analytical Parameters for Validation

Analytical MethodTarget Parameter / Expected ResultRationale
RP-HPLC C18 Column, Gradient: 5-95% ACN in H2O (0.1% TFA)Separates the target peptide from truncated sequences. The lipophilic 4-methyl group typically increases retention time compared to canonical phenylalanine.
ESI-MS (Positive Mode)

shift of +193.1 Da per residue added.
Confirms the exact mass of the incorporated residue (Residue Mass = MW - H2O = 415.48 - 18.02 + 1 = 193.1 Da without Fmoc).

References

  • MDPI. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." International Journal of Molecular Sciences,[Link]

  • MDPI. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules,[Link]

  • Luxembourg Bio Technologies. "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators." Journal of Peptide Science,[Link]

Sources

Technical Guide: Solubility of Fmoc-4-methyl-D-homophenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-β-HomoPhe(4-Me)-OH; CAS: 269398-86-9) is a specialized, hydrophobic non-standard amino acid used in the synthesis of protease-resistant peptides and peptidomimetics.[1] Its structural features—an extended backbone (homo-phenylalanine) and a lipophilic 4-methyl substitution—impart unique solubility challenges compared to standard Fmoc-Phe-OH.

This guide provides a validated technical framework for solubilizing this reagent for Solid Phase Peptide Synthesis (SPPS). While generally soluble in polar aprotic solvents, its hydrophobicity requires precise solvent selection to prevent on-resin aggregation and incomplete coupling.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to mastering solubility.

PropertyDataImplication for Solubility
CAS Number 269398-86-9Unique identifier for verification.
Molecular Weight 415.49 g/mol Moderate MW; kinetics are diffusion-limited in high-viscosity solvents.
Backbone β-Homo (one extra CH₂ group)Increases rotational freedom; higher risk of intermolecular aggregation (β-sheet formation).
Side Chain 4-Methyl-PhenylHighly hydrophobic; reduces solubility in polar protic solvents (MeOH, Water).
Protecting Group FmocLipophilic; drives solubility in organic solvents like DMF/DCM.

Solubility Profile in Organic Solvents[2][3]

The following data synthesizes empirical observations and standard SPPS operating ranges.

Primary Solvents (SPPS Grade)
SolventSolubility RatingSaturation Range (Est.)Application Context
DMF (N,N-Dimethylformamide)Excellent > 0.5 MStandard SPPS coupling. The default choice for microwave and room temp synthesis.
NMP (N-Methyl-2-pyrrolidone)Superior > 0.6 MRecommended for "difficult sequences" or high-concentration stock solutions. Reduces aggregation better than DMF.
DCM (Dichloromethane)Good ~ 0.3 - 0.4 MUsed for resin loading (e.g., 2-CTC resin). Caution: Volatile; concentration changes due to evaporation.
DMSO (Dimethyl sulfoxide)High > 0.5 MUse only as a co-solvent (max 10-20%) to disrupt aggregation. Warning: Oxidizing agent; can damage Met/Cys residues.
Incompatible Solvents
  • Water/Buffers: Insoluble. Causes immediate precipitation.

  • Alcohols (MeOH, EtOH): Poor solubility; potential for transesterification side reactions.

  • Diethyl Ether/Hexanes: Insoluble (used for precipitation/purification).

Technical Protocol: Dissolution & Handling

Objective: Prepare a 0.2 M solution for automated or manual SPPS coupling.

Reagents & Equipment[3][4][5][6]
  • Fmoc-4-methyl-D-homophenylalanine (Dry powder, stored at 4°C).

  • Solvent: Anhydrous DMF or NMP (Amine-free grade).

  • Vortex mixer and Ultrasonic bath.

  • 0.22 µm PTFE Syringe Filter (optional, for automated synthesizers).

Step-by-Step Workflow

DissolutionProtocol Start Start: Calculate Mass (Target: 0.2 M) Weigh Weigh Powder into Dry Polypropylene Tube Start->Weigh AddSolvent Add 75% of Target Volume (DMF or NMP) Weigh->AddSolvent Vortex Vortex Vigorously (30-60 seconds) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (35-40 kHz) for 2-5 mins at <30°C Check->Sonicate No (Turbid) TopUp Add Remaining Solvent to Final Volume Check->TopUp Yes Sonicate->Check Filter Filter (PTFE) if used in Automated Flow Systems TopUp->Filter Ready Ready for Coupling Filter->Ready

Figure 1: Logical workflow for the preparation of Fmoc-amino acid solutions, ensuring complete dissolution.

Critical "Application Scientist" Notes:
  • The "Wetting" Step: Do not add the full volume of solvent immediately. The hydrophobic 4-methyl group can cause the powder to "clump" and float. Adding 75% of the solvent allows for better shear force during vortexing.

  • Thermal Limit: If sonication is required, monitor temperature. Keep below 40°C to prevent premature Fmoc deprotection (especially if the DMF contains trace amines).

  • Activation Timing: Only add the activator (HBTU/HATU/DIC) after the amino acid is fully dissolved. Activating a suspension will lead to low yields.

Troubleshooting: Aggregation & Gelation

The "homo" backbone and hydrophobic side chain make this residue prone to


-sheet aggregation during the coupling step, even if the monomer is soluble.
Logic for Solvent Selection[2][3][4][6][7][8]

SolventLogic Input Coupling Scenario Standard Standard Sequence (<10 residues) Input->Standard Difficult Hydrophobic/Long Sequence (>15 residues) Input->Difficult Loading Resin Loading (First residue) Input->Loading DMF Use DMF (0.2 M) Standard->DMF NMP Use NMP (0.2 M) Difficult->NMP MagicMix Use Magic Mixture (DCM/DMF/NMP) Difficult->MagicMix If NMP fails Loading->DMF Wang/Rink DCM Use DCM (0.2 - 0.5 M) Loading->DCM 2-CTC Resin

Figure 2: Decision matrix for selecting the optimal solvent based on synthesis context.

Advanced Solubilization Tactics

If the solution remains turbid or synthesis yields are low:

  • Switch to NMP: NMP has a higher dipole moment than DMF and disrupts inter-chain hydrogen bonding more effectively.

  • Chaotropic Salts: Add 0.4 M LiCl (Lithium Chloride) to the DMF/NMP solution. This disrupts hydrogen bond networks that cause gelation.

  • The "Magic Mixture": For extremely difficult couplings, use a solvent blend of DCM:DMF:NMP (1:1:1). This balances polarity and swelling properties.

References

  • Biotage. (2023).[2] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

Sources

Advanced Peptidomimetics: The Strategic Role of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of D-homophenylalanine (D-Hphe) in peptidomimetics.

Technical Guide for Drug Design & Development

Executive Summary: The "Dual-Modification" Advantage

In the rational design of peptidomimetics, D-homophenylalanine (D-Hphe) represents a high-value "dual-modification" strategy. It simultaneously addresses two critical failure modes in peptide drug discovery: metabolic instability and sub-optimal binding affinity .

Unlike simple D-amino acid substitution (which inverts chirality) or simple homologation (which extends the side chain), D-Hphe combines both:

  • D-Configuration: Confers resistance to endogenous proteases by disrupting the stereochemical recognition required for hydrolysis.[1]

  • Homologation (Gamma-carbon insertion): Extends the aromatic phenyl ring by one methylene unit (

    
    ). This alters the side-chain topology (
    
    
    
    and
    
    
    torsion angles), allowing the phenyl group to access deep hydrophobic pockets unavailable to native Phenylalanine (Phe).

Structural & Conformational Mechanics

The "Reach and Twist" Mechanism

The incorporation of D-Hphe induces a profound alteration in the peptide backbone's Ramachandran landscape. While L-Phe typically favors


-helical or 

-sheet regions, D-Hphe acts as a

-turn inducer
.
  • Backbone Effect: The D-chirality forces the backbone into a "kink," often stabilizing Type II'

    
    -turns. This is critical for mimicking the bioactive turns found in GPCR ligands and macrocyclic peptides.
    
  • Side-Chain Effect: The extra methylene group acts as a flexible hinge. It decouples the aromatic ring from the backbone rigidity, allowing the

    
    -system to rotate and "reach" into cryptic binding sites (e.g., S1' pockets of metalloproteases) without distorting the main chain.
    
Comparative Structural Metrics

The following table contrasts D-Hphe with its canonical counterparts to highlight its unique physicochemical profile.

Table 1: Comparative Physicochemical Profile of Phenylalanine Analogs

FeatureL-Phenylalanine (L-Phe)D-Phenylalanine (D-Phe)L-Homophenylalanine (L-Hphe)D-Homophenylalanine (D-Hphe)
Chirality L (

)
D (

)
L (

)
D (

)
Side Chain




Protease Stability Low (Native Substrate)High (Stereo-mismatch)Moderate (Steric hindrance)Very High (Stereo + Steric)
Turn Induction No (favors

)
Yes (Type II')NoStrong Type II' Inducer

-Space Reach
5.0 Å (approx)5.0 Å (inverted vector)6.5 Å6.5 Å (inverted vector)
Visualization of SAR Logic

The following diagram illustrates the logical pathway for selecting D-Hphe during Lead Optimization.

SAR_Logic Lead Native Peptide Lead (L-Phe containing) Problem1 Issue 1: Rapid Proteolysis Lead->Problem1 Problem2 Issue 2: Low Affinity/Selectivity Lead->Problem2 Strategy1 Strategy A: Invert Chirality (D-Phe) Problem1->Strategy1 Fix Stability Strategy2 Strategy B: Extend Side Chain (L-Hphe) Problem2->Strategy2 Fix Reach Solution OPTIMAL SOLUTION: D-Homophenylalanine (D-Hphe) Strategy1->Solution Combine Strategy2->Solution Combine Outcome1 Outcome: Protease Resistance Solution->Outcome1 Outcome2 Outcome: Access to Deep Pockets Solution->Outcome2 Outcome3 Outcome: Turn Stabilization Solution->Outcome3

Figure 1: Decision matrix for incorporating D-Hphe during peptidomimetic lead optimization.

Experimental Protocols: Synthesis & Incorporation

Synthesis of Fmoc-D-Hphe-OH

While commercially available, in-house synthesis is often required for specific isotopic labeling or derivative creation. The most robust route utilizes the Evan's Chiral Auxiliary method or enzymatic resolution. Below is a scalable protocol for the enzymatic resolution of racemic Hphe, followed by Fmoc protection.

Protocol: Chemoenzymatic Synthesis

  • Substrate Preparation: Start with racemic

    
    -acetyl-homophenylalanine.
    
  • Enzymatic Resolution: Incubate with Acylase I (Aspergillus melleus) at pH 7.5, 37°C.

    • Mechanism:[2][3] Acylase I selectively hydrolyzes the L-enantiomer to free L-Hphe. The D-enantiomer remains as

      
      -acetyl-D-Hphe.
      
  • Separation: Acidify to pH 2.0 and extract the unreacted

    
    -acetyl-D-Hphe with ethyl acetate (organic phase). The free L-Hphe remains in the aqueous phase.
    
  • Hydrolysis: Reflux the

    
    -acetyl-D-Hphe in 6M HCl for 4 hours to yield free D-Hphe hydrochloride.
    
  • Fmoc Protection:

    • Dissolve D-Hphe in water/dioxane (1:1).

    • Add

      
       (2.5 eq) followed by Fmoc-OSu (1.1 eq).
      
    • Stir at RT for 12 hours. Acidify and extract to obtain Fmoc-D-Hphe-OH .

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating D-Hphe requires modified coupling cycles to prevent racemization (though D-isomers are generally robust) and ensure complete coupling due to the steric bulk of the homophenyl group.

Workflow: SPPS Coupling Cycle

  • Resin Selection: Use Rink Amide MBHA resin (for C-term amides) or Wang resin (for C-term acids).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Critical Step):

    • Reagents:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU to maximize coupling efficiency of the bulky D-Hphe.

    • Base:DIEA (Diisopropylethylamine).

    • Ratio: AA : HATU : DIEA = 4 : 3.9 : 8 (relative to resin loading).

    • Pre-activation: Mix AA, HATU, and DIEA in DMF for 30 seconds before adding to resin.

  • Coupling: Shake for 45–60 minutes at Room Temperature.

    • Validation: Perform Chloranil test (more sensitive than Kaiser test for secondary amines, if applicable) or standard Kaiser test.

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF to cap unreacted chains.

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-Protected) Deprot 1. Deprotection 20% Piperidine/DMF Start->Deprot Wash1 Wash (DMF x5) Deprot->Wash1 Activate 2. Activation (Pre-mix 30s) Fmoc-D-Hphe-OH (4 eq) HATU (3.9 eq) DIEA (8 eq) Wash1->Activate Couple 3. Coupling 45-60 min @ RT Activate->Couple Check Kaiser/Chloranil Test Couple->Check Recouple Re-Couple (Use PyBOP/HOAt) Check->Recouple Color (Positive) Cap 4. Capping Ac2O / Pyridine Check->Cap Blue (Negative) Recouple->Cap Next Next Cycle Cap->Next

Figure 2: Optimized SPPS workflow for incorporating sterically demanding D-Hphe residues.

Case Studies & Therapeutic Applications

HIV-1 Capsid Modulators (PF-74 Analogs)

Context: The small molecule PF-74 binds to the HIV-1 capsid (CA) protein, destabilizing it. However, metabolic stability is a limiting factor. D-Hphe Role: Researchers synthesized peptidomimetics based on the PF-74 pharmacophore.[4] Substituting the native phenylalanine moiety with D-Hphe resulted in:

  • Enhanced Hydrophobic Contact: The extended ethyl-phenyl side chain penetrated deeper into the hydrophobic pocket formed by helices 3, 4, and 5 of the CA protein.

  • Resistance: The D-configuration prevented degradation by cytosolic peptidases, significantly increasing half-life (

    
    ) in microsomal stability assays.
    Result:  Analogs containing D-Hphe showed low-micromolar inhibitory potency with improved metabolic stability compared to L-Phe parents.
    
Aminopeptidase N (APN/CD13) Inhibitors

Context: APN is a zinc-dependent metalloprotease involved in tumor angiogenesis and pain regulation. D-Hphe Role: Phosphonic acid analogs of D-Hphe were designed as transition-state mimetics.

  • The phosphonate group mimics the tetrahedral transition state of peptide hydrolysis.

  • The D-homophenyl side chain targets the S1 hydrophobic pocket. Mechanism: The "homo" extension positions the phenyl ring optimally within the S1 pocket, while the D-configuration aligns the phosphonate group with the catalytic Zinc ion (

    
    ) more effectively than the L-isomer in specific inhibitor designs.
    Data: 
    
    
    
    values for D-Hphe phosphonates were found to be in the sub-micromolar range, outperforming L-Phe analogs by 2-5 fold in potency.

References

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Available at: [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders. Molecules. Available at: [Link]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules. Available at: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines. Available at: [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry. Available at: [Link]

Sources

Technical Guide: Steric Effects of 4-Methyl Substitution on Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, physicochemical, and pharmacological impact of 4-methyl substitution on homophenylalanine (hPhe), a critical non-proteinogenic amino acid used in peptidomimetics and drug design.

Subject: 4-Methyl-L-homophenylalanine (4-Me-hPhe) | CAS: 2350819-82-6 (derivative) Context: Structure-Activity Relationship (SAR) in GPCR Ligands and Protease Inhibitors

Executive Summary

The modification of phenylalanine (Phe) to homophenylalanine (hPhe) extends the aromatic side chain by one methylene unit (


), altering the spatial reach of the phenyl ring by approximately 1.54 Å. The further addition of a methyl group at the para position (4-position) of the phenyl ring creates 4-methylhomophenylalanine (4-Me-hPhe) .

This modification serves two primary mechanistic functions in drug design:

  • Hydrophobic Extension: It probes the distal depth of hydrophobic binding pockets (e.g., S1/S1' subsites) beyond the range of canonical phenylalanine.

  • Steric Volume Expansion: The 4-methyl group adds approximately 15–20 ų of van der Waals volume, which can either enhance binding via optimal packing (London dispersion forces) or induce selectivity via steric clashes in off-target receptors.

Structural & Conformational Analysis

The Homologation Shift

To understand the steric effect, one must first quantify the backbone-to-tip distance.

  • Phenylalanine (Phe): Distance from

    
     to 
    
    
    
    (ring tip) is
    
    
    Å.
  • Homophenylalanine (hPhe): The insertion of a

    
    -methylene group (
    
    
    
    ) extends this distance to
    
    
    Å.
  • 4-Me-hPhe: The para-methyl group extends the vector by another

    
     Å (C-C bond + van der Waals radius), reaching a total effective depth of 
    
    
    
    Å from the backbone.
Rotameric Freedom ( Angles)

The "homo" insertion decouples the aromatic ring from the rigid peptide backbone.

  • 
     (C
    
    
    
    -C
    
    
    ):
    Similar to Phe, preferring gauche(-), trans, and gauche(+) conformers.[1]
  • 
     (C
    
    
    
    -C
    
    
    ):
    In hPhe, this bond allows the phenyl ring to adopt a wider range of orientations compared to Phe, where the ring is often constrained by the backbone carbonyl.
  • Steric Impact of 4-Me: The 4-methyl group does not significantly restrict

    
     or 
    
    
    
    rotation in solution. However, in a bound state , the 4-methyl group severely limits the "wobble" of the phenyl ring within a pocket, entropic penalties that must be offset by enthalpic gains (hydrophobic interaction).
Visualization of Steric Reach

The following diagram illustrates the incremental extension and steric volume increase.

StericComparison Phe Phenylalanine (Phe) Length: ~5.2 Å Vol: Baseline hPhe Homophenylalanine (hPhe) Length: ~6.7 Å Vol: +CH2 (~17 ų) Phe->hPhe + Methylene (γ) insertion (Arndt-Eistert Homologation) Me_hPhe 4-Me-hPhe Length: ~8.7 Å Vol: +CH2 + CH3 (~35 ų) hPhe->Me_hPhe + Para-Methyl substitution (Distal Hydrophobic Filling) Pocket Receptor Pocket (S1) hPhe->Pocket Moderate Contact Me_hPhe->Pocket Deep Penetration High VdW Contact

Caption: Comparative steric reach of Phe derivatives. 4-Me-hPhe maximizes distal hydrophobic contacts.

Pharmacological Implications

Probing Hydrophobic Pockets (S1/S1')

In protease inhibitors (e.g., for Aminopeptidases or ACE), the S1 pocket is often a deep hydrophobic cleft.

  • The "Goldilocks" Effect: Phe may be too short to displace water at the bottom of the pocket. hPhe reaches deeper. 4-Me-hPhe acts as a "hydrophobic anchor," filling the sub-pocket completely.

  • Data Insight: Studies on aminopeptidase inhibitors show that hPhe analogs often exhibit

    
     values in the sub-micromolar range, superior to Phe analogs, due to this volume matching.
    
Nav1.7 Channel Inhibition

In peptide toxins targeting voltage-gated sodium channels (e.g., ProTx-II analogs), 4-Me-hPhe is used to optimize the interaction with the channel's voltage-sensing domain.

  • Mechanism: The residue likely inserts into a lipid-protein interface. The 4-methyl group increases lipophilicity (

    
    ), facilitating membrane partitioning or specific interaction with hydrophobic residues (e.g., Leu, Val) on the channel.
    
Steric Clash & Selectivity

While the 4-methyl group enhances affinity for deep pockets, it introduces steric clashes in shallow or constricted pockets (e.g., those evolved for Phe or Tyr). This is a powerful tool for selectivity :

  • Target A (Deep Pocket): High Affinity (4-Me-hPhe fits).

  • Off-Target B (Shallow Pocket): Low Affinity (Steric exclusion).

Synthesis Protocols

Two primary routes are recommended for high-purity synthesis. Route A is preferred for converting existing chiral pools, while Route B is ideal for de novo synthesis.

Route A: Arndt-Eistert Homologation (From 4-Me-Phe)

This method preserves the stereochemistry of the starting material (L-4-methylphenylalanine).

  • Protection: Protect amine of L-4-methylphenylalanine (Boc/Fmoc).

  • Activation: Convert carboxylic acid to mixed anhydride (using isobutyl chloroformate).

  • Diazoketone Formation: React with diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water (or alcohol) to yield the homologated acid (or ester).

    • Result: Boc-L-4-methylhomophenylalanine.

Route B: Asymmetric Alkylation (Schöllkopf Method)

Uses a chiral auxiliary to induce stereochemistry.

  • Substrate: Schöllkopf bis-lactim ether (derived from L-Valine and Glycine).

  • Electrophile Preparation: 1-(2-bromoethyl)-4-methylbenzene (4-methylphenethyl bromide).

  • Lithiation: Treat bis-lactim ether with

    
    -BuLi at -78°C to generate the enolate.
    
  • Alkylation: Add electrophile. The chiral auxiliary directs the attack to the trans face.

  • Hydrolysis: Mild acid hydrolysis releases the chiral auxiliary (L-Val methyl ester) and the target L-4-Me-hPhe.

Synthesis Logic Flow

Synthesis cluster_alt Alternative: Alkylation Start Start: L-4-Methylphenylalanine Step1 1. N-Protection (Boc/Fmoc) 2. Mixed Anhydride Formation Start->Step1 Step2 3. Diazomethane Addition (Forms Diazoketone) Step1->Step2 Step3 4. Wolff Rearrangement (Ag+ catalyst, H2O) Step2->Step3 End Product: L-4-Methylhomophenylalanine Step3->End AltStart Glycine Enolate Equivalent AltEnd Racemic/Chiral 4-Me-hPhe AltStart->AltEnd + Base AltReagent 4-Methylphenethyl Bromide AltReagent->AltEnd

Caption: Synthesis pathway via Arndt-Eistert Homologation (Main) and Alkylation (Alternative).

Experimental Validation Protocol

To validate the steric impact of 4-Me-hPhe in a peptide sequence, use the following Steric Scan Protocol :

Peptide Library Design

Synthesize a focused library replacing the target Phe residue with:

  • Phe: Baseline.

  • hPhe: Tests effect of chain extension (flexibility/depth).

  • 4-Me-Phe: Tests effect of ring expansion without chain extension.

  • 4-Me-hPhe: Tests combined effect (Maximal steric volume).

Binding Assays
  • Isothermal Titration Calorimetry (ITC): Measure

    
     and 
    
    
    
    .[2]
    • Expectation: If 4-Me-hPhe fills a hydrophobic void, expect a favorable (more negative)

      
       due to van der Waals contacts and potentially favorable 
      
      
      
      (solvent displacement), though side-chain entropy loss may counteract this.
  • NMR Spectroscopy: Use 2D NOESY to detect intermolecular NOEs between the 4-methyl protons (approx. 2.3 ppm) and the receptor pocket residues. This confirms the depth of insertion.

Data Summary Table

ParameterPhenylalanine (Phe)Homophenylalanine (hPhe)4-Me-hPhe
Side Chain Formula



Extension vs. Gly ~5.2 Å~6.7 Å~8.7 Å
Steric Volume Baseline+1 Methylene (~17 ų)+1 Methylene + Methyl (~35-40 ų)

Freedom
Restricted (Backbone clash)High (Decoupled)High (but pocket-constrained)
Primary Utility Native interactionsFlexible extensionDeep pocket probe / Selectivity

References

  • Conformational Analysis of Homophenylalanine

    • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.[3]

  • Nav1.

    • Potent and Selective Inhibitors of Nav1.7 (Patent WO2014165277). Google Patents.

  • Aminopeptidase Inhibitors

    • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. Int. J. Mol. Sci.

  • Synthesis Methodologies

    • C–H Functionalization in the Synthesis of Amino Acids and Peptides.[4] Chemical Reviews.[4]

Sources

The Stereochemical Mirror: Engineering D-Amino Acids for Conformational Control and Therapeutic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational impact of D-amino acids in peptide chains Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of D-amino acids into peptide chains is a transformative strategy in peptidomimetic drug design. By inverting the stereochemistry at the


-carbon, researchers can access a "mirror world" of conformational space that is forbidden to naturally occurring L-peptides. This guide details the structural mechanics of D-amino acids—specifically their ability to induce 

-turns, stabilize retro-inverso topologies, and confer proteolytic resistance. It provides actionable protocols for their synthesis and characterization, moving beyond basic theory to application in high-stability therapeutic scaffolds.

Fundamental Principles: The Inverted Ramachandran Landscape

The primary impact of a D-amino acid is the inversion of the steric field relative to the peptide backbone. In L-amino acids, the side chain extends from the


 in a specific orientation that energetically favors the upper-left (

-sheet) and lower-left (

-helix) quadrants of the Ramachandran plot.

D-amino acids invert these energetic preferences.

Ramachandran Plot Inversion

For a D-amino acid, the allowed regions (


) are centrally symmetric to those of L-amino acids through the origin (

).
ConformationL-Amino Acid (

)
D-Amino Acid (

)
Structural Consequence

-Helix

(Right-handed)

(Left-handed)
Helix termination or reversal

-Sheet


Sheet disruption; Turn induction
Polyproline II


Extended structure mirror

Key Insight: Inserting a single D-amino acid into an all-L


-helix introduces a "steric clash" that typically terminates the helix or forces a sharp kink, often nucleating a turn.

Structural Motifs and Turn Induction[1][2]

The most potent application of D-amino acids is the stabilization of


-turns , specifically the Type II' (prime)  turn. This is critical for cyclization strategies and hairpin stabilization in drug design.
The Type II' -Turn Mechanism

In a standard Type II


-turn (found in L-proteins), the residue at the 

position is usually Proline or Glycine due to steric constraints. However, the Type II' turn (the mirror image) is energetically disfavored for L-amino acids but highly favored when a D-amino acid is placed at the

position.
  • Mechanism: The positive

    
     and 
    
    
    
    angles required for the
    
    
    residue in a Type II' turn (
    
    
    ) fall perfectly within the low-energy well of a D-amino acid.
  • Application: This is widely used to force cyclization in small peptides (e.g., Gramicidin S analogs) or to stabilize

    
    -hairpins by relieving strain at the turn locus.
    
Visualization: Decision Logic for D-AA Incorporation

D_AA_Logic Start Target Peptide Modification Goal_Stab Goal: Proteolytic Stability Start->Goal_Stab Goal_Conf Goal: Conformational Constraint Start->Goal_Conf Retro Retro-Inverso Strategy (Reverse Seq + All D-AAs) Goal_Stab->Retro Global Protection Point_Mut Point Substitution (Single/Double D-AA) Goal_Conf->Point_Mut Local Geometry Control Topo_Mimic Side-chain Topology Mimicry (Maintains Bioactivity) Retro->Topo_Mimic Result Turn_Ind Induce Type II' Beta-Turn (Place D-AA at i+1) Point_Mut->Turn_Ind If placed in loop Helix_Term Terminate Alpha-Helix (Steric Clash) Point_Mut->Helix_Term If placed in helix

Figure 1: Decision logic for incorporating D-amino acids based on therapeutic goals (Stability vs. Conformation).

The Retro-Inverso Strategy

The retro-inverso (RI) approach is a sophisticated method to create metabolically stable peptidomimetics.

  • Retro: Reverse the primary sequence (C-terminus

    
     N-terminus).
    
  • Inverso: Invert the chirality of all amino acids (L

    
     D).
    

The Result: The side chains of the RI peptide assume a spatial topology nearly identical to the parent L-peptide, but the backbone amide bonds are reversed. This makes the peptide invisible to most proteases (which recognize the L-peptide backbone geometry) while retaining receptor binding affinity.

Critical Note: RI peptides do not form the exact same hydrogen bonding network as the parent because the amide protons and carbonyls are swapped. This can affect solubility and secondary structure stability (e.g.,


-helices are often destabilized in RI analogs because the dipole moment is reversed).

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) with D-Amino Acids

Synthesizing D-peptides requires vigilance against racemization (conversion back to L- or mixed forms), particularly during activation.

Protocol: Low-Racemization Coupling

  • Resin Selection: Use Chlorotrityl chloride resin for C-terminal D-amino acids to minimize racemization during loading.

  • Coupling Reagents: Avoid HBTU/HATU if possible. Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This combination is superior for suppressing racemization compared to HOBt.

  • Base: Use 2,4,6-Trimethylpyridine (Collidine) instead of DIPEA. Collidine is a weaker, more sterically hindered base, reducing proton abstraction from the

    
    -carbon.
    
  • Conditions: Perform coupling at 0°C to Room Temperature . Avoid heating (e.g., microwave synthesis) for susceptible residues (D-Cys, D-His) unless necessary.

Self-Validating Step (Racemization Check):

  • Method: Marfey’s Reagent (FDAA) derivatization followed by LC-MS.

  • Process: Hydrolyze a small resin sample (

    
     HCl, 
    
    
    
    C). Derivatize with FDAA. Compare retention times against standard L- and D-amino acid derivates.
Characterization via Circular Dichroism (CD)

CD is the primary tool for verifying the "mirror image" conformation.

Standard Signatures:

  • L-

    
    -Helix:  Minima at 208 nm, 222 nm; Maximum at 190 nm.[1]
    
  • D-

    
    -Helix (Left-handed): Maxima  at 208 nm, 222 nm; Minimum  at 190 nm.
    
  • 
    -Turn (Type II'):  Often shows a maximum near 200-205 nm and a weak minimum near 225 nm (distinct from random coil).
    

Protocol: CD Analysis

  • Solvent: Prepare peptide in 10 mM Phosphate Buffer (pH 7.4). For hydrophobic peptides, use TFE (Trifluoroethanol) titration to induce structure.

  • Scan: 190 nm to 260 nm.

  • Validation: If the spectrum of the D-peptide is not the exact inverse of the L-peptide, suspect structural deviation (e.g., side-chain interactions altering the fold) or aggregation.

Case Studies in Drug Development

Octreotide (Sandostatin)
  • Indication: Acromegaly, Neuroendocrine tumors.[2]

  • Structure: Cyclic octapeptide.

  • D-AA Role: Contains D-Phe and D-Trp .

    • D-Phe (N-term): Prevents exopeptidase degradation.

    • D-Trp: Stabilizes the

      
      -turn essential for somatostatin receptor binding. Replacing L-Trp with D-Trp increases potency by locking the pharmacophore in the active conformation.
      
Cyclosporine A
  • Indication: Immunosuppression.

  • Structure: Cyclic undecapeptide.

  • D-AA Role: Contains D-Ala at position 8.

    • The D-Ala is critical for the formation of the specific loop conformation that allows the molecule to bind Cyclophilin. It also contributes to the rigidification of the macrocycle.

References

  • Unlocking the Potential of Retro-Inverso (RI) Peptides as Future Drug Candidates. Spiral/Imperial College London. (2024).[3]

  • Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Journal of the American Chemical Society. (2002).[4]

  • Nature versus design: the conformational propensities of D-amino acids and the importance of side chain chirality. Protein Science. (2014).[5]

  • Cyclic Peptide Drugs Approved in the Last Two Decades (2001–2021). Journal of Medicinal Chemistry. (2021).[6]

  • Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guide. (2025).[2][7][8][9][10]

Sources

Engineering the Next Generation of Therapeutics: A Technical Guide to Fmoc-Protected Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Peptidomimetic Paradigm Shift

Therapeutic peptides occupy a highly desirable "Goldilocks zone" in drug discovery. They offer the high target affinity and specificity of large biologics combined with the predictable synthesis and lower immunogenicity of small molecules. However, canonical peptides composed of the 20 standard L-amino acids suffer from a fatal clinical flaw: rapid proteolytic degradation and poor membrane permeability, often resulting in plasma half-lives measured in mere minutes[1].

To overcome these pharmacokinetic (PK) liabilities, modern drug discovery has pivoted toward peptidomimetics —engineered sequences incorporating non-natural amino acids (nnAAs) or non-proteinogenic amino acids (NPAAs). By introducing structural modifications such as stereochemical inversion, backbone alkylation, or macrocyclic constraints, scientists can systematically program stability, permeability, and target affinity into a peptide sequence[2].

Mechanistic Foundations: The Supremacy of Fmoc-SPPS

The successful integration of nnAAs relies entirely on the precision of Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy has emerged as the undisputed gold standard for synthesizing complex peptidomimetics[3].

The Causality of Orthogonality: Fmoc protects the


-amino group and is base-labile, typically removed via a 

-elimination mechanism using mild secondary amines like piperidine or morpholine. This allows side-chain functional groups to be protected by acid-labile moieties (e.g., tBu, Boc, Trt), which are only removed during the final global cleavage using Trifluoroacetic Acid (TFA)[3]. Unlike traditional Boc-SPPS, which subjects the growing peptide chain to repetitive, harsh acidic conditions, Fmoc-SPPS preserves delicate nnAA functional groups—such as olefinic handles for stapled peptides or azide/alkyne groups for click bioconjugation—that would otherwise degrade[4].

Strategic Deployment of Non-Natural Amino Acids

The selection of an nnAA is dictated by the specific biophysical liability of the native sequence.

A. Proteolytic Shielding via Stereochemical Inversion

Human proteases are highly stereospecific, evolved to recognize and cleave native L-amino acid peptide bonds. By substituting specific residues with their D-enantiomers , the peptide effectively evades the protease active site. Proof of Concept: The native hormone somatostatin has a half-life of 1-2 minutes. By truncating the sequence and replacing L-Trp with D-Trp, researchers developed Octreotide, extending the plasma half-life to 1.5 hours while maintaining pharmacological efficacy[1].

B. Membrane Permeability via N-Methylation

The peptide backbone is rich in hydrogen-bond donors (NH groups), which heavily solvate the molecule in aqueous environments and prevent passive diffusion across lipophilic cell membranes. Incorporating N-methylated amino acids eliminates these H-bond donors, increasing lipophilicity. Furthermore, the steric bulk of the methyl group restricts the Ramachandran dihedral angles, favoring cis-peptide bonds and physically blocking proteolytic enzymes[2].

C. Conformational Locking via Stapled Peptides

Linear peptides often lose their bioactive


-helical conformation in solution, resulting in a high entropic penalty upon target binding. By incorporating 

-disubstituted olefinic nnAAs (such as

and

at

and

or

positions), researchers can perform Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[5]. This creates an all-hydrocarbon "staple" that locks the peptide into an

-helix, shielding the amide backbone from proteolysis and dramatically enhancing cellular penetrance to drug intracellular protein-protein interactions (PPIs)[4].

Quantitative Impact of nnAAs on Peptide Properties

Summarizing the mechanistic effects of nnAAs reveals a clear correlation between structural modification and enhanced pharmacokinetic/pharmacodynamic (PK/PD) profiles.

Modification StrategyExample nnAAPrimary Mechanistic EffectPharmacokinetic / Pharmacodynamic Impact
Stereochemical Inversion D-Tryptophan (D-Trp)Evades stereospecific protease active sitesIncreases plasma half-life (e.g., 1.5h vs 2min)
Backbone N-Alkylation N-Methyl-Alanine (N-Me-Ala)Eliminates H-bond donors; induces cis-bondsEnhances passive membrane permeability

-Disubstitution
Aminoisobutyric acid (Aib)Restricts Ramachandran

dihedral angles
Promotes and stabilizes

-helical structures
Olefinic Crosslinking

/

(Stapling)
Enables Ring-Closing Metathesis (RCM)Locks bioactive conformation; increases target affinity

Experimental Architecture: Self-Validating Protocol for Hindered nnAA Incorporation

Coupling non-natural amino acids—particularly N-methylated or


-disubstituted variants—introduces severe steric hindrance. Standard carbodiimide coupling (e.g., DIC/Oxyma) is often insufficient, leading to incomplete sequences or epimerization[4]. The following protocol utilizes highly reactive uronium salts to drive the reaction, forming a self-validating loop.
Step-by-Step Methodology: Fmoc-SPPS with Sterically Hindered nnAAs

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of Rink Amide resin (for a C-terminal amide) into a solid-phase synthesis reactor.

  • Swell the resin in Dimethylformamide (DMF) for 45 minutes under gentle agitation to expose reactive sites.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes.

  • Expert Insight: If the sequence contains aspartic acid and is prone to aspartimide formation, substitute piperidine with 5% Morpholine or Dipropylamine (DPA), which are milder bases proven to suppress this side reaction[6].

  • Wash thoroughly with DMF (5 × 1 min).

Step 3: Activated Coupling

  • Reagent Preparation: For hindered nnAAs, use 4 equivalents of Fmoc-nnAA-OH, 4 equivalents of HATU (a highly reactive uronium coupling reagent), and 8 equivalents of N,N-Diisopropylethylamine (DIPEA)[7].

  • Reaction: Pre-activate the amino acid with HATU/DIPEA for 2 minutes, then add to the resin.

  • Causality: The steric bulk of nnAAs drastically slows coupling kinetics. Extend the coupling time to 2–4 hours, or utilize microwave-assisted SPPS (75°C for 15 mins) to overcome the activation energy barrier.

Step 4: In-Process Validation (Critical)

  • Perform a Kaiser Test to detect unreacted primary amines. A yellow solution indicates complete coupling; a blue solution indicates failure.

  • Alternative: If coupling onto an N-methylated residue (a secondary amine), the Kaiser test will yield a false negative. Use the Chloranil Test instead.

  • If the test indicates incomplete coupling, perform a double-coupling cycle with fresh reagents before proceeding.

Step 5: Capping

  • To prevent the formation of deletion sequences, cap any unreacted amines using Acetic Anhydride (10%) and DIPEA (5%) in DMF for 10 minutes.

Step 6: Global Cleavage and Deprotection

  • Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H

    
    O) for 2 hours.
    
  • Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and prepare for LC-MS validation.

Visualizing the Logic

Workflow: Fmoc-SPPS Cycle with nnAA Integration

SPPS_Workflow Start Fmoc-AA-Resin Deprotect Fmoc Deprotection (Piperidine or Morpholine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple nnAA Coupling (Fmoc-nnAA-OH + HATU/DIPEA) Wash1->Couple Test Self-Validation (Kaiser/Chloranil Test) Couple->Test Test->Deprotect Complete Coupling (Next Cycle) Cap Capping (Ac2O/DIPEA) Test->Cap Incomplete Coupling Cleave Global Cleavage (TFA Cocktail) Test->Cleave Final Sequence Complete Cap->Deprotect

Iterative Fmoc-SPPS workflow highlighting the critical self-validation loop for hindered nnAAs.

Logical Relationship: nnAA Modifications to Drug Properties

nnAA_Logic Root nnAA Modifications D_AA D-Amino Acids Root->D_AA N_Me N-Methylation Root->N_Me Staple Olefinic nnAAs (Stapling) Root->Staple Mech1 Stereochemical Inversion D_AA->Mech1 Mech2 Remove H-Bond Donors N_Me->Mech2 Mech3 Lock Alpha-Helix Staple->Mech3 Out1 Protease Resistance Mech1->Out1 Mech2->Out1 Out2 Cell Permeability Mech2->Out2 Mech3->Out1 Mech3->Out2 Out3 Target Affinity Mech3->Out3

Mechanistic pathways linking specific non-natural amino acid structures to optimized clinical profiles.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Center for Biotechnology Inform
  • Strategies for Improving Peptide Stability and Delivery MDPI
  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Journal of Medicinal Chemistry - ACS Public
  • US10543255B2 - Peptides comprising non-natural amino acids and methods of making and using the same Google P
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives ASM Journals
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Radboud Repository

Sources

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Containing Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Non-Canonical Amino Acids

The introduction of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks allow for the precise modulation of a peptide's pharmacological properties, including its stability, conformational structure, and biological activity.[1][2] By moving beyond the 20 proteinogenic amino acids, researchers can design peptides with enhanced resistance to enzymatic degradation, improved receptor-binding affinity, and novel functionalities.[3][4]

Fmoc-4-methyl-D-homophenylalanine is a particularly interesting UAA. It combines three key features:

  • D-Configuration: Peptides incorporating D-amino acids are significantly more resistant to proteases, which primarily recognize L-amino acids. This enhances the peptide's in-vivo half-life, a critical attribute for therapeutic candidates.[3][5]

  • Homophenylalanine Structure: The additional methylene group in the side chain, compared to phenylalanine, introduces a greater degree of conformational flexibility and alters the hydrophobic profile.

  • 4-Methyl Group: This modification on the phenyl ring adds steric bulk and hydrophobicity, which can influence binding interactions and potentially lock the side chain into a preferred orientation.

However, the very features that make this amino acid valuable also present challenges during solid-phase peptide synthesis (SPPS). The increased steric hindrance from the D-configuration, the bulky side chain, and the homophenylalanine structure can lead to slower and less efficient coupling reactions.[6][7][8] This guide provides a robust, field-proven protocol specifically optimized to overcome these challenges, ensuring a high yield and purity of the target peptide.

Materials and Reagents

Successful synthesis hinges on the quality of the reagents. Ensure all solvents are peptide synthesis grade and reagents are of high purity.

Reagent/MaterialGradeRecommended Supplier(s)Purpose
Resin
Rink Amide MBHA or Wang Resin100-200 mesh, 0.4-0.8 mmol/gVariousSolid support for peptide assembly.[1] Choice depends on desired C-terminal amide or acid.
Amino Acids
Fmoc-4-methyl-D-homophenylalaninePeptide Synthesis GradeVariousThe sterically hindered unnatural amino acid of interest.
Standard Fmoc-L-amino acidsPeptide Synthesis GradeVariousBuilding blocks for the rest of the peptide sequence.
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousPrimary solvent for washing, deprotection, and coupling.[1]
Dichloromethane (DCM)ACS GradeVariousUsed for resin swelling and washing.[1]
Diethyl ether (cold)ACS GradeVariousPeptide precipitation.[1]
Reagents
PiperidineReagent GradeVariousBase for Fmoc-group removal.[1][9]
Coupling Reagents (Choose one system)
HATU / HBTU / HCTUPeptide Synthesis GradeVariousHigh-efficiency aminium/uronium salt coupling reagents, recommended for hindered amino acids.[6][10][11]
N,N-Diisopropylethylamine (DIPEA)Reagent GradeVariousNon-nucleophilic base for activating amino acids.[1]
DIC / OxymaPureReagent GradeVariousCarbodiimide/additive system offering high efficiency and safety.[12][13]
Cleavage & Deprotection
Trifluoroacetic acid (TFA)Reagent GradeVariousStrong acid for final cleavage from resin and side-chain deprotection.[14]
Triisopropylsilane (TIS)Reagent GradeVariousScavenger to trap reactive cations generated during cleavage.[14][15]
Water (ddH₂O)High Purity-Scavenger.[16]
PhenolReagent GradeVariousScavenger, particularly useful for peptides with Trp, Met, Cys, or Tyr.[15]
Monitoring Reagents
NinhydrinReagent GradeVariousFor Kaiser test to detect free primary amines.[17]

Experimental Protocols

This protocol is designed for manual synthesis in a fritted syringe or dedicated vessel at a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Resin Preparation and Swelling

The proper swelling of the resin is critical for ensuring that reaction sites are accessible.[18]

  • Place the desired amount of resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin for a 0.1 mmol synthesis) into a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) to fully cover the resin.

  • Agitate gently at room temperature for at least 60 minutes.

  • Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL).

The Fmoc-SPPS Cycle

The synthesis proceeds through iterative cycles of deprotection and coupling.

Workflow: The Core Fmoc-SPPS Cycle

The following diagram illustrates the fundamental steps repeated for the addition of each amino acid.

SPPS_Cycle start Start: Peptide-Resin (N-terminally Fmoc-protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Step 3: Monitor Completion (e.g., Kaiser Test) wash2->monitor monitor->coupling Positive Test (Incomplete) Repeat Coupling end_cycle End of Cycle: Elongated Peptide-Resin monitor->end_cycle Negative Test (Complete) end_cycle->deprotection Next Amino Acid

Caption: A simplified workflow of the core Fmoc-SPPS cycle.

Step 1: Fmoc Deprotection

This step removes the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing the N-terminal amine for the next coupling reaction.[1][9][18]

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[19]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and dibenzofulvene-piperidine adduct are removed.[1]

  • Self-Validation: The completion of Fmoc removal can be monitored by taking an aliquot of the deprotection solution and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzofulvene adduct.[20]

Step 2: Coupling of Fmoc-4-methyl-D-homophenylalanine

This is the most critical step. Due to the steric hindrance of Fmoc-4-methyl-D-homophenylalanine, a powerful activation method and potentially extended reaction times are necessary to achieve high coupling efficiency.[6] Standard carbodiimide reagents like DIC alone may be insufficient.[6][7]

Recommended Method: HATU Activation

HATU is a highly effective uronium salt-based reagent that forms a reactive OAt-ester, overcoming the steric barrier presented by the UAA.[6][10][11]

  • Pre-activation: In a separate vial, dissolve Fmoc-4-methyl-D-homophenylalanine (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution. The solution will typically change color.

  • Allow the pre-activation to proceed for 1-5 minutes.[6]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for at least 2-4 hours at room temperature.[1] For particularly difficult sequences, coupling can be extended overnight, although this should be balanced against the risk of racemization.[6]

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Step 3: Monitoring and Potential Double Coupling

It is essential to verify the completion of the coupling reaction before proceeding.

  • Kaiser Test: Take a small sample of resin beads (5-10 mg), wash them thoroughly with ethanol, and perform the Kaiser test.[17][19]

    • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue Beads): Free amines are present, indicating incomplete coupling.[1][17] A second coupling is required.

  • Double Coupling (If Necessary): If the Kaiser test is positive, repeat the coupling step (Step 2) with a fresh solution of activated amino acid for another 1-2 hours.[6][21]

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, it is best to permanently block the unreacted amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 20 minutes.[18]

Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence. For standard amino acids, a single coupling of 45-60 minutes is usually sufficient.

Final Cleavage and Deprotection

This step uses a strong acid cocktail to cleave the completed peptide from the solid support and remove all side-chain protecting groups simultaneously.[18] The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive residues.[22]

Standard Cleavage Cocktail (Reagent B)

This cocktail is effective for most peptides and is particularly useful when trityl-based protecting groups are present.[15][18]

ComponentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)88%Cleavage and deprotection agent.[16]
Phenol5%Cation scavenger.[15]
Water5%Cation scavenger.[16]
Triisopropylsilane (TIS)2%Cation scavenger, reduces side reactions.[15]

Protocol:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM (3-5 times), and dry it completely under vacuum.[14][18]

  • Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment. TFA is highly corrosive.[18]

  • Prepare the cleavage cocktail fresh. Add the cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of peptide-resin).[18]

  • Agitate the mixture at room temperature for 2-3 hours.[18]

  • Filter the resin through a fritted funnel and collect the filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing a large volume (at least 10x the filtrate volume) of ice-cold diethyl ether.[14][18] A white precipitate should form.

  • Centrifuge the suspension to pellet the peptide. Decant the ether.[1]

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the final peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF). The purity can be assessed by analytical RP-HPLC.[2]

Troubleshooting and Field-Proven Insights

  • Peptide Aggregation: Long, hydrophobic sequences or those containing D-amino acids can be prone to aggregation, hindering reaction kinetics.[23] If you observe the resin shrinking or poor reaction outcomes, consider switching the primary solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[6]

  • Difficult Couplings: For sequences where even HATU struggles, consider using microwave-assisted peptide synthesis (MASPPS) to drive the reaction to completion, or switch to an even more potent phosphonium salt reagent like PyAOP.[6][11]

  • Racemization: While D-amino acids are not prone to racemization at their own alpha-carbon during coupling, the preceding amino acid can be. Using aminium/uronium reagents (HBTU, HATU) with a non-nucleophilic base like DIPEA or 2,4,6-collidine minimizes this risk compared to carbodiimide methods.[19]

  • Cleavage of Trp-containing Peptides: If your peptide contains Tryptophan (Trp), the standard Reagent B may not be sufficient to prevent side reactions. Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT: 82.5/5/5/5/2.5) for better protection of the indole side chain.[15][22]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AnaSpec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids.
  • Gyros Protein Technologies. (2019). Solid-Phase Peptide Synthesis (SPPS) in Research & Development.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Creighton, C. J., & Gariépy, J. (1998). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Accounts of Chemical Research, 31(8), 478-484.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Yang, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1028-1035.
  • Coin, I., et al. (2007). Fmoc solid-phase peptide synthesis.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br).
  • Peptides International. (n.d.). Cleavage Cocktails; Reagent B.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5739.
  • ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
  • Pro-Active. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • ResearchGate. (n.d.).
  • Iris Biotech. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 49(2), 121-126.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Retrieved from Luxembourg Bio Technologies website.

Sources

Application Note: Coupling Conditions for Sterically Hindered Fmoc Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry. It bypasses generic introductions to focus on actionable, high-success protocols for the most challenging couplings in Solid Phase Peptide Synthesis (SPPS).


-branched)
Audience:  Senior Scientists, Peptide Chemists, Drug Discovery Leads

Executive Summary & Mechanistic Rationale

Steric hindrance in SPPS is the primary cause of deletion sequences and truncated products.[1] Residues such as


-aminoisobutyric acid (Aib), N-methylated amino acids, and bulky 

-branched residues (Val, Ile, Thr) impose significant energy barriers to nucleophilic attack.
The Steric Challenge

In standard couplings, the nucleophilic amine of the growing peptide chain attacks the activated carbonyl of the incoming amino acid. Steric bulk protects the carbonyl carbon, drastically reducing the kinetic rate constant (


).
  • 
    -disubstituted (e.g., Aib):  The gem-dimethyl group creates a "molecular wall," blocking approach vectors.
    
  • N-methylated residues: The methyl group on the nitrogen not only adds steric bulk but also reduces the nucleophilicity of the amine and induces cis/trans conformers that may be unfavorable for coupling.

The Solution: Anchimeric Assistance & High-Energy Intermediates

To overcome this barrier, we must utilize coupling reagents that generate highly reactive active esters and leverage anchimeric assistance (neighboring group participation).

  • HOAt / HATU: The pyridine nitrogen in 1-hydroxy-7-azabenzotriazole (HOAt) forms a hydrogen bond with the incoming amine, positioning it for attack on the carbonyl. This "pre-organization" lowers the activation energy (

    
    ).
    
  • Oxyma Pure / COMU: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) offers a safer, non-explosive alternative to benzotriazoles with superior acylation rates for hindered junctions, often outperforming HATU in Aib-Aib couplings.[2]

Reagent Selection Matrix

Do not use standard HBTU/DIEA for hindered residues. Use the following hierarchy based on steric difficulty.

Difficulty LevelTarget ResiduesRecommended Reagent SystemBaseNotes
Moderate Val, Ile, Thr, ProCOMU / Oxyma or DIC / Oxyma DIEACOMU is preferred for speed; DIC/Oxyma for low racemization risk.
High Aib, N-Me-Ala, N-Me-PheHATU / HOAt DIEA or CollidineThe "Gold Standard." Pre-activation is critical.
Extreme Aib-Aib, N-Me-N-Me junctionsPyAOP or TFFH (Acid Fluorides)DIEAPyAOP avoids guanidinylation. TFFH generates acid fluorides, the smallest activated species.
Racemization Prone Cys(Trt), His(Trt)DIC / Oxyma Sym-Collidine Collidine (TMP) is a weaker base than DIEA, reducing proton abstraction at the

-carbon.

Optimization Logic & Workflow

When a standard coupling fails (positive Kaiser/Chloranil test), do not simply extend reaction time. Follow this logical escalation pathway.

OptimizationWorkflow Start Start: Hindered Coupling (e.g., Fmoc-Aib-OH) Standard Attempt 1: COMU/DIEA (5 equiv, 1h, 25°C) Start->Standard Check1 QC: Kaiser/Chloranil Test Standard->Check1 Success Proceed to Deprotection Check1->Success Negative (Colorless) DoubleCouple Strategy A: Double Couple Re-couple with fresh reagents (HATU/HOAt, 1h) Check1->DoubleCouple Positive (Blue) Check2 QC: Test Result? DoubleCouple->Check2 Check2->Success Negative Heat Strategy B: Thermal Acceleration Microwave: 75°C, 10 min OR Conventional: 50°C, 2h Check2->Heat Positive Check3 QC: Test Result? Heat->Check3 Check3->Success Negative Nuclear Strategy C: The 'Nuclear' Option Acid Fluoride (TFFH) or PyAOP Solvent Switch (NMP/DCM) Check3->Nuclear Positive

Figure 1: Step-wise optimization workflow for difficult peptide couplings. Start with high-efficiency uronium salts before escalating to thermal or acid fluoride methods.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best for: N-methylated amino acids, single Aib residues.

Materials:

  • Fmoc-AA-OH (hindered)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended additive

  • DIEA (Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF (NMP is superior for sequences >15 residues)

Procedure:

  • Resin Preparation: Swell resin in DMF for 20 min. Drain.

  • Activation Cocktail: In a small vial, dissolve:

    • Fmoc-AA-OH (5.0 eq relative to resin loading)

    • HATU (4.9 eq)

    • HOAt (5.0 eq) - Enhances rate for N-Me residues

    • Dissolve in minimum DMF (0.2 M concentration).

  • Base Addition: Add DIEA (10.0 eq).

    • Critical: Shake briefly (10-30 sec) to activate. Do not incubate >2 mins; the active ester can hydrolyze or rearrange to an unreactive guanyl species.

  • Coupling: Add solution to resin immediately.

  • Incubation: Agitate for 60–120 minutes at room temperature.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[3]

  • QC: Perform Chloranil test (for N-Me/Pro secondary amines) or Kaiser test (primary amines).

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Aib-Aib junctions, extremely bulky protecting groups (e.g., Fmoc-Cys(Trt)-OH to hindered amine).

Mechanism: TFFH converts the carboxylic acid into an amino acid fluoride. Fluorides are small, highly reactive electrophiles that suffer less steric repulsion than OBt/OAt esters.

Materials:

  • Fmoc-AA-OH

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

  • DIEA

  • Solvent: DCM or DCM/DMF (1:1).[4] Note: Acid fluorides are stable in DCM.

Procedure:

  • Dissolution: Dissolve Fmoc-AA-OH (5.0 eq) and TFFH (5.0 eq) in dry DCM.

  • Activation: Add DIEA (10.0 eq).

  • Coupling: Add mixture to the resin.

  • Incubation: Agitate for 2 hours .

    • Note: Acid fluorides are highly reactive but stable enough for extended couplings if needed.

  • Double Couple: This method benefits significantly from a second pass. Drain and repeat steps 1-4.

Protocol C: Microwave-Assisted Coupling

Best for: Long peptides with aggregation ("beta-sheet") potential.

Parameters (CEM Liberty Blue / Biotage Initiator style):

  • Reagents: DIC (0.5 M) and Oxyma Pure (1.0 M) in DMF.

  • Temperature: 75°C (Standard) or 90°C (Difficult).

    • Exception: Use 50°C for Cys/His to prevent racemization.

  • Time: 5 minutes (Standard) or 10 minutes (Hindered).

Procedure:

  • Add Fmoc-AA-OH (5.0 eq), Oxyma (5.0 eq), and DIC (10.0 eq) to the vessel.

  • Ramp temperature to 75°C over 30 seconds.

  • Hold at 75°C for 5–10 minutes .

  • Wash resin with DMF immediately while warm to prevent re-aggregation.

Troubleshooting & Diagnostic Tools

The "Blue" Test (Kaiser) vs. The "Green" Test (Chloranil)
  • Kaiser Test: Only works for primary amines .

    • Result: Blue beads = Incomplete coupling. Colorless = Complete.

  • Chloranil Test: Required for secondary amines (Proline, N-methylated residues, Tetrahydroisoquinoline).

    • Result: Dark Blue/Green beads = Incomplete. Yellow/Amber = Complete.

Aggregation Diagnosis

If a coupling fails repeatedly despite powerful reagents:

  • Symptom: The resin volume shrinks, or the reaction slurry becomes gelatinous.

  • Remedy: Switch solvent to NMP (N-methylpyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1).[4]

  • Chaos Breakers: Incorporate Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) or Dmb-dipeptides to disrupt beta-sheet hydrogen bonding.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3][5] An efficient peptide coupling additive.[3][5][6][7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpenter, R. L., et al. (2006). Application of TFFH in the Synthesis of Sterically Hindered Peptides.[7] Organic Letters, 8(11), 2421-2424. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

Sources

Application Note: Optimized Coupling of Fmoc-4-methyl-D-homophenylalanine (HATU vs. PyBOP)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

The Challenge: Fmoc-4-methyl-D-homophenylalanine

Coupling Fmoc-4-methyl-D-homophenylalanine presents a dual challenge in solid-phase peptide synthesis (SPPS):

  • Steric Bulk & Entropy: The "homo" extension (an extra methylene group,

    
    ) increases the side-chain flexibility, creating a larger entropic barrier to the active site. Simultaneously, the para-methyl group on the phenyl ring adds hydrophobic bulk, potentially interfering with resin pore diffusion or aggregation.
    
  • Stereochemical Integrity: As a D-amino acid, maintaining chiral purity is paramount.[1] Slow activation or prolonged coupling times (common with hindered residues) drastically increase the risk of base-catalyzed racemization via the oxazolone mechanism.

Reagent Verdict: HATU vs. PyBOP[1][2][3]
  • HATU (The Precision Tool): Recommended for this coupling. The 7-azabenzotriazole (HOAt) moiety provides anchiomeric assistance (neighboring group effect), accelerating coupling rates by orders of magnitude compared to benzotriazole analogs. This speed is critical to outcompete racemization pathways.

  • PyBOP (The Robust Workhorse): A viable alternative for cost-sensitive scale-ups or non-critical positions. However, it requires longer reaction times, increasing the risk of D-to-L epimerization.

Part 2: Mechanistic Insight (The "Why")

Activation Pathways & Racemization Control

The choice between HATU and PyBOP is a choice between kinetic superiority (HATU) and thermodynamic stability (PyBOP).

  • HATU Mechanism: Generates an OAt-active ester . The pyridine nitrogen in the HOAt ring forms a hydrogen bond with the incoming amine, stabilizing the transition state and accelerating the aminolysis step.

  • PyBOP Mechanism: Generates an OBt-active ester (when used with HOBt). It lacks the pyridine nitrogen effect, resulting in slower aminolysis.

Critical Risk: The longer the activated ester sits unreacted, the higher the probability of oxazolone formation, which leads to racemization.

CouplingMechanism cluster_HATU HATU Pathway (Fast) cluster_PyBOP PyBOP Pathway (Slower) FmocAA Fmoc-4-Me-D-HoPhe (Carboxylic Acid) HATU HATU Reagent FmocAA->HATU + Base PyBOP PyBOP Reagent FmocAA->PyBOP + Base Base DIEA/Collidine OAt OAt-Active Ester (High Reactivity) HATU->OAt Transition 7-Membered Cyclic Transition State OAt->Transition Anchimeric Assistance Racemization Oxazolone Formation (Racemization Risk) OAt->Racemization Slow path Product Coupled Peptide (Amide Bond) Transition->Product Rapid Coupling OBt OBt-Active Ester (Moderate Reactivity) PyBOP->OBt OBt->Racemization Fast path (Due to time) OBt->Product Slow Coupling

Figure 1: Comparative activation pathways. HATU minimizes racemization risk by accelerating the product-forming step via a cyclic transition state.

Part 3: Comparative Data Analysis

FeatureHATU (OAt-based)PyBOP (OBt-based)Implications for 4-Me-D-HoPhe
Coupling Speed Very High (< 30 min)Moderate (1-2 hours)HATU prevents aggregation of the hydrophobic side chain.
Racemization Risk Low (due to speed)Moderate to HighCritical: PyBOP requires careful base control (e.g., Collidine) to match HATU's stereocontrol.
Byproducts Tetramethylurea (water soluble)Tripyrrolidinophosphine oxidePyBOP byproduct is safer than BOP's HMPA but requires thorough washing.
Base Sensitivity Sensitive to excess base (Capping)Tolerant of excess baseHATU requires precise stoichiometry to avoid guanidinylation.
Cost HighModerateUse HATU for the specific D-AA step; PyBOP for standard spacers.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Coupling with HATU (Recommended)

Use this protocol for the specific coupling of Fmoc-4-methyl-D-homophenylalanine to ensure stereochemical purity.

Materials:

  • Fmoc-4-methyl-D-homophenylalanine (0.1 mmol scale)

  • HATU (0.5 M in DMF)

  • HOAt (0.5 M in DMF) - Optional additive for extreme hindrance

  • Base: 2,4,6-Collidine (Sym-collidine) or DIEA

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min. Deprotect Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (DCM x3, DMF x3).[2]

  • Activation (Pre-mix):

    • In a vial, dissolve 3.0 eq of Fmoc-4-methyl-D-homophenylalanine.

    • Add 2.9 eq of HATU (slight deficit prevents guanidinylation).

    • Add 6.0 eq of Collidine (preferred over DIEA for D-amino acids to suppress racemization).

    • Note: Activate for max 30 seconds before adding to resin. Do not let the activated ester sit.

  • Coupling:

    • Add mixture to resin.[3][2][4][5][6]

    • Agitate at room temperature for 45 minutes .

  • Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (if coupling to secondary amine). If slightly positive, re-couple using PyBOP (Protocol B) to avoid HATU-capping.

  • Washing: Drain and wash with DMF (x4) immediately to remove active ester.

Protocol B: Cost-Effective Coupling with PyBOP

Use this for re-coupling or if HATU is unavailable.

Materials:

  • PyBOP[3][2][7][8]

  • HOBt (anhydrous)

  • DIEA (Diisopropylethylamine)[3][2][8]

Step-by-Step:

  • Activation:

    • Dissolve 3.0 eq Fmoc-AA, 3.0 eq PyBOP, and 3.0 eq HOBt in DMF.

    • Add 6.0 eq DIEA.

  • Coupling:

    • Add to resin immediately.[3]

    • Agitate for 90 - 120 minutes .

    • Note: The longer time is required due to the lack of the pyridine nitrogen effect.

  • Washing: Wash extensively with DCM to remove the phosphine oxide byproduct.

Part 5: Troubleshooting & Optimization Logic

If coupling yields are low (<95%) or racemization is detected (via HPLC using chiral column):

  • Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts beta-sheet aggregation common with hydrophobic residues like homophenylalanine.

  • Change the Base: Switch from DIEA to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA), significantly reducing proton abstraction from the alpha-carbon (the cause of racemization).

  • Double Coupling:

    • Step 1: HATU (30 min) – Fast hit to cover 90% of sites.

    • Step 2: PyBOP/HOBt (1 hour) – "Cleanup" step to cap difficult sites without risking HATU-based guanidinylation capping.

OptimizationTree Start Coupling Result Check Kaiser/LCMS Analysis Start->Check Success Proceed to Next AA Check->Success >98% Purity Fail_Yield Low Yield / Incomplete Check->Fail_Yield Incomplete Fail_Rac Racemization Detected Check->Fail_Rac D/L Mix Solvent Switch DMF to NMP (Disrupt Aggregation) Fail_Yield->Solvent Recouple Double Couple: 1. HATU (Short) 2. PyBOP (Long) Fail_Yield->Recouple Base Switch DIEA to Collidine (Reduce Basicity) Fail_Rac->Base

Figure 2: Decision tree for troubleshooting coupling failures.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[8] Journal of the American Chemical Society. Link

    • Foundational text on the HOAt/HATU mechanism and the neighboring group effect.
  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Comprehensive review comparing PyBOP, HATU, and others regarding racemiz
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Specific data on racemization suppression using Collidine vs DIEA.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Link

    • Practical guide on solvent comp

Sources

Fmoc deprotection times for 4-methyl-D-homophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Fmoc Deprotection Strategies for 4-Methyl-D-Homophenylalanine Derivatives

Part 1: Executive Summary & Chemical Logic

The Challenge: 4-methyl-D-homophenylalanine (Fmoc-D-HoPhe(4-Me)-OH) presents a dual challenge in SPPS: hydrophobicity-driven aggregation and stereochemical flexibility . Unlike sterically hindered residues (e.g., Aib, N-methyl amino acids) where the bulky group directly blocks the Fmoc-removal mechanism, the "4-methyl" group is located at the para position of the phenyl ring, distant from the


-amine. Consequently, the primary barrier to deprotection is not steric hindrance of the base, but rather the formation of insoluble secondary structures (interchain 

-sheets or

-

stacking) that sequester the N-terminus within the resin matrix.

The Solution: Standard deprotection protocols (20% Piperidine) are chemically sufficient for the monomer but often fail kinetically within a growing peptide chain due to aggregation. This guide provides a Standard Protocol for routine use and an Aggressive Protocol for "difficult sequences" identified by real-time monitoring.

Part 2: Chemical Basis of Deprotection

To optimize the protocol, we must understand the structural variables:

  • Steric Environment: The homo (ethyl) spacer actually reduces steric crowding at the

    
    -carbon compared to Phenylalanine. The Fmoc group is accessible to secondary amines.
    
  • Hydrophobicity: The 4-methyl group and extra methylene unit significantly increase lipophilicity. This promotes hydrophobic collapse in polar solvents like DMF.

  • Aggregation: Homophenylalanine derivatives are known to form stable hydrogels and aggregates via

    
    -
    
    
    
    stacking [1]. If the Fmoc group is buried in an aggregate, deprotection times increase exponentially.

Part 3: Experimental Protocols

A. Standard Deprotection Protocol (Baseline)

Recommended for short peptides (<10 residues) or sequences with good solvation properties.

ParameterConditionRationale
Reagent 20% (v/v) Piperidine in DMFStandard base strength; Piperidine scavenges dibenzofulvene (DBF).
Temperature Ambient (20–25°C)Prevents premature side reactions (e.g., racemization).
Cycles Double DeprotectionEnsures completion.
Time Cycle 1: 5 minutesCycle 2: 10 minutesFirst cycle removes bulk; second cycle drives reaction to >99%.
Washing 5 x DMF (post-reaction)Critical to remove piperidine which causes aspartimide formation in subsequent steps.
B. Optimized Protocol for Difficult Sequences (Aggregation-Prone)

Use this if UV monitoring shows slow deprotection or if the resin volume shrinks (syneresis).

ParameterConditionRationale
Reagent 2% DBU / 2% Piperidine in DMF DBU is a non-nucleophilic superbase that penetrates aggregates better than piperidine alone [2].
Additive 0.1 M HOBt Suppresses aspartimide formation (if Asp is present) and disrupts H-bonds.
Temperature 45°C (Microwave or Water Bath)Thermal energy disrupts hydrophobic collapse and

-

stacking.
Cycles Double DeprotectionEssential for difficult residues.
Time Cycle 1: 5 minutesCycle 2: 10–15 minutesExtended time allows diffusion into the collapsed resin matrix.
Solvent DMF/DCM (1:1) or NMP DCM swells polystyrene resins better; NMP improves solvation of hydrophobic chains.

Part 4: Process Monitoring & Validation

Trust but verify. Do not rely on fixed times for non-standard residues.

1. UV Monitoring (The Gold Standard): Modern synthesizers measure the UV absorbance of the deprotection effluent (dibenzofulvene-piperidine adduct absorbs at 301 nm ).

  • Pass: Peak area of Cycle 2 is <10% of Cycle 1.

  • Fail: Peak area of Cycle 2 is >10% of Cycle 1 (indicates incomplete removal).

    
    Action:  Add a 3rd cycle with DBU.
    

2. The Chloranil Test (Manual Check): Since 4-methyl-D-homophenylalanine is a secondary amine after deprotection? NO. It is a primary amine. Therefore, use the Kaiser Test .

  • Note: If you were deprotecting an N-methyl amino acid, you would use Chloranil. For HomoPhe, the Kaiser test (Ninhydrin) is valid.

    • Blue Beads: Deprotection complete (Free amine present).

    • Colorless Beads: Deprotection incomplete (Fmoc still attached).

Part 5: Decision Logic & Workflow (Visualization)

FmocOptimization Start Start: Fmoc-D-HoPhe(4-Me)-OH Deprotection Step Standard Apply Standard Protocol (20% Piperidine, 2x10 min) Start->Standard Monitor Monitor UV (301 nm) or Kaiser Test Standard->Monitor Decision Is Deprotection >99%? Monitor->Decision Proceed Proceed to Coupling Decision->Proceed Yes Issue Incomplete (Aggregation Detected) Decision->Issue No Optimize Switch to Optimized Protocol: 2% DBU + 2% Piperidine Temp: 45°C Issue->Optimize Recheck Re-evaluate (3rd Cycle) Optimize->Recheck Recheck->Decision

Caption: Workflow for optimizing Fmoc removal based on real-time feedback. DBU is introduced only when standard piperidine fails to penetrate aggregates.

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Deletion Incomplete deprotection due to aggregation.Switch to 2% DBU cocktail. Use NMP as solvent.
Diketopiperazine (DKP) Occurs at dipeptide stage (e.g., Fmoc-AA-Pro-OH).Avoid DBU at dipeptide stage (promotes DKP). Use short, cold deprotection (2x 3 min, 0°C) for the 2nd residue.
Aspartimide Formation Sequence contains Asp-Gly or Asp-Ser.Add 0.1 M HOBt to the deprotection cocktail. Avoid DBU.
Resin Clumping Hydrophobic collapse.Wash resin with DCM before and after deprotection to re-swell the matrix.

References

  • Marqui, S. R., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Microwave-Assisted Synthesis Featuring Fmoc-4-methyl-D-homophenylalanine: Enhancing Peptide Therapeutics through Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern therapeutic design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] This guide focuses on Fmoc-4-methyl-D-homophenylalanine, a synthetic amino acid designed to impart specific, advantageous properties to peptide drug candidates.

The structure of this amino acid is noteworthy: the D-configuration offers intrinsic resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[4] The homophenylalanine backbone extends the carbon chain, altering the peptide's conformational landscape, while the 4-methyl group on the phenyl ring enhances hydrophobicity, which can be critical for modulating protein-protein interactions.[5]

However, the very features that make such ncAAs desirable also present significant synthetic challenges. Steric hindrance from the bulky side chain and modified backbone can dramatically slow down coupling reactions in traditional Solid-Phase Peptide Synthesis (SPPS). This is where Microwave-Assisted Peptide Synthesis (MW-SPPS) emerges as an indispensable technology. By leveraging microwave energy, MW-SPPS accelerates reaction kinetics, improves synthesis efficiency, and ultimately delivers higher purity products, especially when dealing with sterically demanding residues or aggregation-prone sequences.[6][7][8][9]

This document serves as both a theoretical guide and a practical protocol for the successful incorporation of Fmoc-4-methyl-D-homophenylalanine using microwave assistance.

Part 1: The Underlying Science: Why Microwaves Excel in Complex Peptide Synthesis

To optimize the synthesis, it is crucial to understand the causality behind the experimental choices. The advantages of MW-SPPS are not merely about speed; they are rooted in the fundamental physics of microwave heating and its effect on reaction chemistry.

Mechanism of Action: Direct, Uniform Energy Transfer

Unlike conventional heating methods that rely on the slow, inefficient transfer of thermal energy from an external source through the vessel walls, microwave irradiation energizes the reaction mixture directly and volumetrically.[10] This occurs through two primary mechanisms:

  • Dipole Rotation: Polar molecules, such as the DMF solvent, align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the sample.

  • Ionic Conduction: Any ions present in the mixture (e.g., from activators or salts) will migrate in response to the electric field, creating an electric current that contributes to rapid heating.[10]

This direct heating mechanism is the key to accelerating both the deprotection and coupling steps of SPPS, significantly reducing cycle times from hours to mere minutes.[6][8][11]

Kinetic Advantage in Coupling Hindered Residues

The incorporation of a sterically hindered amino acid like Fmoc-4-methyl-D-homophenylalanine presents a high activation energy barrier for the coupling reaction. Microwave energy provides the necessary kinetic boost to overcome this barrier efficiently, ensuring a more complete reaction in a shorter timeframe than is possible at room temperature.[1][12]

Disrupting Aggregation: The Purity Enhancer

A frequent failure point in SPPS is the aggregation of growing peptide chains on the solid support, which physically blocks the N-terminal amine from reacting. This leads to incomplete reactions and the formation of deletion sequences, which are difficult to separate from the target peptide. Microwave energy induces molecular motion in the peptide backbone, which can disrupt the hydrogen bonds that lead to aggregation.[9][10] This keeps the reactive sites accessible, leading to higher crude purity and simplifying downstream purification.

cluster_0 Conventional SPPS Challenges cluster_1 Microwave-Assisted SPPS Solution Aggregation Peptide Chain Aggregation IncompleteRxn Incomplete Reactions (Deprotection & Coupling) Aggregation->IncompleteRxn StericHindrance Steric Hindrance (Bulky ncAAs) StericHindrance->IncompleteRxn DeletionSeq Deletion Sequences IncompleteRxn->DeletionSeq LowPurity Low Crude Purity DeletionSeq->LowPurity MW_Energy Microwave Energy DisruptAgg Disrupts Aggregation MW_Energy->DisruptAgg OvercomeBarrier Overcomes Kinetic Barriers MW_Energy->OvercomeBarrier CompleteRxn Complete & Fast Reactions DisruptAgg->CompleteRxn OvercomeBarrier->CompleteRxn HighPurity High Crude Purity CompleteRxn->HighPurity

Caption: Logical workflow of how MW-SPPS overcomes common SPPS challenges.

Part 2: Experimental Protocol for Microwave-Assisted Incorporation

This section provides a self-validating protocol. Each step is designed for maximum efficiency and purity, with built-in checks and best practices.

Core Materials & Reagents
  • Resin: Rink Amide AM resin (for C-terminal amide peptides).

  • Amino Acids: Fmoc-4-methyl-D-homophenylalanine; standard Fmoc-protected amino acids.

  • Solvents: High-purity, low-water content N,N-Dimethylformamide (DMF); Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Activation/Coupling Reagents:

    • Activator: Oxyma Pure.

    • Carbodiimide: N,N'-Diisopropylcarbodiimide (DIC).

    • Scientist's Note: For microwave synthesis at elevated temperatures (>75°C), a DIC/Oxyma coupling strategy is often preferred over onium salt-based reagents (e.g., HBTU/HATU) paired with tertiary amine bases (e.g., DIPEA). This is because the strong bases used with onium salts can increase the risk of racemization at high temperatures, whereas the carbodiimide/Oxyma method mitigates this side reaction.[6][9]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Equipment: Automated microwave peptide synthesizer.

Step-by-Step Synthesis Cycle

The following protocol outlines a single deprotection and coupling cycle for incorporating Fmoc-4-methyl-D-homophenylalanine.

G Start Start: Peptide-Resin (Fmoc-N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF, MW) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA, DIC, Oxyma, MW) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 End End: Peptide-Resin + 1 AA (Fmoc-N-Terminus) Wash2->End

Caption: The core workflow of a single MW-SPPS amino acid addition cycle.

1. Fmoc Group Deprotection:

  • Add the deprotection solution (20% piperidine in DMF) to the resin-bound peptide.
  • Apply microwave irradiation: 75-90°C for 3 minutes .[8][13]
  • Drain the reaction vessel.

2. Resin Washing (Post-Deprotection):

  • Wash the resin thoroughly with DMF (4-5 cycles) to ensure complete removal of piperidine and cleaved Fmoc-adducts.

3. Coupling of Fmoc-4-methyl-D-homophenylalanine:

  • Prepare the amino acid solution: In a separate vial, dissolve Fmoc-4-methyl-D-homophenylalanine (4-5 eq.), Oxyma Pure (4-5 eq.), and DIC (4-5 eq.) in DMF.[14]
  • Add the activated amino acid solution to the resin.
  • Apply microwave irradiation: 75-90°C for 10 minutes .
  • Expert Insight: A longer coupling time (10 min vs. the standard 5 min for regular amino acids) is recommended to ensure complete acylation due to the steric bulk of the homophenylalanine derivative.[1] If analytical tests (e.g., Kaiser test) show incomplete coupling, a "double coupling" (repeating Step 3) is advised.
  • Drain the reaction vessel.

4. Resin Washing (Post-Coupling):

  • Wash the resin with DMF (3-4 cycles) to remove excess reagents. The cycle is now complete and ready for the next amino acid addition.
Final Cleavage and Work-up
  • After the final amino acid is coupled, perform a terminal Fmoc deprotection (Step 1).

  • Wash the resin extensively with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity via mass spectrometry.[6]

Part 3: Quantitative Data, Troubleshooting, and Best Practices

Table 1: Recommended Microwave Synthesis Parameters
ParameterStandard Amino AcidFmoc-4-methyl-D-homophenylalanineRationale for Change
Deprotection Time 3 min @ 75-90°C3 min @ 75-90°CNo change needed; Fmoc removal is generally efficient.
Coupling Time 5 min @ 75-90°C10 min @ 75-90°C Increased time to overcome the higher kinetic barrier from steric hindrance.
Reagent Equivalents 3-5 eq.4-5 eq.A slightly higher excess ensures the reaction is driven to completion.
Coupling Chemistry DIC/Oxyma or HBTU/DIPEADIC/Oxyma Preferred at high temperatures to minimize potential racemization.[9]
Table 2: Troubleshooting Guide for MW-SPPS
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reaction time/energy for a hindered residue. 2. Peptide chain aggregation.1. Increase microwave coupling time to 15-20 minutes or increase temperature to 90°C. 2. Perform a double coupling. 3. Ensure efficient mixing (vortex or N₂ bubbling) during synthesis.[12]
Deletion Sequences 1. Incomplete Fmoc deprotection. 2. Severe aggregation blocking the N-terminus.1. Confirm freshness of piperidine solution. 2. Increase deprotection time or temperature slightly.[10]
Racemization 1. Use of strong amine bases (e.g., DIPEA) at high temperatures. 2. Prolonged reaction times for sensitive residues (e.g., Cys, His).1. Use DIC/Oxyma as the coupling system, which does not require an external base.[9] 2. For particularly sensitive residues, consider reducing the coupling temperature to ~50-60°C and extending the time.
Sticky/Gummy Peptide The peptide is highly hydrophobic or forms hydrogels post-cleavage.[15]1. Modify the work-up procedure: try precipitating in a different solvent system. 2. After cleavage, dilute the TFA with water and directly purify via RP-HPLC without precipitation.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Google Cloud.
  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. (n.d.). Biotage.
  • Fmoc-4-methyl-D-β-homophenylalanine. (n.d.). Chem-Impex.
  • Chapter 5: Microwave-assisted Peptide Synthesis. (n.d.). The Royal Society of Chemistry.
  • Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015, April 17). CEM Corporation.
  • Microwave heating in solid-phase peptide synthesis. (2011, October 20). Luxembourg Bio Technologies.
  • Microwave peptide synthesis. (n.d.). Peptideweb.com.
  • Comparative study of conventional and microwave assisted synthesis. (n.d.). Applied Biosystems.
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (n.d.). PubMed.
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation.
  • Microwave assisted Solid Phase Peptide Synthesis resulting in problematic 'sticky' gel peptide product following centrifugation of diethyl ether? (2024, June 16). ResearchGate.
  • What causes overcoupling in microwave assisted SPPS? (2025, October 10). ResearchGate.
  • Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. (2014, October 15). PubMed.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). Springer Nature Experiments.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). MDPI.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PMC.
  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (2025, February 24). MDPI.

Sources

Synthesis of protease-resistant peptides using D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of therapeutic peptides is frequently attritioned by rapid proteolytic degradation in vivo. While standard D-amino acid substitution offers a baseline of resistance, it often compromises receptor affinity due to the loss of side-chain topology.[1] This guide details the application of D-Homophenylalanine (D-Hph) —a non-canonical amino acid that combines the proteolytic resistance of D-stereochemistry with the extended hydrophobic reach of a homophenyl side chain.[1] This dual-mechanism approach ("Chiral Shielding" + "Hydrophobic Anchoring") allows for the engineering of peptides that retain high-affinity binding while exhibiting extended plasma half-lives (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

Scientific Background: The "Chiral-Steric" Defense

Proteases (e.g., Chymotrypsin, Carboxypeptidase A) rely on a precise stereochemical fit within the S1 binding pocket to catalyze peptide bond hydrolysis. They predominantly recognize L-amino acids with specific side-chain lengths.[1]

Why D-Homophenylalanine?

  • Stereochemical Mismatch: The D-configuration positions the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton and side chain in an orientation that disrupts the nucleophilic attack by the enzyme's catalytic triad (e.g., Ser-His-Asp).
    
  • Steric Shielding: The "Homo" modification adds a methylene group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to the side chain. This increases the hydrodynamic volume of the residue, creating a "steric umbrella" that protects adjacent peptide bonds from enzymatic access.
    
Table 1: Structural & Functional Comparison
FeatureL-Phenylalanine (L-Phe)D-Phenylalanine (D-Phe)D-Homophenylalanine (D-Hph)
Stereochemistry (S)-Configuration(R)-Configuration(R)-Configuration
Side Chain BenzylBenzylPhenylethyl (Extra

)
Protease Susceptibility High (Native Substrate)Low (Stereo-mismatch)Negligible (Stereo + Steric clash)
Hydrophobicity ModerateModerateHigh (Enhanced membrane/pocket interaction)
Primary Utility Native signalingStabilityStability + Extended Reach

Methodology A: Solid-Phase Peptide Synthesis (SPPS)[1][3][4]

Objective: Incorporate Fmoc-D-Hph-OH into a peptide sequence without racemization or aggregation.

Critical Insight: D-amino acids are expensive and crucial for biological activity.[1] While D-isomers are generally less prone to racemization than L-isomers during activation, maintaining chiral purity is paramount because any converted L-isomer will become a "weak link" for proteases.[1]

Reagents:
  • Resin: Rink Amide ProTide (for C-term amides) or Wang Resin (for C-term acids).[1]

  • Amino Acid: Fmoc-D-Homophenylalanine-OH (Fmoc-D-Hph-OH).[1]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: We prefer DIC/Oxyma over HATU for non-canonical amino acids to reduce the risk of epimerization.

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Step-by-Step Protocol:
  • Resin Swelling:

    • Weigh appropriate resin (0.1 mmol scale).[1][2]

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5 x 1 min).[1]

    • Validation: Perform UV monitoring at 301 nm (dibenzofulvene adduct) to ensure complete removal.[1]

  • Activation & Coupling of D-Hph:

    • Stoichiometry: Use 3-4 equivalents (eq) of Fmoc-D-Hph-OH relative to resin loading.[1]

    • Activation: Dissolve AA in minimal DMF. Add 3-4 eq of Oxyma Pure, followed by 3-4 eq of DIC.[1]

    • Incubation: Pre-activate for 2 minutes, then add to resin.

    • Time: Coupling D-Hph can be slower due to the bulky phenylethyl side chain.[1] Couple for 60–90 minutes at room temperature.

    • Optional: For difficult sequences, use microwave-assisted coupling (50°C for 10 min), but strictly control temperature to prevent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -lactam formation or racemization.
      
  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1] If blue (positive), re-couple using fresh reagents (Double Coupling).

  • Cleavage:

    • Reagent K cocktail: TFA/Phenol/Water/TIPS (82.5:5:5:2.5).[1]

    • Incubate for 2-3 hours.

    • Precipitate in cold diethyl ether.

Methodology B: Enzymatic Stability Assay

Objective: Quantify the resistance of the D-Hph peptide against serum proteases compared to the wild-type (L-Phe) analog.[1]

Experimental Setup:
  • Matrix: Pooled Human Plasma (heparinized) or purified Chymotrypsin (0.5 units/mL in Tris-HCl).[1]

  • Control: Wild-type peptide (L-Phe variant).[1]

  • Test: D-Hph peptide.

Protocol:
  • Preparation:

    • Prepare 1 mM peptide stocks in water or DMSO.[1]

    • Pre-warm plasma/enzyme buffer to 37°C.[1]

  • Incubation:

    • Spike peptide into matrix to a final concentration of 50

      
      M.
      
    • Incubate at 37°C with gentle agitation.

  • Sampling (Time Course):

    • Extract 50

      
      L aliquots at 
      
      
      
      minutes and
      
      
      hours.
  • Quenching:

    • Immediately add aliquot to 200 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      L of ice-cold Acetonitrile containing 0.1% Formic Acid (to precipitate plasma proteins and stop enzyme activity).
      
    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

  • Analysis:

    • Inject supernatant onto RP-HPLC (C18 column).[1][3]

    • Monitor peak area of the parent peptide via UV (214 nm) or MS (TIC).

Visualization

Figure 1: Synthesis & Validation Workflow

A logical flow detailing the critical path from resin selection to stability confirmation.

G Resin Resin Selection (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Coupling D-Hph (DIC/Oxyma) Deprotect->Couple Monitor Kaiser Test (Blue = Fail, Colorless = Pass) Couple->Monitor Monitor->Couple Incomplete Cleave TFA Cleavage & Ether Precip Monitor->Cleave Complete Assay Stability Assay (Human Plasma) Cleave->Assay

Caption: Step-by-step workflow for synthesizing D-Hph peptides. Note the iterative loop at the Kaiser Test to ensure high-purity incorporation.

Figure 2: Mechanism of Protease Resistance

Visualizing why D-Hph fails to be processed by the catalytic triad.

Mechanism cluster_0 Native Substrate (L-Phe) cluster_1 Engineered Substrate (D-Hph) Enzyme Protease Active Site (S1 Pocket) L_Phe L-Phe Residue (Fits Pocket) Enzyme->L_Phe Recognition D_Hph D-Hph Residue (Stereo + Steric Mismatch) Enzyme->D_Hph Steric Clash Hydrolysis Hydrolysis (Peptide Bond Broken) L_Phe->Hydrolysis Resist No Binding/Catalysis (Intact Peptide) D_Hph->Resist

Caption: Mechanistic comparison. L-Phe fits the S1 pocket facilitating hydrolysis.[1] D-Hph creates a steric and stereochemical clash, preventing catalysis.[1]

Data Interpretation & Troubleshooting

Calculating Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


): 
Plot the natural log of the remaining peptide fraction (

) vs. time. The slope of the linear regression is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.

Expected Results:

  • L-Phe Peptide: Rapid degradation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     min).
    
  • D-Hph Peptide: Significant extension (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     hours).
    

Troubleshooting Guide:

  • Issue: Incomplete coupling of D-Hph.[1]

    • Solution: The extra methylene group adds bulk. Increase coupling time to 2 hours or use a double-coupling cycle.

  • Issue: Racemization (D converting to L).[1]

    • Solution: Avoid strong bases during coupling.[1] Use DIC/Oxyma instead of HATU/DIPEA.[1] Keep temperature

      
      C.
      

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in Fmoc solid-phase peptide synthesis.[1] Chemical Reviews.

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs.[1] Amino Acids.[1][][5][2][6][7][8][9][10][11]

  • PubChem. D-Homophenylalanine Compound Summary. National Library of Medicine.[1][12]

Sources

Application Note: Precision Loading of Fmoc-4-methyl-D-homophenylalanine onto Wang Resin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Loading Fmoc-4-methyl-D-homophenylalanine onto Wang resin Content Type: Detailed Application Note & Protocol

Executive Summary

This guide details the protocol for anchoring Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-Phe(4-Me)-beta-homo-OH) onto Wang resin . This specific amino acid derivative presents unique challenges due to its non-natural "D" stereochemistry, which is prone to racemization during the slow esterification process, and its hydrophobic 4-methyl-homophenyl side chain, which can induce steric aggregation.

While standard peptide coupling uses amide bond formation, loading the first amino acid onto Wang resin requires esterification . This reaction is thermodynamically less favorable and kinetically slower, necessitating powerful activation (typically Carbodiimide/DMAP). However, uncontrolled DMAP usage is the primary cause of C-terminal racemization. This protocol utilizes a Low-Racemization DIC/DMAP Strategy , optimized to balance high loading efficiency (>0.6 mmol/g) with enantiomeric purity.

Scientific Background & Mechanistic Insight

The Substrate: Fmoc-4-methyl-D-homophenylalanine

This residue is a critical tool in peptidomimetic drug design. The "homo" elongation introduces flexibility, allowing the side chain to access hydrophobic pockets unavailable to standard phenylalanine, while the "D" configuration confers resistance to proteolytic degradation.

  • Challenge: The esterification of D-amino acids onto hydroxyl resins is susceptible to base-catalyzed racemization via the 5(4H)-oxazolone mechanism .

  • Solution: We employ a neutral carbodiimide activation (DIC) with a catalytic, sub-stoichiometric amount of DMAP (0.1 eq) to minimize proton abstraction from the

    
    -carbon.
    
The Support: Wang Resin

Wang resin (p-alkoxybenzyl alcohol resin) is the industry standard for generating C-terminal peptide acids.

  • Linker Chemistry: The hydroxyl group on the linker reacts with the C-terminal carboxylic acid of the Fmoc-AA.

  • Cleavage: The ester linkage is acid-labile, cleaving in 95% TFA to release the free acid peptide.

Reaction Mechanism

The loading proceeds via an O-Acylisourea intermediate, formed by the reaction of the amino acid with Diisopropylcarbodiimide (DIC). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium species.

Critical Control Point: The N-acylpyridinium ion is highly susceptible to racemization if excess base is present. By restricting DMAP to 0.1 equivalents and maintaining low temperatures during the initial addition, we suppress the oxazolone formation pathway.

Materials & Reagents

Reagent/MaterialGrade/SpecPurpose
Fmoc-4-methyl-D-homophenylalanine >98% Purity, L-isomer <0.5%Target Amino Acid
Wang Resin 100-200 mesh, 0.6-1.0 mmol/gSolid Support
DIC (Diisopropylcarbodiimide)Synthesis GradeActivator
DMAP (4-Dimethylaminopyridine)99% CrystallineCatalyst (Nucleophilic)
DCM (Dichloromethane)AnhydrousSolvent (Swelling)
DMF (Dimethylformamide)Peptide Grade, Amine-freeSolvent (Reaction)
Acetic Anhydride >99%Capping Agent
Pyridine AnhydrousBase for Capping
Piperidine 20% in DMFDeprotection (QC)

Experimental Protocol

Phase 1: Resin Preparation

Objective: Maximize solvation of the polymer matrix to expose hydroxyl sites.

  • Weigh 1.0 g of Wang resin into a manual synthesis vessel (fritted glass reactor).

  • Add 10 mL DCM (Dichloromethane). DCM is superior to DMF for initial swelling of polystyrene resins.

  • Agitate gently (rocking, not stirring) for 30-60 minutes .

  • Drain the solvent.[1][2]

  • Wash resin 3x with DMF to prepare for the reaction environment.[1][3]

Phase 2: Activation & Coupling (The "Low-Racemization" Method)

Objective: Esterify the AA to the resin without altering stereochemistry.

  • Stoichiometry: 5 eq Amino Acid : 5 eq DIC : 0.1 eq DMAP.

  • Dissolution: In a clean glass vial, dissolve 5.0 equivalents of Fmoc-4-methyl-D-homophenylalanine in a minimal amount of DCM/DMF (1:1 v/v) .

    • Note: If the AA is hydrophobic, the DCM aids solubility.

  • Activation: Add 5.0 equivalents of DIC to the amino acid solution.

    • Incubation: Stir for 2-3 minutes at 0°C (ice bath). This forms the O-acylisourea.

  • Transfer: Add the activated AA/DIC mixture to the drained resin.

  • Catalysis: Add 0.1 equivalents of DMAP (dissolved in minimal DMF).

    • Critical: Do NOT premix DMAP with the AA/DIC. Add it to the resin slurry last.

  • Reaction: Agitate at room temperature for 2 to 3 hours .

    • Optimization: For extremely expensive reagents, you may reduce AA/DIC to 3 eq and extend time to 4 hours, but 5 eq is standard for max yield.

  • Wash: Drain and wash resin:

    • 3x DMF (remove reagents)

    • 3x DCM (shrink/swell cycle)[1][3]

Phase 3: Capping Unreacted Sites

Objective: Acetylate any remaining hydroxyl groups to prevent truncated sequences (deletion impurities) during synthesis.

  • Prepare Capping Solution: Acetic Anhydride / Pyridine / DCM (10 : 10 : 80 v/v) .

  • Add 10 mL of solution to the resin.[1]

  • Agitate for 30 minutes at room temperature.

  • Drain and wash thoroughly:

    • 3x DMF

    • 3x DCM[1][3][4]

    • 3x MeOH (shrinks resin for storage/drying).

  • Dry resin in vacuo if storing, or proceed to DMF wash for synthesis.

Quality Control: Determination of Loading

Method: UV Spectrophotometric Quantitation of the Fmoc-piperidine adduct (Dibenzofulvene).[2]

  • Sample: Weigh exactly 4-5 mg of dried, loaded resin into a 25 mL volumetric flask.

  • Deprotection: Add 2 mL of 20% Piperidine/DMF . Let stand for 20 minutes.

  • Dilution: Fill the flask to the mark (25 mL) with DMF. Mix well.

  • Reference: Prepare a blank solution of 2 mL (20% Piperidine/DMF) diluted to 25 mL with DMF.

  • Measurement: Measure Absorbance (Abs) at 290 nm (or 301 nm) in a 1 cm quartz cuvette.

  • Calculation:



(Note: 1.65 is the extinction coefficient factor for Fmoc at 290 nm. If using 301 nm, replace 1.65 with 1.75).

Visualization of Workflow

G Start Start: 1.0g Wang Resin Swell Step 1: Swell Resin (DCM, 60 min) Start->Swell Combine Step 3: Combine Resin + Activated AA Swell->Combine PrepareAA Step 2: Prepare AA Solution 5 eq Fmoc-AA + 5 eq DIC (DCM/DMF 1:1) PrepareAA->Combine Add to Resin Catalyst Step 4: Add Catalyst 0.1 eq DMAP (Critical: Low Concentration) Combine->Catalyst React Reaction Agitate 3 Hours @ RT Catalyst->React Wash1 Wash 3x DMF, 3x DCM React->Wash1 Cap Step 5: Capping Ac2O / Pyridine / DCM (30 mins) Wash1->Cap Wash2 Final Wash & Dry Cap->Wash2 QC QC: UV Loading Test Target: > 0.6 mmol/g Wash2->QC

Caption: Workflow for low-racemization loading of Fmoc-AA onto Wang resin using DIC/DMAP.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Loading (<0.3 mmol/g) Incomplete coupling due to sterics.Double Couple: Repeat the DIC/DMAP step with fresh reagents. Alternative Method: Use MSNT/MeIm activation (See Ref 3).[4]
Racemization Detected Excess DMAP or high temperature.Reduce DMAP to 0.05 eq. Perform coupling at 4°C for the first hour.
Resin Aggregation Hydrophobic collapse of 4-Me-Phe side chains.Wash resin with DCM/DMF (1:1) extensively.[5] Use "Magic Mixture" (DCM/DMF/NMP) for subsequent couplings.
Color Change (Yellow/Red) Premature Fmoc removal by basic DMAP.Ensure DMAP is strictly catalytic (0.1 eq). Verify DMF quality (amine-free).

References

  • Almac Group. "Accurate determination of resin substitution in solid phase peptide synthesis." Almac Sciences Technical Notes. [Link]

  • B. Ravindranath et al. "A protocol for racemization-free loading of Fmoc-amino acids to Wang resin." Tetrahedron Letters, 2008.[5] [Link]

  • Aapptec. "Technical Support Information Bulletin 1073 - Wang Resin Loading." Aapptec Peptide Resources. [Link]

Sources

Application Note: Optimizing Automated Solid-Phase Peptide Synthesis (SPPS) for Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids (nnAAs)—such as N-methylated residues, arylglycines, and


-disubstituted amino acids—is a cornerstone of modern peptide drug development. These modifications enhance metabolic stability, induce specific secondary structures (e.g., stapled peptides), and improve membrane permeability. However, transitioning these complex building blocks into automated Solid-Phase Peptide Synthesis (SPPS) workflows introduces severe thermodynamic and kinetic bottlenecks. This application note provides a self-validating, mechanistic framework for optimizing automated SPPS parameters to overcome steric hindrance and suppress racemization when utilizing nnAAs.

Mechanistic Causality: The Physics and Chemistry of nnAA Incorporation

Steric Hindrance and Poor Nucleophilicity

The primary barrier to synthesizing peptides with N-methylated or highly branched nnAAs is steric shielding.1[1]. Because the secondary amine is a poor nucleophile,2[2]. To overcome this activation energy barrier, the system requires highly reactive uronium salts (e.g., HATU) combined with elevated thermal energy via microwave (MW) irradiation[3].

The Thermodynamics of Racemization

Conversely, arylglycines such as phenylglycine (Phg) suffer from extreme stereochemical instability. The proximity of the electron-withdrawing aromatic ring to the


-carbon increases the acidity of the 

-proton.4[4]. Therefore,5[5].

Quantitative Parameter Optimization

The following table summarizes the optimized automated SPPS parameters required to balance coupling efficiency against the risk of side reactions for various nnAA classes.

Amino Acid ClassPrimary Synthetic ChallengeOptimized Coupling ReagentMW Temperature (°C)Base RequirementExpected Purity / d.e.
Standard L-AAs Intermolecular aggregationDIC / OxymaPure90°CNone> 95%
N-Methylated AAs Steric hindrance, poor nucleophilicityHATU / HOAt75°C - 90°CDIPEA (8.0 eq)85% - 90%
Arylglycines (Phg) High rate of base-catalyzed epimerizationDMTMM-BF₄50°CNMM (4.0 eq)> 90% d.e.
Stapled (S5, R8) Extreme steric bulkHATU / DIPEA75°CDIPEA (8.0 eq)> 90%

Data synthesized from[6],[5],[7], and[2].

Validated Methodologies & Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory analytical checkpoints that dictate whether the automated sequence may proceed, preventing the propagation of costly errors.

Protocol 1: Microwave-Assisted Coupling of Sterically Hindered nnAAs (N-Methylated / Stapled)

Objective: Overcome the low nucleophilicity of secondary amines using high-energy uronium activation while preventing N-terminal capping.7[7].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply MW heating at 75°C for 3 minutes. Wash thoroughly with DMF (4x).

  • Reagent Preparation: In the amino acid vessel, dissolve 4.0 eq of the Fmoc-nnAA and 3.9 eq of HATU in DMF.

    • Causality Note: Using a sub-stoichiometric amount of HATU (3.9 eq relative to the amino acid) ensures that no excess uronium species is available to guanidinate the free amine on the resin, an irreversible side reaction that permanently terminates chain elongation.

  • Activation: Add 8.0 eq of DIPEA to the mixture. Allow 1 minute for pre-activation to form the highly reactive HOAt ester.

  • Coupling: Deliver the activated complex to the reaction vessel. Apply MW heating at 75°C for 15 minutes. Drain and immediately repeat steps 2-4 (Double Coupling).

  • System Validation (Chloranil Test): Extract a micro-aliquot of resin. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Logic Gate: A blue/green bead color indicates unreacted secondary amines. If positive, the system mandates a third coupling cycle using an alternative chemistry (e.g., COMU) before proceeding.

Protocol 2: Low-Epimerization Coupling of Arylglycines (e.g., Fmoc-Phg-OH)

Objective: Achieve complete coupling while kinetically trapping the stereocenter to prevent azlactone-driven racemization.

  • Mild Deprotection: Treat the resin with 20% piperidine in DMF at room temperature for 10 minutes.

    • Causality Note: Avoiding MW heating during deprotection prevents premature base-catalyzed epimerization of the previously coupled sensitive residues.

  • Reagent Preparation: Dissolve 4.0 eq of Fmoc-Phg-OH and 4.0 eq of DMTMM-BF₄ in DMF. Add 4.0 eq of N-methylmorpholine (NMM).

  • Coupling: Deliver to the reaction vessel.5[5].

  • System Validation (Kaiser Test & LC-MS): Extract beads and perform a standard Kaiser test. If negative (colorless), perform a rapid micro-cleavage of 1 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

    • Logic Gate: If the Diastereomeric Ratio (d.r.) is < 95:5, the synthesis parameters must be adjusted (e.g., switching to base-free DIC/Oxyma) before scaling up.

Decision Workflow for Automated SPPS Settings

Workflow Start Identify nnAA Class CheckSteric Sterically Hindered? (N-Methyl, α,α-disubstituted) Start->CheckSteric CheckRac Racemization Prone? (Phg, Arylglycines) CheckSteric->CheckRac No ActionSteric Protocol 1: High Reactivity HATU/HOAt, 75-90°C CheckSteric->ActionSteric Yes ActionRac Protocol 2: Low Epimerization DMTMM or DIC/Oxyma, 50°C CheckRac->ActionRac Yes ActionStd Standard Protocol DIC/Oxyma, 90°C CheckRac->ActionStd No ValSteric Validate: Chloranil Test ActionSteric->ValSteric ValRac Validate: Kaiser Test & LC-MS ActionRac->ValRac ActionStd->ValRac

Decision tree for selecting automated SPPS parameters based on non-natural amino acid properties.

References

  • [6] Automated Microwave-Enhanced Total Synthesis of Proteins - Hosmed.6

  • [5] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions - ResearchGate. 5

  • [7] Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC (NIH). 7

  • [2] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem. 2

  • [3] Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. 3

  • [4] Protection Reactions - Wiley-VCH. 4

  • [1] Should My Peptide Be Methylated? - LifeTein. 1

Sources

Preparing stock solutions of Fmoc-4-methyl-D-homophenylalanine for SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Fmoc-4-methyl-D-homophenylalanine for High-Fidelity SPPS

Abstract & Introduction

The incorporation of non-canonical amino acids such as Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-hPhe(4-Me)-OH) is a critical strategy in modern peptidomimetics. This residue combines three distinct structural features:

  • D-Configuration: Induces reverse-turn secondary structures and enhances metabolic stability against proteolytic degradation.

  • Homologation (Beta/Homo): The extra methylene group (

    
    ) in the backbone adds flexibility and alters hydrogen bonding patterns.
    
  • 4-Methyl Substitution: The para-methyl group on the phenyl ring significantly increases hydrophobicity and steric bulk compared to native phenylalanine.

These features, while beneficial for potency and stability, present specific challenges in Solid-Phase Peptide Synthesis (SPPS) , primarily regarding solubility, steric hindrance during coupling, and the risk of aggregation.[1][2] This guide details the protocol for preparing robust stock solutions to ensure high coupling efficiency (>99%) and prevent instrument downtime.

Physicochemical Profile

Understanding the solute is the first step to successful dissolution.

PropertySpecificationImplication for SPPS
Chemical Name Fmoc-4-methyl-D-homophenylalanineTarget Molecule
Molecular Weight ~415.49 g/mol High MW implies lower molarity per gram compared to Gly/Ala.
Appearance White to off-white powderDiscoloration indicates potential Fmoc cleavage.
Hydrophobicity High (LogP > Native Phe)Prone to aggregation in polar solvents; requires vigorous solvation.
Steric Bulk High (Para-methyl + Homo-backbone)Slower coupling kinetics; requires efficient activation (e.g., Oxyma/DIC).
Storage +2°C to +8°C (Desiccated)Moisture initiates hydrolysis; warm to RT before opening.

Solvent Selection Strategy

The choice of solvent is the single most critical variable. While N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for resin swelling and preventing aggregation during coupling, Dimethylformamide (DMF) is the superior choice for stock solution storage.[2]

  • Why DMF for Stock? Empirical data suggests that Fmoc-amino acids exhibit higher stability in high-purity DMF compared to NMP over extended periods (24-48 hours). NMP, while a powerful solvator, can sometimes accelerate spontaneous Fmoc cleavage due to trace amine impurities or inherent basicity if not highest grade.

  • The "Hybrid" Approach: We recommend preparing the stock in DMF, but programming the synthesizer to use NMP for resin washing and as a binary solvent in the reaction vessel if the sequence is "difficult."

Protocol: Preparation of 0.2 M Stock Solution

Target Volume: 10 mL Target Concentration: 0.2 M (Standard for most automated synthesizers like CEM Liberty, Biotage Initiator, or Protein Technologies).

Reagents & Equipment
  • Fmoc-4-methyl-D-homophenylalanine (MW: 415.49 g/mol )[3]

  • DMF (Peptide Synthesis Grade, amine-free,

    
    99.8%)
    
  • Amber glass vial (20 mL capacity)

  • Ultrasonic bath

  • 0.45 µm PTFE Syringe Filter (Hydrophobic)

Step-by-Step Methodology
  • Equilibration: Remove the amino acid bottle from the refrigerator. Crucial: Allow it to reach room temperature (approx. 30 mins) before opening.

    • Causality: Opening a cold bottle condenses atmospheric moisture onto the powder, leading to hydrolysis and inaccurate weighing.

  • Weighing:

    • Calculate required mass:

      
      .
      
    • Weigh 0.831 g (± 0.005 g) into the amber vial.

    • Note: This powder can be static. Use an anti-static gun if available.

  • Solvation (The "Wetting" Technique):

    • Do not add the full 10 mL of DMF immediately.

    • Add approx. 5 mL of DMF.

    • Vortex vigorously for 30 seconds. The high hydrophobicity of the 4-methyl group often causes "clumping" or floating islands of powder.

  • Dissolution:

    • Add the remaining DMF to reach the final volume (or add by weight if using density calculation:

      
      ).
      
    • Sonication: Place the vial in an ultrasonic bath for 2–5 minutes.

    • Visual Check: The solution must be completely clear. Any turbidity indicates aggregation or impurities.

  • Filtration (Mandatory):

    • Draw the solution into a syringe and filter through a 0.45 µm PTFE filter into the final instrument vial.

    • Causality: Hydrophobic non-canonical amino acids often contain trace insoluble salts or synthesis byproducts that can clog the fine frits/lines of automated synthesizers.

  • Degassing (Optional but Recommended):

    • Bubble dry nitrogen through the solution for 1 minute to remove dissolved oxygen and prevent oxidation of sensitive residues (though this specific analog is relatively oxidation-resistant).

Activation & Coupling Logic

Due to the steric hindrance of the homo-backbone and the 4-methyl group, standard activation (HBTU/DIEA) may lead to incomplete coupling or racemization.

Recommended Activation System: DIC / Oxyma Pure

  • Mechanism: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) generates an active ester that is less prone to racemization than HOBt and more reactive, driving the coupling of the sterically hindered secondary amine.

  • Temperature: Room temperature is generally sufficient, but microwave assistance (75°C for 5 mins) is highly beneficial for this specific analog.

DOT Visualization: Workflow & Decision Tree

G Start Start: Fmoc-4-Me-D-HomoPhe Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Weigh Weigh 0.831g (Target 0.2M) Equilibrate->Weigh Solvent Add DMF (50% Vol) & Vortex Weigh->Solvent Sonicate Sonicate 5 mins (Break Aggregates) Solvent->Sonicate Check Visual Inspection: Clear? Sonicate->Check Filter Filter (0.45 µm PTFE) Check->Filter Yes Fail Discard & Re-evaluate solvent (Try NMP/DMF mix) Check->Fail No (Turbid) Coupling Coupling Phase: Use DIC/Oxyma Filter->Coupling

Figure 1: Workflow for the preparation and quality control of the stock solution.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Precipitation in Line Concentration too high (>0.3M) or temp drop.Dilute to 0.1M or warm lines. Ensure lines are washed with DMF, not DCM.
Incomplete Coupling Steric hindrance of the 4-Me group.Double Couple: Perform the coupling step twice. Switch to HATU/DIEA (1:1:2 ratio) if DIC/Oxyma fails, but monitor for racemization.
Gelation of Stock High hydrophobicity causing self-assembly.Add 10% DMSO or NMP to the stock solution to disrupt H-bonds.
Loss of Fmoc (Drift) Old DMF containing dimethylamine.[4]Use fresh, high-grade DMF. Replace stock solution every 48 hours.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents Guide: Oxyma Pure and DIC. Sigma-Aldrich.

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.
  • Chem-Impex. (n.d.). Product Data: Fmoc-4-methyl-D-homophenylalanine. Chem-Impex International.

  • BenchChem. (2025).[2][5][6] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.

(Note: While specific solubility data for this exact catalog number is empirical, the protocols above are derived from standard operating procedures for hydrophobic Fmoc-amino acids as detailed in the cited guides.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields with Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for low yields encountered during solid-phase peptide synthesis (SPPS) utilizing Fmoc-4-methyl-D-homophenylalanine. This specialized amino acid derivative, while valuable for enhancing hydrophobic interactions in peptide structures, can present unique challenges during synthesis.[1][2] This resource offers a structured, question-and-answer approach to diagnose and resolve common issues, ensuring the successful incorporation of this sterically hindered building block into your peptide sequences.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in SPPS are often multifactorial.[3] This section breaks down potential problems into specific, actionable areas, from coupling inefficiencies to final cleavage issues.

Issue 1: Incomplete Coupling of Fmoc-4-methyl-D-homophenylalanine

Q1: My Kaiser test is positive (blue beads) after the coupling step for Fmoc-4-methyl-D-homophenylalanine. What does this indicate and what should I do?

A positive Kaiser test after coupling signifies the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction.[4][5][6] This is a common issue with sterically hindered amino acids like Fmoc-4-methyl-D-homophenylalanine due to the bulky nature of the side chain.

Immediate Corrective Actions:

  • Double Coupling: Immediately perform a second coupling step with a fresh solution of activated Fmoc-4-methyl-D-homophenylalanine.[4][7] This is often sufficient to drive the reaction to completion.

  • Extend Reaction Time: For the initial and any subsequent coupling attempts, increasing the reaction time from the standard 1-2 hours to several hours or even overnight can be beneficial.[7]

If the issue persists, consider these advanced strategies:

  • Change Coupling Reagents: Standard carbodiimide reagents may not be potent enough.[7] Switch to a more powerful uronium or phosphonium salt-based reagent.[7]

Coupling Reagent ClassExamplesReactivityNotes
Uronium/Aminium Salts HATU, HCTU, HBTUHighHighly effective for hindered couplings. HATU is often considered one of the most efficient.[7]
Phosphonium Salts PyBOP, PyAOPHighExcellent alternatives to uronium salts, particularly if guanidinylation of the growing peptide chain is a concern.[7]
Carbodiimides DIC, DCCModerateOften insufficient for sterically demanding couplings.[8]
  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[4][9]

  • Optimize Solvent Choice: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and can be a better choice for difficult couplings.[7] In some cases, solvent mixtures such as DCM/DMF/NMP may also be beneficial.[7]

Q2: I've tried double coupling with HATU and extended the reaction time, but the Kaiser test is still positive. What are my next steps?

Persistent coupling failure despite using a strong coupling agent suggests severe steric hindrance or peptide aggregation on the resin.

  • Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the Fmoc-amino acid to its acyl fluoride derivative can be highly effective.[7][10] This can be achieved using reagents like TFFH.[10]

  • Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature can help overcome the activation energy barrier.[4][11] Microwave-assisted peptide synthesis (MASPPS) is particularly effective for driving difficult couplings to completion quickly.[7]

  • Capping: If a small number of amines remain unreacted after exhaustive coupling attempts, it is crucial to "cap" them to prevent the formation of deletion sequences.[5][12] This is typically done by acetylating the unreacted amines with acetic anhydride.

Experimental Protocol: Double Coupling with HATU

This protocol outlines the manual double coupling of a sterically hindered amino acid.

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the Fmoc-4-methyl-D-homophenylalanine (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

  • Perform a Kaiser test to check for completion.

  • If the test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.

Issue 2: Peptide Aggregation

Q3: My resin beads are clumping together, and the solvent seems to drain slowly during washes. Could this be affecting my yield?

Yes, these are classic signs of peptide aggregation.[4] As the peptide chain elongates, it can fold into secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds.[4] This can block reactive sites, leading to incomplete coupling and deprotection, and ultimately, low yields.[4] Hydrophobic sequences are particularly prone to aggregation.[11][13]

Strategies to Mitigate Aggregation:

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the wash or coupling solutions can disrupt hydrogen bonding and break up aggregates.[3][11]

  • Improve Solvation: Switching to a more effective solvent like NMP or adding DMSO can improve the solvation of the peptide-resin complex.[4][11]

  • Resin Selection:

    • Low-Loading Resin: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of interchain interactions.[14]

    • PEG-based Resins: Polyethylene glycol (PEG)-grafted resins can improve solvation and reduce aggregation.[3][13]

  • Backbone Protection: Incorporating pseudoproline dipeptides or Dmb-dipeptides into the peptide sequence can disrupt the formation of secondary structures.[3]

Visualization of SPPS Workflow and Troubleshooting Logic

SPPS_Troubleshooting Start Start SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Fmoc-4-methyl- D-homophenylalanine Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest IncompleteCoupling Incomplete Coupling (Blue Beads) KaiserTest->IncompleteCoupling Positive CompleteCoupling Complete Coupling (Yellow/Clear Beads) KaiserTest->CompleteCoupling Negative Troubleshoot Troubleshoot Coupling IncompleteCoupling->Troubleshoot NextCycle Proceed to Next Cycle CompleteCoupling->NextCycle DoubleCouple Double Couple Troubleshoot->DoubleCouple ChangeReagent Change Coupling Reagent (e.g., HATU) Troubleshoot->ChangeReagent Capping Cap Unreacted Amines Troubleshoot->Capping Final Option DoubleCouple->KaiserTest Re-test ChangeReagent->Coupling Re-couple

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

Issue 3: Inefficient Final Cleavage and Deprotection

Q4: After TFA cleavage, my final peptide yield is very low, and the mass spectrometry results show incomplete deprotection of other residues. What went wrong?

Inefficient final cleavage can be due to an inappropriate cleavage cocktail or insufficient reaction time.[3] The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acids.[15]

Troubleshooting Final Cleavage:

  • Optimize Cleavage Cocktail: The standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is a good starting point for many peptides. However, if your sequence contains sensitive residues, a more robust cocktail is necessary.[15]

ReagentCompositionPurpose
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[15][16][17]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)Suitable for a wide range of peptides.[18]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[16][18]
  • Ensure Sufficient Cleavage Time: Standard cleavage times are 1-3 hours. For peptides with multiple arginine residues or other bulky protecting groups, longer cleavage times may be necessary.[17]

  • Thorough Resin Washing: Before cleavage, ensure the resin is thoroughly washed and dried to remove any residual solvents like DMF that could interfere with the cleavage reaction.[3][15]

Frequently Asked Questions (FAQs)

Q5: Is Fmoc-4-methyl-D-homophenylalanine prone to racemization during coupling?

While racemization is a potential side reaction for all amino acids during activation, it is a more significant concern for residues like cysteine and histidine. For sterically hindered amino acids like Fmoc-4-methyl-D-homophenylalanine, the primary challenge is typically incomplete coupling rather than racemization. Using aminium/uronium or phosphonium-based coupling reagents is generally considered safe in terms of minimizing racemization.

Q6: Can the choice of resin impact the yield when using this amino acid?

Absolutely. The choice of resin is a critical factor for a successful synthesis.[19] As mentioned in the aggregation section, a low-loading resin (e.g., 0.1-0.4 mmol/g) is highly recommended for sequences containing sterically hindered amino acids or those prone to aggregation.[14] This minimizes steric hindrance between growing peptide chains.[14] The chemical stability and swelling properties of the resin in your chosen synthesis solvents are also crucial for efficient reactions.[13][19]

Q7: How do I monitor the deprotection step to ensure it's complete before coupling Fmoc-4-methyl-D-homophenylalanine?

Incomplete Fmoc deprotection will lead to deletion sequences and significantly reduce the final yield.[3] The release of the dibenzylfulvene-piperidine adduct during deprotection can be monitored by UV-Vis spectrophotometry at around 301 nm, allowing for a quantitative assessment of Fmoc group removal.[4] A qualitative check can also be performed using the Kaiser test; a negative result (yellow beads) after the deprotection step would indicate incomplete Fmoc removal.[4] If deprotection is slow, consider increasing the deprotection time or using a stronger base cocktail, such as 2% DBU and 2% piperidine in DMF.[3][11]

References

  • Cleavage Cocktails; Reagent B - Peptides. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
  • Monitoring of Peptide Coupling and Capping. (n.d.).
  • Fmoc-4-methyl-D-β-homophenylalanine - Chem-Impex. (n.d.).
  • Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. (n.d.).
  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (2022, May 19). Retrieved from [Link]

  • A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture - Almac. (n.d.). Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (2025, February 23). Retrieved from [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Peptides. (n.d.).
  • Cleavage Cocktail Selection - CDN. (n.d.).
  • Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Publishing. (2024, December 23). Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15). Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4). Retrieved from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • How do I choose my resin for peptide synthesis? {Part 1} - Biotage. (2023, January 30). Retrieved from [Link]

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (n.d.). Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis | Biotage. (2023, February 1). Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - Rsc.org. (n.d.). Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • 4-Methyl-D-phenylalanine, N-FMOC protected | C25H23NO4 | CID 2756073 - PubChem. (n.d.). Retrieved from [Link]

  • Fmoc-Phe(4-Me)-OH [199006-54-7] - Peptides. (n.d.). Retrieved from [Link]

  • Fmoc-4-methoxy-D-phenylalanine - Aralez Bio. (n.d.). Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29). Retrieved from [Link]

  • Fmoc-4-methyl-D-b-homophenylalanine | 269398-86-9 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Solubility of Fmoc-Phe(4-Br)-OH in different solvents - Benchchem. (n.d.).

Sources

Technical Support Center: Troubleshooting Fmoc-4-methyl-D-homophenylalanine Solubility in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-HoPhe(4-Me)-OH, CAS: 1260592-40-2)[1]. This resource is designed for peptide chemists and drug development professionals encountering solubility bottlenecks, gelation, or aggregation when using this specific unnatural amino acid in standard N,N-Dimethylformamide (DMF) during Solid-Phase Peptide Synthesis (SPPS).

Part 1: Mechanistic Overview of Solubility Failures

To solve solubility issues, we must first understand the structural causality behind them. Fmoc-D-HoPhe(4-Me)-OH is an exceptionally challenging building block due to three compounding structural features:

  • The Fmoc Protecting Group: A bulky, planar, and highly hydrophobic fluorenyl system prone to intermolecular π-π stacking.

  • The Homophenylalanine Backbone: The addition of an extra methylene group (–CH₂–) compared to standard phenylalanine increases the conformational flexibility and aliphatic hydrophobicity of the side chain.

  • The 4-Methyl Substitution: The para-methyl group on the phenyl ring further increases the lipophilicity of the molecule.

When introduced to a polar aprotic solvent like DMF, these highly lipophilic structural elements can undergo hydrophobic collapse . The non-polar regions aggregate to minimize contact with the polar solvent, while the amide backbones form extensive intermolecular hydrogen-bond networks. This dual-action aggregation manifests macroscopically as a cloudy suspension or a thick gel, severely reducing the effective concentration of the amino acid and leading to incomplete coupling reactions or deletion sequences[2].

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My Fmoc-D-HoPhe(4-Me)-OH forms a cloudy suspension in standard SPPS-grade DMF at 0.2 M. What are the immediate physical interventions I can apply? A1: Before altering your solvent system, attempt kinetic disruption of the aggregates. Place the suspension in an ultrasonic bath and apply gentle heating. Critical constraint: Do not exceed 40°C. Heating Fmoc-protected amino acids in DMF above 40°C can accelerate the degradation of DMF into dimethylamine, which will prematurely cleave the Fmoc protecting group and ruin your synthesis[2].

Q2: Physical methods failed, and the solution re-gels upon cooling to room temperature. How should I modify my solvent system? A2: You must increase the solvating power for hydrophobic moieties.

  • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) has a slightly higher dipole moment and is generally a stronger solvent than DMF for disrupting difficult, aggregation-prone Fmoc-amino acids[2].

  • Use a Binary Co-Solvent System (DMSO): Adding Dimethyl sulfoxide (DMSO) to your DMF is highly effective. DMSO is a powerful hydrogen-bond acceptor that excels at disrupting the intermolecular hydrogen bonding and π-π stacking of the Fmoc and phenyl groups. A mixture of DMF:DMSO (3:1 or 1:1 v/v) is a proven strategy for solubilizing highly hydrophobic Fmoc derivatives[3][4].

Q3: I cannot use DMSO because it interferes with my specific resin swelling. Can I use chemical additives in pure DMF? A3: Yes. The addition of chaotropic salts is a highly effective, field-proven technique. Adding 0.4 M to 0.8 M Lithium Chloride (LiCl) directly to the DMF coupling solution disrupts the structured hydrogen-bonding network of the aggregating amino acids[5]. The lithium ions coordinate with the carbonyl oxygens, breaking the intermolecular chains and forcing the Fmoc-D-HoPhe(4-Me)-OH into solution.

Q4: If I am forced to dissolve the amino acid at a much lower concentration (e.g., 0.05 M) to maintain a clear solution, how do I prevent slow coupling kinetics? A4: Lower concentrations fundamentally reduce the thermodynamic driving force of the acylation reaction. To compensate, you must abandon standard coupling reagents (like DIC/HOBt) and utilize highly efficient, fast-acting uronium/aminium salts such as HATU or COMU in the presence of DIPEA. These reagents generate a highly reactive active ester (OAt or Oxyma) that drives the coupling to completion even at sub-optimal molarities[5].

Part 3: Quantitative Data & Solvent Efficacy

The following table summarizes the relative efficacy of various solvent systems and interventions for dissolving highly hydrophobic Fmoc-amino acids like Fmoc-D-HoPhe(4-Me)-OH.

Solvent / Additive SystemRelative Solvating PowerMechanism of ActionRecommended Max Concentration
100% DMF LowBaseline polar aprotic solvation.< 0.05 M
100% DMF + Sonication (40°C) ModerateKinetic disruption of aggregates.~ 0.10 M
100% NMP Moderate-HighEnhanced dipole interaction.~ 0.15 M
DMF : DMSO (3:1 v/v) HighDisruption of π-π stacking & H-bonds.0.20 - 0.25 M
DMF + 0.8 M LiCl Very HighChaotropic disruption of H-bonding networks.> 0.30 M

Part 4: Experimental Protocols

Protocol A: Binary Solvent Dissolution (DMF/DMSO)

Use this protocol when standard DMF fails and your resin is compatible with DMSO.

  • Weigh Reagents: Weigh the required amount of Fmoc-D-HoPhe(4-Me)-OH into a clean, dry glass vial.

  • Initial Solvation: Add 75% of your target final volume using anhydrous, peptide-synthesis grade DMF. Vortex for 2 minutes.

  • Co-solvent Addition: If the solution remains cloudy, add the remaining 25% of the volume using anhydrous DMSO[2].

  • Agitation: Vortex vigorously for 5 minutes. If minor particulates remain, sonicate in a water bath at room temperature for 3-5 minutes.

  • Activation: Add your coupling reagent (e.g., HATU) only after the amino acid is fully dissolved, immediately followed by the base (DIPEA), and transfer to the resin.

Protocol B: Chaotropic Salt-Assisted Dissolution (LiCl)

Use this protocol when you must strictly avoid DMSO or NMP.

  • Prepare Stock Solution: Prepare a stock solution of 0.8 M anhydrous Lithium Chloride (LiCl) in peptide-grade DMF. Note: LiCl is highly hygroscopic; ensure it is stored in a desiccator and use fresh solvent.[5]

  • Dissolution: Add the required volume of the 0.8 M LiCl/DMF solution to your pre-weighed Fmoc-D-HoPhe(4-Me)-OH.

  • Agitation: Vortex for 5 minutes. The chaotropic action of the lithium ions will rapidly break down the gelation network.

  • Coupling: Proceed with standard activation (e.g., DIC/OxymaPure). Ensure thorough washing of the resin post-coupling to remove all residual lithium salts before the next Fmoc-deprotection step.

Part 5: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Weigh Fmoc-D-HoPhe(4-Me)-OH Add standard DMF Check1 Is solution clear? Start->Check1 Sonicate Apply Sonication & Heat (Max 40°C for 10 min) Check1->Sonicate No (Suspension/Gel) Success Proceed to SPPS Coupling (Use HATU/DIPEA) Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 CoSolvent Add Co-solvent (25% DMSO or use NMP) Check2->CoSolvent No Check2->Success Yes Check3 Is solution clear? CoSolvent->Check3 Chaotropic Add Chaotropic Salt (0.4 - 0.8 M LiCl in DMF) Check3->Chaotropic No Check3->Success Yes Chaotropic->Success

Decision-tree workflow for resolving Fmoc-D-HoPhe(4-Me)-OH solubility issues in SPPS.

References

  • [3] Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Taylor & Francis. Available at:[Link]

  • [4] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Minimizing Aggregation in D-Homophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges introduced by D-homophenylalanine (D-Hph). Incorporating non-proteinogenic amino acids like D-Hph is a powerful strategy to enhance proteolytic stability and modulate peptide folding, but it frequently triggers severe aggregation during both solid-phase peptide synthesis (SPPS) and downstream purification.

This guide bridges the gap between theoretical causality and practical, self-validating experimental workflows.

Part 1: Mechanistic FAQs

Q: Why does the incorporation of D-homophenylalanine specifically exacerbate peptide aggregation compared to standard L-phenylalanine?

A: The aggregation propensity of D-Hph is driven by a synergistic combination of increased hydrophobicity and altered spatial geometry. Structurally, D-Hph contains an additional methylene (-CH2-) group in its side chain compared to phenylalanine. This seemingly minor extension significantly increases the partition coefficient and the overall hydrophobic surface area of the residue[1]. In aqueous or polar environments, these extended hydrophobic side chains undergo rapid hydrophobic collapse to minimize solvent exposure[2].

Furthermore, the D-chirality alters the side-chain vector relative to the peptide backbone[3]. This unique spatial arrangement often facilitates highly ordered, tightly packed intermolecular


 stacking between the aromatic rings of adjacent peptide chains[2]. Consequently, peptides containing D-Hph have a strong propensity to self-assemble into robust cross-

sheet structures, fibrils, or even supramolecular hydrogels at very low critical aggregation concentrations (CAC)[4][5].
Quantitative Comparison: Hydrophobicity and Aggregation Metrics

To predict aggregation behavior, it is crucial to understand the relative hydrophobicity of aromatic residues. The table below summarizes these metrics:

Amino Acid ResidueRelative Hydrophobicity (

vs Glycine)
Critical Aggregation Concentration (CAC)Primary Aggregation Driver
L-Phenylalanine (Phe) Baseline (Moderate)> 100

M
Moderate hydrophobic interactions
D-Homophenylalanine (D-Hph) High (+1 Methylene)33 – 41

M
Enhanced

stacking & hydrophobic collapse
L-Tryptophan (Trp) Intermediate~ 80

M
Indole ring stacking
Biphenylalanine (Bip) Very High< 15

M
Extensive aromatic surface area

Data synthesized from comparative self-assembly studies of amphipathic peptides[1][4].

Part 2: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Q: My synthesis stalls immediately following the coupling of D-Hph. The Fmoc deprotection of the subsequent residue is incomplete. How do I overcome this on-resin aggregation?

A: You are experiencing on-resin hydrophobic collapse. As the D-Hph residue is incorporated, the growing peptide chains on the resin beads form intermolecular hydrogen bonds and


 stacking networks[2][6]. This creates a dense, aggregated microenvironment that physically blocks incoming reagents (like piperidine for deprotection or the next activated amino acid) from accessing the N-terminus.

To overcome this, you must disrupt the thermodynamic stability of these aggregates during the synthesis process. The most effective approach is combining Microwave-Assisted SPPS with chaotropic agents[6]. Microwave irradiation provides localized thermal energy that rapidly disrupts intermolecular hydrogen bonds, while chaotropic salts disrupt the solvent network stabilizing the hydrophobic core.

Protocol 1: Self-Validating Microwave-Assisted Coupling for D-Hph

This protocol utilizes thermal disruption and chemical validation to ensure complete coupling.

Step 1: Resin Swelling & Preparation

  • Swell the resin in a 1:1 mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes. The addition of DCM enhances the swelling of highly hydrophobic peptide-resin matrices.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF containing 0.1 M LiCl (a chaotropic salt). The LiCl disrupts intermolecular hydrogen bonding.

  • Causality: Breaking these bonds ensures the N-terminal amine is fully exposed for the incoming D-Hph.

Step 3: D-Hph Activation

  • Activate Fmoc-D-Hph-OH using DIC (Diisopropylcarbodiimide) and Oxyma Pure (1:1:1 ratio) for 3 minutes.

  • Causality: Oxyma Pure is selected over HOBt because it provides superior suppression of racemization, which is critical when handling specific D-enantiomers.

Step 4: Microwave-Assisted Coupling

  • Transfer the activated mixture to the reaction vessel. Apply microwave irradiation to maintain the reaction at 75°C for 5 minutes[6].

  • Causality: The kinetic energy from the microwave prevents the growing peptide chains from organizing into

    
    -sheet aggregates during the crucial coupling phase.
    

Step 5: Self-Validation (The Kaiser Test)

  • Wash the resin thoroughly and perform a Kaiser test on a few beads.

  • Validation Checkpoint:

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine + LiCl) Start->Deprotect Coupling D-Hph Coupling (DIC/Oxyma + Microwave) Deprotect->Coupling Validation Kaiser Test (Self-Validation) Coupling->Validation Success Proceed to Next AA Validation->Success Negative (Colorless) Fail Double Coupling (NMP/DMSO) Validation->Fail Positive (Blue) Fail->Validation Re-test

Caption: Self-validating SPPS workflow utilizing microwave irradiation and chaotropic salts to prevent D-Hph aggregation.

Part 3: Troubleshooting Solution-Phase Aggregation

Q: After successful cleavage, my D-Hph containing peptide precipitates as a cloudy suspension in standard HPLC buffers (Water/Acetonitrile). How can I solubilize it for purification?

A: Post-cleavage aggregation is driven by the exposure of the highly hydrophobic D-Hph side chains to the polar aqueous environment, leading to rapid self-assembly into supramolecular structures[5]. Standard Acetonitrile (ACN) and Water gradients are often insufficient to break the robust


 stacking interactions between the homophenylalanine rings.

To resolve this, you must alter the solvent's hydrogen-bonding capacity and dielectric constant using fluorinated alcohols.

Protocol 2: Self-Validating Disaggregation and HPLC Purification

Step 1: Lyophilization and Pre-treatment

  • Lyophilize the crude cleaved peptide to a dry powder.

  • Do not attempt to dissolve directly in aqueous buffer. Instead, dissolve the crude peptide in 20% Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) in Acetonitrile.

  • Causality: HFIP is a strong hydrogen-bond donor but a poor acceptor. It aggressively coats the peptide backbone, disrupting inter-chain hydrogen bonds and solvating the hydrophobic D-Hph core without degrading the peptide.

Step 2: Sonication and Dilution

  • Sonicate the mixture for 5 minutes until optically clear.

  • Slowly dilute the mixture with HPLC-grade water containing 0.1% TFA until the organic concentration matches your starting HPLC gradient (e.g., 20% organic).

Step 3: Chromatographic Separation

  • Inject onto a C4 or C8 reverse-phase column.

  • Causality: Highly hydrophobic D-Hph peptides often bind irreversibly to standard C18 columns. C4/C8 columns have shorter alkyl chains, reducing the hydrophobic retention and preventing the peptide from smearing or precipitating on the column frit.

Step 4: Self-Validation (Analytical LC-MS)

  • Analyze the collected fractions.

  • Validation Checkpoint:

Aggregation_Mechanisms DHph D-Homophenylalanine Incorporation Mech1 Increased Hydrophobicity (+CH2 Extension) DHph->Mech1 Mech2 Altered Chirality (Steric Packing) DHph->Mech2 Agg β-Sheet / Fibril Aggregation Mech1->Agg Hydrophobic Collapse Mech2->Agg π-π Stacking Sol1 Fluorinated Solvents (HFIP/TFE) Agg->Sol1 Disruption of H-Bonds Sol2 C4/C8 Column + Elevated Temp (60°C) Agg->Sol2 Reduced Retention Stable Monomeric Peptide (Purified) Sol1->Stable Sol2->Stable

Caption: Mechanistic pathways of D-Hph induced aggregation and corresponding solution-phase mitigation strategies.

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them - MBL International -[Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI - [Link]

  • Capacity for increased surface area in the hydrophobic core of β‐sheet peptide bilayer nanoribbons - NSF/PMC -[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides - ACS Chemical Reviews -[Link]

  • An injectable, naproxen-conjugated, supramolecular hydrogel with ultra-low critical gelation concentration - ChemRxiv -[Link]

  • Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution - ACS Nano Letters - [Link]

Sources

Technical Support Center: Optimizing Double Coupling Cycles for 4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the incorporation of highly sterically hindered, non-canonical amino acids—specifically Fmoc-4-methyl-D-homophenylalanine .

Below, you will find mechanistic explanations, troubleshooting workflows, and self-validating protocols designed to maximize acylation efficiency while preserving stereochemical integrity.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does 4-methyl-D-homophenylalanine resist standard single-coupling protocols? A: The difficulty is driven by a dual mechanistic barrier:

  • Steric & Hydrophobic Shielding: The extended hydrophobic side chain (a homo-benzyl group with a para-methyl substitution) strongly promotes intermolecular aggregation via hydrophobic collapse on the resin matrix.

  • Stereochemical Mismatch: Introducing a D-amino acid into a growing L-peptide chain creates a severe conformational clash. This D-L junction forces the peptide backbone into a kinked, sterically congested state, severely restricting the trajectory of the incoming nucleophile (the N-terminal amine).

Q: Why employ an orthogonal double coupling strategy instead of a single prolonged coupling? A: Prolonged coupling times (e.g., >4 hours) increase the risk of irreversible side reactions, such as epimerization of the activated ester or guanidinylation of the N-terminus. An orthogonal double coupling cycle—using two different activation chemistries sequentially—refreshes the reactive intermediates and alters the microenvironment. This drives the reaction to completion kinetically without accumulating degradation products ()[1].

Part 2: Troubleshooting Guide

Issue: Persistent Positive Kaiser Test After Double Coupling

  • Cause: Severe on-resin aggregation preventing reagent diffusion.

  • Solution: Switch your solvent system. Recent data demonstrates that replacing standard DMF with 2-MeTHF ()[2] or using eco-friendly binary solvent mixtures (such as DMSO/Ethyl Acetate) disrupts hydrogen bonding networks, significantly enhancing the solubility and coupling kinetics of hindered building blocks ()[3].

Issue: LC-MS Shows a +98 Da Adduct After the HATU Cycle

  • Cause: Tetramethyluronium adduct formation (guanidinylation). This occurs when the unreacted N-terminal amine attacks the HATU reagent directly instead of the activated amino acid.

  • Solution: Ensure the Fmoc-4-methyl-D-homophenylalanine is pre-activated with HATU and base for exactly 1–2 minutes before adding the mixture to the resin ()[4].

Issue: High Levels of Epimerization Detected in the Cleaved Peptide

  • Cause: Over-exposure to strong bases (like DIPEA) during the activation of the D-stereocenter.

  • Solution: Replace DIPEA with a less basic, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) during the HATU cycle. Alternatively, rely on the DIC/OxymaPure system, which proceeds via a less basic mechanism and carries a near-zero risk of epimerization ()[1].

Part 3: Quantitative Data & Optimization

Table 1: Comparative Analysis of Coupling Reagents for Hindered D-Amino Acids

Reagent SystemReactivity (Steric Hindrance)Epimerization RiskCausality / Notes
DIC / OxymaPure Moderate to HighVery Low Forms a highly reactive ester without requiring a tertiary base, preserving the D-stereocenter. Ideal for the first coupling cycle.
HATU / DIPEA Very High ModerateExceptional acylation speed due to the 7-azabenzotriazole leaving group. Prone to guanidinylation if not pre-activated.
HATU / TMP HighLowTMP (collidine) provides sufficient basicity for activation but is too bulky to abstract the alpha-proton, reducing epimerization.

Part 4: Step-by-Step Experimental Protocol

Protocol: Orthogonal Double Coupling of Fmoc-4-methyl-D-homophenylalanine This protocol is a self-validating system designed to maximize yield while preventing side reactions.

Step 1: Resin Preparation & Swelling

  • Swell the peptide-resin (0.1 mmol scale) in a binary mixture of DMF/DMSO (8:2 v/v) for 30 minutes to maximize polymer expansion and disrupt secondary structures.

  • Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

Step 2: Cycle 1 – DIC/OxymaPure Coupling (Low Epimerization)

  • Dissolve 4.0 eq (0.4 mmol) of Fmoc-4-methyl-D-homophenylalanine and 4.0 eq of OxymaPure in minimal DMF.

  • Add 4.0 eq of DIC. Stir for 2 minutes to initiate ester formation.

  • Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Drain and wash the resin with DMF (3 × 1 min). Do not perform a Kaiser test yet.

Step 3: Cycle 2 – HATU/TMP Coupling (High Reactivity)

  • Dissolve 3.0 eq (0.3 mmol) of Fmoc-4-methyl-D-homophenylalanine and 3.0 eq of HATU in DMF.

  • Add 6.0 eq of TMP (collidine). Crucial: Pre-activate for exactly 2 minutes to prevent guanidinylation ()[4].

  • Add to the resin and agitate for 45 minutes.

  • Drain and wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 4: Self-Validation & Verification

  • Perform a Kaiser test. If negative, proceed to the next synthesis step.

  • Micro-cleavage (Mandatory for hindered junctions): Withdraw 2 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass and absence of deletion sequences or +98 Da adducts.

Part 5: Workflow Visualization

G Start Evaluate Single Coupling (Kaiser Test) Check1 Is Coupling Complete? Start->Check1 Proceed Proceed to Deprotection Check1->Proceed Yes DoubleCoupling Initiate Double Coupling Cycle Check1->DoubleCoupling No Cycle1 Cycle 1: DIC / OxymaPure (Low Epimerization Risk) DoubleCoupling->Cycle1 Cycle2 Cycle 2: HATU / DIPEA (High Reactivity) Cycle1->Cycle2 Wash (DMF) Check2 Re-evaluate Coupling (Kaiser/Chloranil) Cycle2->Check2 Check2->Proceed Yes Optimize Optimize Solvents/Temp (e.g., 2-MeTHF, 75°C) Check2->Optimize No Optimize->DoubleCoupling Iterate

Caption: Troubleshooting workflow for optimizing double coupling cycles of sterically hindered amino acids.

References

  • Title: Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: Journal of Peptide Science (2017) URL: [Link]

  • Title: Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine Source: ACS Omega (2022) URL: [Link]

  • Title: Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides Source: ChemRxiv (2023) URL: [Link]

  • Title: Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer Source: Journal of Peptide Science (2024) URL: [Link]

Sources

Overcoming steric hindrance in 4-methyl-D-homophenylalanine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenging peptide synthesis, with a particular focus on sterically hindered amino acids like 4-methyl-D-homophenylalanine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic challenges.

Understanding the Challenge: Steric Hindrance in Peptide Bond Formation

The formation of a peptide bond is a nucleophilic substitution reaction between the activated carboxyl group of one amino acid and the amine group of another.[1] When dealing with amino acids like 4-methyl-D-homophenylalanine, the bulky side chain presents a significant physical barrier, or "steric hindrance," which can dramatically slow down or prevent this reaction.[2][3] This leads to low coupling yields, incomplete reactions, and the formation of deletion sequences in your target peptide.

This guide provides a structured approach to systematically troubleshoot and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol failing for 4-methyl-D-homophenylalanine?

Standard coupling reagents, such as carbodiimides (e.g., DCC, EDC), are often not potent enough to overcome the significant steric barrier presented by the bulky side chain of 4-methyl-D-homophenylalanine.[2][4] The reaction rate is significantly slowed, leading to incomplete coupling within standard reaction times.

Q2: What are the most effective classes of coupling reagents for sterically hindered amino acids?

For sterically demanding couplings, it is essential to switch to more powerful in-situ activating reagents.[2][5] These fall into two main categories:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient and are among the most powerful for overcoming steric hindrance.[6][7] HATU, in particular, is frequently recommended for difficult couplings.[7]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[1][6]

These reagents form highly reactive esters that can more effectively overcome the steric barrier.[5]

Q3: Can I just increase the reaction time or temperature?

Yes, optimizing reaction conditions is a critical strategy.[7]

  • Extended Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2][7]

  • Elevated Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[7] However, this should be done cautiously as excessive heat can increase the risk of racemization.[8] Microwave-assisted peptide synthesis is a highly effective method for safely and rapidly heating the reaction to drive difficult couplings.[2][7]

Q4: How does solvent choice impact the coupling of sterically hindered amino acids?

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Poor solvation can lead to peptide aggregation, further hindering the reaction. For difficult sequences, N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[2]

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low yields or incomplete coupling when incorporating 4-methyl-D-homophenylalanine, follow this systematic troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Resolution start Low Coupling Yield with 4-methyl-D-homophenylalanine reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low end Successful Coupling reagent->end If successful double_couple Step 3: Perform a Double Coupling conditions->double_couple If incomplete conditions->end If successful acyl_fluoride Step 4: Acyl Fluoride Formation double_couple->acyl_fluoride For extremely difficult cases double_couple->end If successful solvent Step 5: Change Solvent System acyl_fluoride->solvent If aggregation is suspected solvent->end

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Upgrade Your Coupling Reagent

Your first and most impactful step is to switch from standard carbodiimide reagents to a more potent activating agent.

Coupling Reagent ClassExamplesRelative ReactivityKey Considerations
Carbodiimides DCC, DIC, EDCLowGenerally insufficient for sterically hindered couplings.[2]
Phosphonium Salts PyBOP, PyAOPHighExcellent for routine and difficult synthesis; does not cause guanidinylation.[5]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUVery HighHighly effective for hindered couplings. HATU is often the reagent of choice.[5][9] COMU offers high reactivity with a better safety profile.[5][10]

Recommendation: Start by switching to HATU or COMU . These reagents generate highly reactive OAt or Oxyma esters, respectively, which are more effective at acylating sterically hindered amines.[5]

Step 2: Optimize Reaction Conditions

If upgrading the reagent is not sufficient, modify your reaction parameters.

  • Increase Equivalents: For challenging couplings, a higher ratio of amino acid and coupling reagent may be necessary.[1]

  • Pre-activation: Pre-activate the 4-methyl-D-homophenylalanine with the coupling reagent and a non-nucleophilic base (like DIPEA) for 1-5 minutes before adding it to the resin-bound peptide.[6] This ensures the activated species is fully formed.

  • Time and Temperature: As mentioned in the FAQ, extend the reaction time to at least 4 hours or overnight.[2][7] If your equipment allows, use microwave synthesis to increase the reaction temperature and shorten the coupling time.[2]

Step 3: Perform a Double Coupling

A double coupling is a straightforward and effective technique to drive the reaction to completion.[11] After the first coupling reaction, drain the reagents, wash the resin, and then subject the resin to a second, fresh round of the activated amino acid and coupling reagent.[2]

Step 4: Advanced Strategy: Acyl Fluoride Formation

For the most extreme cases of steric hindrance, converting the carboxylic acid to a highly reactive acyl fluoride can be successful where other methods fail.[2][10] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[10]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling 4-methyl-D-homophenylalanine.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[2]

  • Pre-activation: In a separate vessel, dissolve Fmoc-4-methyl-D-homophenylalanine-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

  • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours. For this hindered amino acid, extending to 4 hours or overnight is recommended.[2][7]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a test (such as the Kaiser test for primary amines, or a bromophenol blue test for secondary amines if applicable) on a small sample of resin beads to check for reaction completion. If the test indicates incomplete coupling, proceed to a second coupling.

  • Second Coupling (if necessary): Repeat steps 2 through 6 with a fresh solution of activated amino acid.[2]

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol should be reserved for cases where high-efficiency uronium/phosphonium reagents have failed.

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected Fmoc-4-methyl-D-homophenylalanine-OH (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent such as TFFH (1 equivalent) and a suitable non-nucleophilic base.[2][10]

  • Allow the activation to proceed according to the reagent manufacturer's recommendations.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

G cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation AA Fmoc-AA-OH ActiveEster Highly Reactive Active Ester AA->ActiveEster Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideResin H2N-Peptide-Resin ActiveEster->PeptideResin Nucleophilic Attack NewPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->NewPeptide PeptideResin->NewPeptide Byproducts Byproducts

Caption: Mechanism of action for in-situ coupling reagents.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(11), 1479-1484. Available at: [Link]

  • Rainier, J. D., & Cox, C. (2006). An electronic effect on protein structure. Protein Science, 15(7), 1773-1777. Available at: [Link]

  • Zhang, R., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Microbial Cell Factories, 20(1), 1-13. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • Gorske, B. C., & Blackwell, H. E. (2008). Estimating the “Steric Clash” at cis Peptide Bonds. The Journal of Physical Chemistry B, 112(26), 7982-7988. Available at: [Link]

  • Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis - ResearchGate. Available at: [Link]

  • Biochemistry, Peptide - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]

Sources

Technical Support Center: Purification of Hydrophobic Peptides Containing D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating the non-natural amino acid D-homophenylalanine. These peptides are notoriously challenging due to their inherent hydrophobicity and tendency to aggregate, which can complicate standard purification protocols.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of D-homophenylalanine-containing peptides, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q1: My peptide peak is broad and shows significant tailing. What's causing this and how can I fix it?

Probable Causes:

  • Strong Secondary Interactions: The primary cause is often the powerful hydrophobic interaction between the peptide (especially the bulky, non-polar D-homophenylalanine residue) and the stationary phase (e.g., C18). This leads to slow desorption kinetics, causing the peak to tail.

  • On-Column Aggregation: The peptide may be self-associating or precipitating at the head of the column or within the pores of the packing material, leading to a mixed population of molecules with different retention characteristics.[1][2]

  • Low-Quality Reagents: Poor quality solvents or expired ion-pairing agents (like Trifluoroacetic Acid - TFA) can contribute to poor peak shape.

Solutions and Scientific Rationale:

  • Increase Column Temperature: Elevating the column temperature to 40–60 °C is one of the most effective strategies.[3] Increased thermal energy improves mass transfer, reduces mobile phase viscosity, and disrupts the secondary hydrophobic interactions that cause tailing and broadening.[4][5] This can lead to significantly sharper peaks and better resolution.[3][4]

  • Optimize Organic Modifier: While acetonitrile is the standard, for extremely hydrophobic peptides, a stronger organic solvent like isopropanol (IPA) or n-propanol can be more effective at elution.[6][7] These alcohols are stronger solvents for hydrophobic molecules and can improve solubility and peak shape.[4][6][7] Be aware that they also increase system backpressure, which can often be mitigated by increasing temperature.[6][8]

  • Adjust the Gradient Slope: A shallower gradient (e.g., a smaller % change in organic solvent per minute) can improve the resolution between the target peptide and closely eluting impurities.[9] This gives the molecules more time to interact with the stationary phase, leading to a better separation.

  • Check Sample Solvent: Injecting the peptide in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the column head.[11]

Q2: I'm experiencing low recovery of my peptide after purification. Where is my sample going?

Probable Causes:

  • Irreversible Adsorption: Highly hydrophobic peptides can bind so strongly to the stationary phase that they do not elute under standard gradient conditions, leading to permanent sample loss on the column.[2]

  • Precipitation/Aggregation: The peptide may be precipitating in the sample vial, autosampler lines, or on the column itself due to low solubility in the aqueous mobile phase.[1]

Solutions and Scientific Rationale:

  • Perform a "Blank" Injection and Column Wash: After a run with poor recovery, inject a blank solvent (like DMSO or the sample diluent).[2] If a peak corresponding to your peptide appears, it confirms the peptide is sticking to the column and slowly bleeding off.[2]

  • Aggressive Column Wash: To recover the adsorbed peptide, wash the column with a very strong solvent mixture, such as 100% isopropanol or a high concentration of acetonitrile with a small amount of acid.[2]

  • Switch to a Less Retentive Stationary Phase: If irreversible binding is a persistent issue, move from a C18 column to a less hydrophobic phase like C8, C4, or a Phenyl column.[2] These phases have shorter alkyl chains or different chemistries, reducing the strength of the hydrophobic interaction.

  • Improve Sample Solubility: Ensure the peptide is fully dissolved before injection. This may require using small amounts of organic solvents like DMSO, DMF, or acetonitrile in your sample diluent.[12][13] For peptides that aggregate via hydrogen bonding, chaotropic agents like guanidine hydrochloride (GdnHCl) or urea can be added to the sample solvent, but ensure they are compatible with your HPLC system.[12]

Q3: My peptide seems to be precipitating out of solution before or during the HPLC run. How can I improve its solubility?

Probable Causes:

  • High Hydrophobicity: Peptides with a high percentage of hydrophobic residues, like D-homophenylalanine, often have poor solubility in aqueous solutions.[1][12][13]

  • Aggregation: Hydrophobic and hydrogen-bonding interactions can cause peptide chains to self-associate and form insoluble aggregates or gels.[14][15] This is a common issue with sequences prone to forming β-sheets.[2]

Solutions and Scientific Rationale:

  • Initial Dissolution in Organic Solvent: The recommended first step for a hydrophobic peptide is to dissolve it in a small amount of a strong organic solvent.[16] Dimethyl sulfoxide (DMSO) is often preferred due to its high solubilizing power and low toxicity in many biological assays.[13] Acetonitrile (ACN) or dimethylformamide (DMF) are also excellent alternatives.[12]

  • Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer (e.g., water with 0.1% TFA) dropwise while vortexing.[2] If the solution becomes cloudy, you have exceeded its solubility limit at that solvent ratio.

  • Use of Acidic or Basic Modifiers: The net charge of a peptide greatly influences its solubility.[13] For basic peptides (net positive charge), dissolving in a dilute acidic solution (e.g., 10% acetic acid) can help.[13][16] For acidic peptides (net negative charge), a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) can be used.[16]

  • Consider Stronger Solvents for Initial Dissolution: For extremely difficult peptides that do not dissolve in DMSO or ACN, very strong solvents like formic acid or even trifluoroacetic acid (TFA) may be required for initial solubilization, followed by careful dilution.[12]

Solvent Strategy for Hydrophobic Peptides When to Use Key Considerations
100% DMSO, DMF, or ACN Recommended starting point for any peptide with >50% hydrophobic residues.[13]Dissolve completely first, then slowly add aqueous buffer.
Dilute Acetic or Formic Acid For peptides with a net positive charge (basic).[13]Helps to protonate basic residues, increasing polarity.
Dilute Ammonium Bicarbonate For peptides with a net negative charge (acidic).Helps to deprotonate acidic residues.
Solutions with Urea or GdnHCl For peptides prone to aggregation via hydrogen bonding.[12]Check for HPLC system and assay compatibility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes peptides with D-homophenylalanine so difficult to purify?

D-homophenylalanine is a non-natural amino acid with a side chain that is one methylene group longer than phenylalanine.[17] This seemingly small change significantly increases its hydrophobicity and steric bulk. When incorporated into a peptide, it enhances the molecule's overall non-polar character, leading to:

  • Increased Hydrophobic Interactions: Stronger binding to reversed-phase HPLC columns, requiring higher concentrations of organic solvent for elution.[2]

  • Tendency to Aggregate: The bulky, hydrophobic side chains promote self-association of peptide molecules to minimize contact with aqueous environments, leading to aggregation and precipitation.[1][14]

  • Poor Aqueous Solubility: The peptides are often difficult to dissolve in standard aqueous buffers used for HPLC.[1]

Q2: What are the best starting conditions for developing an RP-HPLC method for these peptides?

A robust starting point is crucial. The following table outlines a recommended set of initial conditions that can be systematically optimized.

Parameter Recommended Starting Condition Rationale & Notes
Column C18, 300Å pore size, 3.5-5 µm particle sizeWide-pore (300Å) columns are generally better for peptides to prevent pore exclusion effects.[4] C18 provides strong retention.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, sharpening peaks by masking silanol interactions and protonating residues.[18]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a standard, effective organic modifier with low viscosity and good UV transparency.[19]
Gradient 5-95% B over 30-60 minutesA broad "scouting" gradient helps to determine the approximate elution concentration of the peptide.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard analytical flow rate. Can be lowered to improve peak shape if needed.[19]
Temperature 40 °CElevated temperature is often necessary to improve peak shape and solubility for hydrophobic peptides.[4]
Detection 210-220 nmThis wavelength range detects the peptide backbone's amide bonds.[20]
Q3: When should I consider alternative ion-pairing agents to TFA?

While 0.1% TFA is the default for peptide purification due to its excellent ion-pairing properties, it can be problematic in certain situations.[18] Consider alternatives if:

  • Your peptide is acid-sensitive: Some peptides can degrade under the highly acidic conditions of a TFA-containing mobile phase.

  • You are using Mass Spectrometry (MS) detection: TFA is a strong ion-suppressing agent in the MS source.[18] Formic acid (FA) or acetic acid (AA) are much more MS-friendly, although they may result in broader chromatographic peaks.[18][21]

  • You need to remove the counter-ion post-purification: TFA can be difficult to remove completely from the final peptide product.[22][23]

Section 3: Protocols and Methodologies

Protocol 1: General RP-HPLC Method Development Strategy

This protocol provides a systematic workflow for optimizing the purification of a novel hydrophobic peptide.

HPLC_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Scout Scouting Run (Broad Gradient, 40°C, C18) Eval1 Evaluate Peak Shape & Retention Scout->Eval1 GoodShape Peak Shape OK? (Tailing < 2.0) Eval1->GoodShape Yes BadShape Increase Temperature (Try 50°C, then 60°C) Eval1->BadShape No OptimizeGrad Optimize Gradient (Shallow Slope around Elution %B) GoodShape->OptimizeGrad Load Perform Preparative Run (Increase Loading) OptimizeGrad->Load ChangeSolvent Change Organic Modifier (Switch ACN to IPA) BadShape->ChangeSolvent Still Tailing ChangeColumn Change Column (Switch C18 to C8 or C4) ChangeSolvent->ChangeColumn Still Tailing ChangeColumn->OptimizeGrad Re-evaluate Collect Collect Fractions Load->Collect Analyze Analyze Purity (LC-MS) Collect->Analyze Final Pool & Lyophilize Analyze->Final

Caption: Workflow for RP-HPLC method development.

Steps:

  • Phase 1: Scouting Run: Perform an initial injection using the "Recommended Starting Conditions" from the FAQ section. The goal is to determine if the peptide elutes and to assess its general behavior.

  • Evaluate Results: Analyze the peak shape and retention time.

    • If the peak shape is acceptable (sharp, symmetrical), proceed to gradient optimization.

    • If the peak is broad or tailing, proceed to troubleshooting steps.[2][3]

  • Phase 2: Optimization (Troubleshooting):

    • Temperature: Incrementally increase the column temperature (e.g., to 50°C, then 60°C) and re-inject. This is often the most effective first step for improving the chromatography of hydrophobic peptides.

    • Organic Modifier: If high temperatures do not resolve the issue, consider preparing a mobile phase B using isopropanol instead of acetonitrile.[4][6]

    • Stationary Phase: As a final troubleshooting step, switch to a less retentive column (C8 or C4).[2]

  • Phase 2: Optimization (Gradient):

    • Once a good peak shape is achieved, narrow the gradient around the elution point observed in the scouting run. For example, if the peptide eluted at 60% B in a 5-95% gradient, design a new, shallower gradient from 50-70% B over a longer time. This will improve resolution.[9]

  • Phase 3: Finalization:

    • Scale up the injection volume for a preparative run.

    • Collect the fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

References

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase.

  • Agilent Technologies. (2002). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.

  • LifeTein. (2026). Peptide Synthesis: Handling and Storage of Synthetic Peptides.

  • Chem-Impex. D-Homophenylalanine.

  • Bio-Link. (2023). Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature?

  • Chem-Impex. Fmoc-D-homophenylalanine.

  • Agilent Technologies. (2011). Investigation into the Alternatives to Acetonitrile for the Analysis of Peptides.

  • GenScript. Peptide Solubility Guidelines - How to solubilize a peptide.

  • GL Sciences. How to Obtain Good Peak Shapes | Technical Support.

  • Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.

  • PNAS. (1986). Temperature effects in hydrophobic interaction chromatography.

  • ResearchGate. (2019). How to improve the peak shape (resolution) in UHPLC-MS during peptide analysis?

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Dadon, D., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 18(10), 1024–1029.

  • CymitQuimica. dl-homophenylalanine.

  • Bachem. (2021). Peptide solubility.

  • Taylor & Francis Online. (2007). Temperature Effects in Hydrophobic Interaction Chromatography of Proteins.

  • Bio-Works. Conversion of ion-pairing agents/counter ions.

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • LCGC International. (2022). Perspectives in Hydrophobic Interaction Temperature- Responsive Liquid Chromatography (TRLC).

  • BenchChem. (2025). Challenges in the chemical synthesis of hydrophobic peptides.

  • Waters Corporation. Alternative Solvents for the Reversed-Phase Separation of Proteins.

  • MTC USA. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.

  • Sigma-Aldrich. DL-Homophenylalanine.

  • ACS Publications. (2025). Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics.

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification.

  • Creative Peptides. Reverse-phase HPLC Peptide Purification.

  • Sigma-Aldrich. Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles.

  • ChemicalBook. 82795-51-5(D-Homophenylalanine) Product Description.

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.

  • Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification.

  • Varian, Inc. Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC.

  • BioPharm International. (2020). Challenges of Protein Aggregation during Purification.

  • Separation Science. (2022). Eco-Friendly RP-HPLC - Replacing Acetonitrile with Isopropanol in analytical and purification utilising Core-Shell Chromatography.

  • PLOS One. (2021). A novel approach for the purification of aggregation prone proteins.

  • Waters Corporation. Peptide Isolation – Method Development Considerations.

  • Bachem. (2022). Peptide Aggregation - a complex topic.

Sources

Reducing deletion sequences when using Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with incorporating highly modified, unnatural amino acids into solid-phase peptide synthesis (SPPS).

When working with Fmoc-4-methyl-D-homophenylalanine , researchers frequently encounter severe deletion sequences. This guide will decode the mechanistic causality behind these failures, provide self-validating troubleshooting protocols, and offer evidence-based solutions to rescue your synthesis yields.

Part 1: Diagnostic Logic & Causality

To solve deletion sequences, we must first understand the molecular behavior of Fmoc-4-methyl-D-homophenylalanine. Deletion sequences occur when an amino acid fails to couple, but subsequent deprotection and coupling steps proceed, leaving a gap in the final peptide chain[1].

The incorporation of this specific unnatural amino acid triggers deletions through three compounded mechanisms:

  • Steric Hindrance (The "Homo" & "4-Methyl" effect): The extra methylene group in the homophenylalanine backbone allows the highly bulky, hydrophobic 4-methylphenyl side chain to fold back over the alpha-amine. This physically blocks incoming activated esters during the subsequent coupling step[2].

  • Chiral Clashing (The "D" Configuration): Introducing a D-amino acid into an elongating L-amino acid chain disrupts the natural secondary structure. This often induces premature beta-sheet formation, causing the growing peptide chains to aggregate and collapse onto the resin[3].

  • Hydrophobic Shielding: The excessive hydrophobicity of the 4-methyl group repels polar solvents (like DMF), shielding the N-terminal Fmoc group and preventing the deprotection base (piperidine/pyrrolidine) from accessing the cleavage site[4].

Mechanism AA Fmoc-4-methyl-D-homophenylalanine Prop1 D-Chirality & Extra CH2 (Homo) AA->Prop1 Prop2 4-Methyl Phenyl Ring AA->Prop2 Mech1 Steric Hindrance at N-terminus Prop1->Mech1 Mech2 Increased Hydrophobicity & Beta-Sheet Formation Prop2->Mech2 Fail1 Coupling Failure (Missing Residue) Mech1->Fail1 Fail2 Deprotection Failure (Truncation/Deletion) Mech2->Fail2 Fail1->Fail2 Cascading effect

Mechanistic pathways leading to deletion sequences when using bulky unnatural amino acids.

Part 2: Frequently Asked Questions (FAQs)

Q: My sequence fails immediately after successfully coupling Fmoc-4-methyl-D-homophenylalanine. Why is the next amino acid deleted? A: This is a classic steric shielding issue. Even if the unnatural amino acid couples perfectly, its bulky 4-methylphenyl side chain creates a steric umbrella over its own primary amine once deprotected. Standard coupling reagents (like HBTU) form activated esters that are too bulky to penetrate this umbrella[1]. You must switch to smaller, highly reactive coupling additives like OxymaPure or HOAt, and utilize elevated temperatures to increase the kinetic energy of the incoming amino acid[2].

Q: How do I differentiate between a coupling failure and a deprotection failure? A: You must use orthogonal on-resin monitoring. If a deletion is caused by incomplete coupling, a colorimetric Kaiser test performed immediately after the coupling step will show blue beads (indicating unreacted free amines)[1]. If the deletion is caused by incomplete deprotection (due to aggregation), UV-Vis spectrophotometry of the deprotection effluent at 301 nm will show a lower-than-expected release of the dibenzylfulvene-piperidine adduct[1].

Q: Can changing my solid support resin reduce these specific deletions? A: Yes. Polystyrene (PS) resins with high loading capacities force growing peptide chains into close proximity, exacerbating the beta-sheet aggregation caused by the D-amino acid. Switching to a low-loading resin (0.2–0.3 mmol/g) or a PEG-based resin (e.g., ChemMatrix) significantly increases the spatial distance between chains, reducing inter-chain aggregation and improving solvent swelling[1][4].

Part 3: Quantitative Optimization Strategies

To overcome the thermodynamic barriers presented by Fmoc-4-methyl-D-homophenylalanine, standard room-temperature SPPS protocols must be abandoned. The table below summarizes the causality and expected outcomes of various optimization strategies.

Optimization StrategyReagents / ConditionsMechanistic RationaleExpected Coupling Efficiency
Baseline (Standard) HBTU/DIEA, 0.2M, RTStandard SPPS conditions; insufficient activation energy for bulky residues.< 40% (High Deletions)
Increased Concentration HBTU/DIEA, 0.5M, RTDecreases solution volume, driving bimolecular collision probability[3].~ 60%
Enhanced Activation HATU/DIEA or Oxyma/DIC, RTSuperior leaving group stability; smaller intermediate complex[1].~ 75%
Microwave Heating Oxyma/DIC, 90°COvercomes activation energy barriers; disrupts local beta-sheet aggregation[4].> 95%
Double Coupling + Heat 2x (Oxyma/DIC, 90°C)Ensures complete acylation of sterically shielded amines by refreshing reagents[3].> 99%

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They do not just instruct you on what to do; they include mandatory validation steps to ensure the chemical transformation was successful before you proceed to the next cycle.

Protocol A: Microwave-Assisted Double Coupling for Bulky Residues

Use this protocol for the incorporation of Fmoc-4-methyl-D-homophenylalanine, AND for the amino acid immediately following it.

  • Reagent Preparation: Prepare a 0.5 M solution of the Fmoc-amino acid and 0.5 M OxymaPure in anhydrous DMF[3]. Causality: High concentrations are required to force the bimolecular coupling reaction of sterically hindered molecules.

  • First Coupling: Add the amino acid/Oxyma solution to the resin. Add 0.5 M N,N'-Diisopropylcarbodiimide (DIC).

  • Thermal Activation: Heat the reaction vessel to 90°C for 5 minutes using a microwave peptide synthesizer[4].

  • Drain and Wash: Drain the reaction vessel. Do not wash extensively; a single quick DMF wash is sufficient to remove spent reagents.

  • Second Coupling (Double Couple): Immediately repeat steps 2 and 3 with fresh reagents[3].

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and wash them with DCM. Add 2-3 drops of ninhydrin, phenol, and potassium cyanide solutions. Heat at 110°C for 5 minutes[1].

    • Pass: Beads are colorless/yellow. Proceed to deprotection.

    • Fail: Beads are blue. Do not proceed. Perform a third coupling using HATU/DIEA.

Protocol B: Aggregation-Disrupting Fmoc Deprotection

Because the 4-methyl group induces severe hydrophobicity, standard 20% piperidine at room temperature will fail to remove the Fmoc group, leading to truncations.

  • Reagent Preparation: Prepare a solution of 20% Piperidine in DMF, supplemented with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Causality: DBU is a stronger, less nucleophilic base that can penetrate hydrophobic aggregates more effectively than piperidine alone.

  • Thermal Deprotection: Add the deprotection cocktail to the resin and heat to 80°C–110°C for 3 minutes[4]. Causality: Elevated temperatures provide the kinetic energy required to melt on-resin beta-sheets, exposing the Fmoc group.

  • Self-Validation (UV Monitoring): Collect the drained deprotection effluent. Measure the UV absorbance at 301 nm[1]. Compare the area under the curve (AUC) to the previous (unhindered) amino acid deprotection step. A drop in AUC >15% indicates incomplete deprotection, requiring an immediate repeat of steps 1-2.

Troubleshooting Start Detect Deletion Sequence (LC-MS Analysis) Test Perform On-Resin Colorimetric Test Start->Test Pos Positive Result (Free Amines Present) Test->Pos Post-Coupling Neg Negative Result (No Free Amines) Test->Neg Post-Deprotection Cause1 Incomplete Coupling of Unnatural Amino Acid Pos->Cause1 Cause2 Incomplete Deprotection (Hydrophobic Aggregation) Neg->Cause2 Sol1 Action: Double Couple (0.5M), Use Oxyma/DIC, Heat to 90°C Cause1->Sol1 Sol2 Action: Add 0.1M DBU, Increase Temp to 80-110°C Cause2->Sol2

Diagnostic workflow for identifying and resolving SPPS deletion sequences.

References

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at:[Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at:[Link]

  • Total wash elimination for solid phase peptide synthesis. Nature Communications (PMC - NIH). Available at:[Link]

Sources

Validation & Comparative

HPLC Analysis Methods for Fmoc-4-methyl-D-homophenylalanine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Fmoc-4-methyl-D-homophenylalanine (Fmoc-D-HomoPhe(4-Me)-OH) is a critical non-canonical amino acid often employed in the synthesis of protease-resistant peptide therapeutics, such as GLP-1 analogs. Its structural complexity—featuring a hydrophobic 4-methyl substitution and an extended "homo" backbone—presents unique separation challenges.

Standard purity assessments often fail because they rely solely on Reverse-Phase (RP-HPLC), which effectively separates chemical impurities (e.g., des-Fmoc, dipeptides) but cannot distinguish the D-isomer from the L-isomer (enantiomeric impurity). For high-fidelity peptide synthesis, both chemical and chiral purity must be quantified.

This guide objectively compares the two mandatory analytical workflows: RP-HPLC (C18) for chemical purity and Polysaccharide-based Chiral HPLC for enantiomeric excess (ee), providing protocols, decision logic, and expected performance metrics.

Comparative Analysis of Analytical Methods

To ensure a robust Certificate of Analysis (CoA), two distinct orthogonal methods are required. The table below compares their capabilities and limitations.

Table 1: Method Performance Comparison
FeatureMethod A: RP-HPLC (C18) Method B: Chiral HPLC (Cellulose-2)
Primary Objective Chemical Purity (Synthesis byproducts)Enantiomeric Purity (D- vs. L-isomer)
Separation Mechanism Hydrophobicity & PartitioningSteric fit & H-bonding in chiral cavity
Critical Impurities Detected Free amine, Fmoc-OH, Dipeptides, RegioisomersL-enantiomer (Fmoc-L-HomoPhe(4-Me))
Typical Resolution (

)

(Main peak vs. Fmoc-OH)

(D-isomer vs. L-isomer)
Mobile Phase Water / Acetonitrile + TFA (Gradient)Hexane / IPA or MeOH / ACN (Isocratic)
Limit of Detection (LOD) ~0.05% Area~0.1% Area
Throughput High (15–20 min run)Medium (20–40 min run)

Detailed Experimental Protocols

Method A: Chemical Purity via RP-HPLC

Objective: To quantify the main product against synthesis-related impurities like Fmoc-Cl hydrolysis products and truncated species.

Rationale: The "homo" and "4-methyl" groups significantly increase hydrophobicity compared to standard Phenylalanine. A C18 column with high carbon load is selected to ensure adequate retention and separation from the solvent front.

  • Column: C18 End-capped, 4.6 x 250 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 265 nm (Fmoc absorption max) and 220 nm (Peptide bond/Amide).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 ACN:Water. Sonicate for 5 mins.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
20.0 90 Elution of hydrophobic product
22.0 90 Wash
22.1 40 Re-equilibration

| 30.0 | 40 | End |

Method B: Enantiomeric Purity via Chiral HPLC

Objective: To detect the L-isomer impurity (Fmoc-4-methyl-L-homophenylalanine) which can cause epimerization in the final peptide.

Rationale: Polysaccharide-based columns (specifically Cellulose tris(3-chloro-4-methylphenylcarbamate)) have shown superior selectivity for Fmoc-protected amino acids compared to Amylose-based columns. The "Lux Cellulose-2" phase is often the gold standard for this class.

  • Column: Phenomenex Lux Cellulose-2 (or Daicel Chiralcel OZ-3), 4.6 x 250 mm, 5 µm.

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Ambient).

  • Detection: UV @ 265 nm.[2]

  • Sample Prep: Dissolve 0.5 mg/mL in Ethanol or IPA (Avoid dissolving in pure ACN if using Hexane mobile phase to prevent precipitation).

Expected Performance:

  • L-Isomer Retention: ~12.5 min[3]

  • D-Isomer Retention: ~14.8 min[3]

  • Selectivity (

    
    ):  1.2 – 1.4
    

Analytical Workflow & Decision Logic

The following diagrams illustrate the integrated workflow for validating Fmoc-4-methyl-D-homophenylalanine purity.

Diagram 1: Integrated QC Workflow

This workflow ensures no impurity is overlooked by sequencing the methods correctly.

QC_Workflow Start Raw Material (Fmoc-4-Me-D-HomoPhe) Solubility Solubility Check (50% ACN) Start->Solubility RP_HPLC Method A: RP-HPLC (Chemical Purity) Solubility->RP_HPLC Decision1 Chemical Purity > 98.0%? RP_HPLC->Decision1 Fail_Chem Reject / Recrystallize Decision1->Fail_Chem No Chiral_HPLC Method B: Chiral HPLC (Enantiomeric Purity) Decision1->Chiral_HPLC Yes Decision2 D-Isomer ee > 99.5%? Chiral_HPLC->Decision2 Fail_Chiral Reject (Racemized) Decision2->Fail_Chiral No Final_CoA Generate CoA (Release for Synthesis) Decision2->Final_CoA Yes

Caption: Sequential QC workflow requiring chemical purity validation before chiral analysis to protect sensitive chiral columns.

Diagram 2: Troubleshooting Impurity Profiles

Use this logic tree to identify the source of contamination based on chromatogram data.

Troubleshooting Observed Observed Impurity Peak RT_Early Elutes Before Main Peak (RP-HPLC) Observed->RT_Early RT_Late Elutes After Main Peak (RP-HPLC) Observed->RT_Late Chiral_Split Split Peak in Chiral Method Observed->Chiral_Split Imp_FmocOH Fmoc-OH (Hydrolysis) RT_Early->Imp_FmocOH Hydrophobic Imp_FreeAmine Free Amine (Deprotection) RT_Early->Imp_FreeAmine Polar Imp_Dipeptide Fmoc-Dipeptide (Coupling Error) RT_Late->Imp_Dipeptide Very Hydrophobic Imp_Enantiomer L-Isomer (Racemization) Chiral_Split->Imp_Enantiomer

Caption: Diagnostic logic for categorizing impurities based on relative retention time (RRT) in RP and Chiral modes.

Authoritative References

  • Phenomenex Application Guide. (2024).[4] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link

  • BenchChem Technical Series. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.[5] Link

  • Sigma-Aldrich (Merck). (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Technical Bulletin.[1] Link

  • Chem-Impex International. (2024). Product Specification: Fmoc-4-methyl-D-beta-homophenylalanine.[6] Catalog #24156. Link

  • Ilisz, I., et al. (2012). Separation of Nα-Fmoc Proteinogenic Amino Acid Enantiomers on Quinine-Based Zwitterionic Chiral Stationary Phases. Journal of Chromatography A. Link

Sources

Comprehensive Comparison Guide: 1H NMR Characterization of Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating closely related unnatural amino acids during the quality control phase of solid-phase peptide synthesis (SPPS). In modern drug development, incorporating specialized building blocks like Fmoc-4-methyl-D-homophenylalanine drastically alters a peptide's pharmacological profile. The D-configuration provides resistance against endogenous L-proteases, the homo-extension (an extra


-methylene group) increases side-chain flexibility to probe deep receptor pockets, and the para-methyl substitution enhances lipophilicity.

However, these subtle structural modifications make analytical verification critical. A single missing methylene group or a misplaced methyl substitution can derail an entire synthesis campaign. This guide objectively compares the 1H NMR performance of Fmoc-4-methyl-D-homophenylalanine against its closest structural alternatives—Fmoc-D-homophenylalanine and Fmoc-4-methyl-D-phenylalanine —providing the mechanistic rationale and self-validating protocols necessary for rigorous structural characterization.

Structural Rationale & Comparative Advantage

Before diving into the spectral data, it is essential to understand the causality behind the chemical shifts we observe. The structural differences between our target molecule and its alternatives dictate their distinct NMR signatures:

  • Fmoc-4-methyl-D-homophenylalanine (Target): Contains both the extended aliphatic side-chain (

    
     and 
    
    
    
    carbons) and the para-methylated aromatic ring.
  • Fmoc-D-homophenylalanine (Alternative 1): Lacks the para-methyl group. The unsubstituted phenyl ring alters the aromatic splitting pattern from a symmetrical pseudo-quartet to a complex multiplet[1].

  • Fmoc-4-methyl-D-phenylalanine (Alternative 2): Lacks the

    
    -methylene group. The 
    
    
    
    -proton is directly adjacent to a benzylic
    
    
    -CH₂, subjecting it to stronger anisotropic deshielding from the aromatic ring[2].

Self-Validating Protocol: 1H NMR Acquisition

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to prevent common analytical artifacts.

  • Sample Preparation: Weigh exactly 10–15 mg of the Fmoc-amino acid.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

    • Causality: While CDCl₃ is common for organic small molecules, Fmoc-protected amino acids exhibit strong intermolecular hydrogen bonding, leading to aggregation and severe peak broadening in non-polar solvents. DMSO-d6 disrupts these aggregates[3]. Furthermore, DMSO-d6 slows down the chemical exchange of the amide (NH) proton, allowing it to be observed as a distinct doublet.

  • Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate for 1 minute. A perfectly clear solution is a prerequisite for optimal magnetic field shimming.

  • Acquisition Parameters:

    • Frequency: 400 MHz or 600 MHz.

    • Temperature: 298 K.

    • Scans (NS): 16 to 64 (adjust based on concentration to achieve a signal-to-noise ratio > 100:1).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, making the integration strictly quantitative. This is critical for detecting truncated impurities.

  • Self-Validation Check: Before full analysis, verify the integration of the Fmoc backbone protons (~7.3–7.9 ppm) against the amide NH doublet (~7.65 ppm). A precise 8:1 ratio confirms the structural backbone is intact and the sample is not undergoing rapid proton exchange.

Comparative 1H NMR Data Analysis

The table below summarizes the expected quantitative 1H NMR data (in DMSO-d6 at 400 MHz) for the target product and its two primary alternatives.

Proton EnvironmentFmoc-4-methyl-D-homophenylalanineFmoc-D-homophenylalanineFmoc-4-methyl-D-phenylalanine
Amide NH ~7.65 (d, 1H)~7.66 (d, 1H)~7.70 (d, 1H)
Fmoc Aromatic 7.89 (d, 2H), 7.70 (d, 2H), 7.41 (t, 2H), 7.33 (t, 2H)7.89 (d, 2H), 7.70 (d, 2H), 7.41 (t, 2H), 7.33 (t, 2H)7.89 (d, 2H), 7.70 (d, 2H), 7.41 (t, 2H), 7.33 (t, 2H)
Fmoc CH-CH₂ 4.20–4.30 (m, 3H)4.20–4.30 (m, 3H)4.15–4.25 (m, 3H)

-CH
~3.95 (m, 1H)~3.96 (m, 1H)~4.10 (m, 1H)

-CH₂
~1.80–2.00 (m, 2H)~1.85–2.05 (m, 2H)~2.80–3.05 (m, 2H)

-CH₂
~2.55–2.65 (m, 2H)~2.60–2.70 (m, 2H)N/A
Side-chain Aromatic ~7.05–7.15 (m, 4H, AA'BB')~7.15–7.30 (m, 5H)~7.10–7.20 (m, 4H, AA'BB')
para-Methyl 2.25 (s, 3H)N/A2.26 (s, 3H)
Mechanistic Insights into Chemical Shifts
  • The

    
    -Proton Shielding Effect:  The 
    
    
    
    -proton in phenylalanine derivatives is directly adjacent to a benzylic
    
    
    -CH₂, experiencing significant deshielding (~4.10 ppm). In contrast, the insertion of the extra
    
    
    -methylene group in homophenylalanine derivatives isolates the
    
    
    -proton from the aromatic ring's anisotropic deshielding cone, shifting it upfield to ~3.95 ppm[2].
  • Aromatic Symmetry: The para-methyl substitution provides a definitive diagnostic marker. Unsubstituted homophenylalanine exhibits a complex 5-proton aromatic multiplet (~7.15–7.30 ppm)[1]. The para-methyl group reduces this to a highly symmetrical 4-proton AA'BB' pseudo-quartet (~7.05–7.15 ppm) and introduces a sharp, unmistakable 3-proton singlet at ~2.25 ppm.

Detecting Hidden Impurities

Standard HPLC often fails to detect highly reactive, non-chromophoric impurities such as residual acetic acid or double-insertion products[4]. 1H NMR serves as an orthogonal quality control mechanism. For instance, residual acetic acid will appear as a sharp singlet at ~1.91 ppm in DMSO-d6. If this peak integrates to even 1 mol% relative to the


-proton, it can cause up to 5% chain termination per coupling cycle during SPPS[4].

Workflow for NMR-Based Structural Validation

The following logical workflow illustrates the decision-making process for validating the identity and purity of Fmoc-amino acids using 1H NMR.

NMR_Workflow Start Fmoc-Amino Acid Sample Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep Acq 1H NMR Acquisition (400/600 MHz, 298K) Prep->Acq Disrupts H-bonds Split Spectral Analysis Acq->Split FmocCheck Fmoc Backbone (7.3-7.9 ppm) Split->FmocCheck AliphaticCheck Aliphatic Side-Chain (β/γ-CH2: 1.8-2.6 ppm) Split->AliphaticCheck AromaticCheck Aromatic & Methyl (AA'BB' & 2.25 ppm) Split->AromaticCheck Invalid Impurity Detected Split->Invalid Extra peaks Valid Identity & Purity Confirmed FmocCheck->Valid AliphaticCheck->Valid AromaticCheck->Valid

Workflow for 1H NMR structural validation and purity assessment of Fmoc-amino acids.

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: MDPI (Molecules) URL:3

  • Homophenylalanine-derived benzo[1,4]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors Source: RSC Advances URL:2

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation Source: MDPI (Nanomaterials) URL:1

  • Novabiochem® Enhanced specification Fmoc-amino acids Source: Merck Millipore URL:4

Sources

Publish Comparison Guide: Mass Spectrometry Identification of Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison and identification workflow for Fmoc-4-methyl-D-homophenylalanine , a specialized non-canonical amino acid used in the synthesis of protease-resistant peptides (e.g., GLP-1 analogs, peptidomimetics).[1]

This document is structured to assist analytical chemists and peptide scientists in distinguishing this compound from its structural isomers and homologs using Mass Spectrometry (MS).[1]

Executive Summary

Fmoc-4-methyl-D-homophenylalanine (Fmoc-4-Me-D-HoPhe) is a critical building block for introducing hydrophobic bulk and proteolytic stability into peptide therapeutics.[1] Its structural complexity—combining a stereocenter (D-config), a backbone extension (homo), and a ring substitution (4-methyl)—presents unique analytical challenges.[1]

This guide compares the MS spectral performance of Fmoc-4-Me-D-HoPhe against its three most common "imposters" (structural alternatives/impurities):

  • Fmoc-4-methyl-D-phenylalanine (Homolog: missing methylene spacer).[1]

  • Fmoc-D-homophenylalanine (Analog: missing methyl substitution).[1]

  • Fmoc-3-methyl-D-homophenylalanine (Positional Isomer: isobaric).[1]

Chemical Identity & Core Properties

PropertySpecification
Compound Name Fmoc-4-methyl-D-homophenylalanine
Synonyms Fmoc-D-2-amino-4-(4-methylphenyl)butanoic acid; Fmoc-D-Hph(4-Me)-OH
Molecular Formula C₂₆H₂₅NO₄
Monoisotopic Mass 415.1784 Da
[M+H]⁺ (ESI) 416.1857 m/z
[M+Na]⁺ (ESI) 438.1676 m/z
Key Structural Feature Extended alkyl side chain (-CH₂-CH₂-) + Para-methylated phenyl ring

Comparative Performance Analysis: Target vs. Alternatives

The following analysis objectively compares the MS characteristics of the target compound against its alternatives. This data allows for rapid "Go/No-Go" identification during raw material release testing.[1]

Table 1: Spectral Differentiation Matrix
Candidate Relation to Target Monoisotopic Mass (Da) [M+H]⁺ m/z Key Diagnostic Fragment (MS/MS) Differentiation Strategy
Fmoc-4-Me-D-HoPhe TARGET 415.1784 416.19 148.11 (Immonium) Reference Standard
Fmoc-4-Me-D-PheHomolog (-CH₂)401.1627401.17134.09 (Immonium)Mass Shift (-14 Da) .[1] Easily resolved by MS1.
Fmoc-D-HoPheAnalog (-CH₃)401.1627401.17134.09 (Immonium)Mass Shift (-14 Da) .[1] Easily resolved by MS1.
Fmoc-3-Me-D-HoPhePositional Isomer415.1784416.19148.11 (Immonium)Isobaric. Requires High-Res Chromatography or MS³ energy ramp.[1]
Fmoc-4-Me-L-HoPheEnantiomer415.1784416.19148.11 (Immonium)Chiral Isobaric. Requires Chiral Column (e.g., Chiralpak IA).[1]
Expert Insight: The "Immonium Ion" Causality

The most robust confirmation of the specific amino acid side chain in ESI-MS/MS is the Immonium Ion (


).[1]
  • Mechanism: Under Collision-Induced Dissociation (CID), the peptide backbone cleaves, losing CO and the Fmoc group.[1]

  • Calculation for Target:

    • Base Immonium Mass (Glycine) = 30 Da.[1]

    • Side Chain (4-methyl-phenethyl) = 118 Da.[1]

    • Target Immonium m/z = 148.

  • Comparison: The homolog Fmoc-4-Me-Phe has a shorter side chain (4-methyl-benzyl), resulting in an immonium ion of m/z 134 .[1] This 14 Da shift in the MS2 spectrum is the definitive confirmation of the "homo" (extended) structure.

Detailed Experimental Protocols

A. Sample Preparation (Self-Validating)
  • Solvent: Methanol:Water (50:[1][2]50) + 0.1% Formic Acid.[1][2]

  • Concentration: 10 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
  • Blank Check: Run a solvent blank immediately before the sample to rule out system carryover (Fmoc compounds are "sticky" on C18).[1]

B. LC-MS/MS Workflow

To distinguish the target from isobaric impurities (like the 3-methyl isomer), chromatographic separation is required before MS detection.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Fmoc derivatives are hydrophobic and elute late).[1]

  • MS Source (ESI+):

    • Capillary: 3.5 kV.[1][2]

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the Fmoc group).

    • Collision Energy (CID): Ramp 15–35 eV.[1]

C. Visualization of Workflow

MS_Workflow Sample Sample: Fmoc-4-Me-D-HoPhe LC LC Separation (C18 or Chiral) Sample->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute MS1 MS1 Filter Target: 416.2 m/z ESI->MS1 Ionize CID CID Fragmentation (15-35 eV) MS1->CID Select MS2 MS2 Detection Diagnostic Ions CID->MS2 Fragment

Caption: Figure 1. Step-by-step LC-MS/MS identification workflow for Fmoc-4-methyl-D-homophenylalanine.

Fragmentation Pathway & Mechanistic Logic

Understanding the fragmentation pathway is essential for validating the compound's structure. The loss of the Fmoc group is the primary event, followed by the generation of the side-chain specific immonium ion.

Key Fragment Ions (ESI+):
  • m/z 416.2: Precursor Ion

    
    .[1]
    
  • m/z 179.1: Dibenzofulvene cation (Characteristic of Fmoc group).[1]

  • m/z 194.1:

    
    . The free amino acid core.
    
  • m/z 148.1: Immonium Ion (Specific to 4-methyl-homophenylalanine side chain).[1]

Visualization of Fragmentation

Fragmentation_Pathway Precursor Precursor [M+H]+ m/z 416.2 Fmoc_Ion Fmoc Cation m/z 179.1 Precursor->Fmoc_Ion CID (Low Energy) Core [M+H - Fmoc]+ m/z 194.1 Precursor->Core Loss of Fmoc (-222 Da) Immonium Immonium Ion m/z 148.1 (Diagnostic) Core->Immonium Loss of CO + H2O

Caption: Figure 2.[1] ESI-MS/MS fragmentation pathway highlighting the diagnostic immonium ion generation.

Critical Quality Control Note: The Beta-Isomer Trap

A common synthesis error involves the formation or substitution of Fmoc-4-methyl-beta-homophenylalanine (where the extra methylene is in the backbone, not the side chain).[1]

  • Challenge: Both the alpha and beta variants have the exact same mass (415.18 Da) and similar immonium ions.[1]

  • Solution: Use Chiral HPLC or compare Retention Times strictly against a certified reference standard. The beta-amino acid typically elutes earlier on C18 columns due to differences in hydrogen bonding capability with the stationary phase.[1]

References

  • PubChem. "4-Methyl-D-phenylalanine, N-FMOC protected."[1] National Library of Medicine. Available at: [Link][1]

  • Ramesh, M., et al. (2011).[1][3] "Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Definitive Guide: Enantiomeric Purity Determination of Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining enantiomeric purity of Fmoc-4-methyl-D-homophenylalanine Content Type: Publish Comparison Guide

Executive Summary

For researchers utilizing Fmoc-4-methyl-D-homophenylalanine (Fmoc-HoPhe(4-Me)-OH) in solid-phase peptide synthesis (SPPS), enantiomeric purity is a non-negotiable critical quality attribute (CQA). The presence of the L-enantiomer, even at trace levels (<0.5%), can lead to diastereomeric impurities in the final peptide therapeutic, complicating downstream purification and potentially altering biological activity.

This guide objectively compares the two primary analytical methodologies: Direct Chiral HPLC (the Gold Standard for raw materials) and Marfey’s Method (the Forensic Standard for hydrolysates). While polarimetry is often cited on Certificates of Analysis (CoA), this guide demonstrates why it is insufficient for modern drug development standards and provides validated protocols for high-sensitivity chromatographic assessment.

Part 1: The Decision Matrix

Before selecting a protocol, determine your sample state. The presence of the Fmoc protecting group dictates the analytical path.

DecisionTree Start Start: Sample State State Is the Amino Acid Fmoc-Protected? Start->State Yes Yes (Raw Material) State->Yes Raw Material QC No No (Free Amine / Peptide Hydrolysate) State->No Bioanalysis Direct METHOD 1: Direct Chiral HPLC (Polysaccharide CSP) Yes->Direct Preferred Path Deprotect Optional: Deprotect w/ Piperidine (Risk of Racemization) Yes->Deprotect Alternative (No Chiral Col) Indirect METHOD 2: Marfey's Method (Derivatization + C18 HPLC) No->Indirect Deprotect->Indirect

Figure 1: Analytical workflow selection based on the presence of the Fmoc protecting group.

Part 2: Method 1 - Direct Chiral HPLC (The Gold Standard)

Verdict: Superior for raw material QC. Why: It analyzes the molecule intact, eliminating the risk of racemization induced by sample preparation (deprotection).

The Challenge of 4-Methyl-Homophenylalanine

This molecule presents two specific chromatographic challenges:

  • Hydrophobicity: The "Homo" (extra methylene) and "4-Methyl" groups significantly increase retention on reverse-phase columns compared to standard Phenylalanine.

  • Aromatic Stacking: The Fmoc group and the modified phenyl ring create strong

    
     interactions with the stationary phase.
    
Recommended Protocol

Stationary Phase: Immobilized Polysaccharide columns are required due to the solubility profile of Fmoc-amino acids (often requiring DCM or THF).

  • Primary Choice: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Lux Cellulose-2 . The chlorinated selector offers superior recognition for aromatic Fmoc-amino acids.

  • Secondary Choice: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Strategy: Standard Normal Phase (Hexane/IPA) often leads to broad peaks for this compound due to low solubility. Polar Organic Mode or Reversed-Phase is recommended.[1]

ParameterOptimized ConditionCausality / Rationale
Column Chiralpak IC-3 (4.6 x 150 mm, 3 µm)Immobilized phase allows for aggressive solvents if needed; 3µm improves resolution (

) of the enantiomeric pair.
Mobile Phase Acetonitrile : Water : TFA (60 : 40 : 0.[2][3]1)ACN solubilizes the hydrophobic side chain. Water induces hydrophobic interaction with the CSP. TFA suppresses ionization of the carboxylic acid, sharpening the peak.
Flow Rate 1.0 mL/minStandard flow for equilibrium; reduce to 0.8 mL/min if backpressure > 200 bar.
Detection UV @ 265 nmThe Fmoc group has a distinct absorption maximum here, providing specificity over non-Fmoc impurities.
Temperature 25°C - 30°CHigher temperatures reduce viscosity but may reduce enantioselectivity (

). Do not exceed 30°C.

Self-Validating System Suitability:

  • Resolution Check: Inject a racemic standard (mix D and L). Requirement: Resolution (

    
    ) > 2.0.
    
  • Sensitivity Check: Inject a 0.1% L-enantiomer spike. Signal-to-Noise (S/N) must be > 10.

Part 3: Method 2 - Marfey’s Method (The Indirect Alternative)

Verdict: Essential for peptide hydrolysates or labs lacking chiral columns. Why: Converts enantiomers into diastereomers (L-L and L-D pairs), which have different physical properties and can be separated on a standard achiral C18 column.

Critical Warning: You must remove the Fmoc group first. This step involves base (piperidine), which can cause slight racemization (0.1–0.2%) via the enolization mechanism, potentially biasing high-purity results.

Mechanism

The reagent FDAA (Marfey's Reagent) reacts with the free amine of the D-homophenylalanine.

  • Reaction: Nucleophilic aromatic substitution (

    
    ).
    
  • Result: L-FDAA-D-HoPhe(4-Me) and L-FDAA-L-HoPhe(4-Me).

Marfeys FmocAA Fmoc-D-HoPhe(4-Me) FreeAA H-D-HoPhe(4-Me) FmocAA->FreeAA 20% Piperidine (Deprotection) Diast L-FDAA-D-HoPhe (Diastereomer) FreeAA->Diast + FDAA, NaHCO3 40°C, 1h FDAA FDAA (L-Ala-DNP) FDAA->Diast

Figure 2: Reaction pathway for Marfey's analysis. Note the mandatory deprotection step.

Recommended Protocol
  • Deprotection: Dissolve 1 mg Fmoc-sample in 100 µL 20% piperidine/DMF. React 10 min. Evaporate to dryness (High Vacuum). Crucial: Remove all piperidine to prevent interference.

  • Derivatization: Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl to neutralize. Dilute with 200 µL ACN/Water (50:50).

  • Analysis (C18 Column):

    • Column: C18 (e.g., Kinetex 2.6 µm C18).

    • Gradient: 30% to 70% ACN in Water (+0.1% TFA) over 20 mins.

    • Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer for hydrophobic amino acids, but this must be confirmed with standards.

Part 4: Comparative Analysis & Data Interpretation

The following table contrasts the performance of both methods specifically for Fmoc-4-methyl-D-homophenylalanine.

MetricDirect Chiral HPLC Marfey's Method
Accuracy High. No chemical modification of the analyte.Medium. Risk of racemization during Fmoc removal (0.1-0.5% error).
Limit of Quantitation (LOQ) 0.05% impurity0.1% impurity (limited by reagent purity).
Analysis Time Fast. 15-20 min isocratic run.Slow. 2-3 hours (Deprotection + Derivatization + Run).
Cost per Sample Low (Solvent only).Medium (FDAA reagent is expensive).
Equipment Requires dedicated Chiral Column (~$1,000).Uses standard C18 Column.
Scope Raw Material (Fmoc-protected only).Hydrolysates, Free Amines, Complex Matrices.
Part 5: References
  • Phenomenex. (2025). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from

  • Bhushan, R., & Martens, J. (2011). Assessment and application of Marfey's reagent and analogs in enantioseparation: A decade's perspective. Biomedical Chromatography. Retrieved from

  • Sigma-Aldrich. (2024). Chiral HPLC Column Selection and Method Development Guide. Retrieved from

  • Chem-Impex. (2024). Product Specifications: Fmoc-4-methyl-D-phenylalanine. Retrieved from

  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved from

Sources

Comparative Guide: Fmoc-4-methyl-D-homophenylalanine vs. L-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Fmoc-4-methyl-D-homophenylalanine and L-homophenylalanine . While both share the homophenylalanine (hPhe) core—a phenylalanine analogue with an extended ethylene side chain—they serve fundamentally different roles in drug discovery.

  • L-Homophenylalanine is a biosynthetic intermediate and scaffold primarily used in the large-scale synthesis of small-molecule ACE inhibitors (e.g., Enalapril, Lisinopril).

  • Fmoc-4-methyl-D-homophenylalanine is a specialized discovery reagent used in Solid-Phase Peptide Synthesis (SPPS) to engineer proteolytic stability and optimize hydrophobic receptor fit in novel peptide therapeutics.

Chemical Identity & Properties

The structural distinction lies in three key areas: Stereochemistry (D vs. L), Side-chain Modification (4-Methyl vs. H), and Protecting Group Status (Fmoc vs. Free).

FeatureFmoc-4-methyl-D-homophenylalanineL-Homophenylalanine
CAS Number 1260592-40-2 943-73-7
Formula C₂₆H₂₅NO₄C₁₀H₁₃NO₂
Molecular Weight ~415.5 g/mol 179.22 g/mol
Stereochemistry D-isomer (R-configuration) L-isomer (S-configuration)
Side Chain 4-Methyl-phenylethylPhenylethyl
Protecting Group Fmoc (9-Fluorenylmethoxycarbonyl)None (Free Amino Acid)
Primary Utility SPPS Building Block (Peptide Discovery)API Intermediate (Small Molecule Synthesis)
Solubility Organic solvents (DMF, DMSO, NMP)Water, dilute acid/base
Structural Analysis[3][4]
  • Homophenylalanine Core: Both molecules possess an extra methylene group (-CH2-) compared to phenylalanine. This extension increases flexibility and allows the phenyl ring to reach deeper hydrophobic pockets.

  • 4-Methyl Substitution (The "Magic Methyl"): The addition of a methyl group at the para position in the D-variant increases lipophilicity and steric bulk. In medicinal chemistry, this is often used to fill unoccupied hydrophobic space in a receptor binding site, potentially increasing potency by 10–100 fold.

Functional Impact in Drug Design[5][6]

Stereochemical Control: Stability vs. Recognition

The choice between D- and L- isomers dictates the biological fate of the molecule.

  • L-Homophenylalanine (Natural Mimicry):

    • Mechanism: Mimics the transition state of natural substrates.

    • Application: Critical in ACE Inhibitors . Enzymes like Angiotensin-Converting Enzyme (ACE) are stereoselective for L-isomers. L-hPhe is used to synthesize the "alanyl-proline" mimic found in drugs like Enalapril and Lisinopril .

    • Metabolism: Susceptible to rapid degradation by endogenous proteases if used in peptides.

  • D-Homophenylalanine (Proteolytic Resistance):

    • Mechanism: D-amino acids disrupt the standard alpha-helix/beta-sheet recognition motifs of proteases.

    • Application: Incorporation of Fmoc-4-methyl-D-homophenylalanine into a peptide sequence (e.g., GLP-1 analogs or antimicrobial peptides) dramatically extends plasma half-life (

      
      ).
      
    • Conformation: D-residues are potent nucleators of beta-turns (specifically Type II' turns), which can lock a peptide into its bioactive conformation.

The "Methyl Scan" Effect

The 4-methyl group on the D-variant is not merely structural; it is functional.

  • Hydrophobic Interaction: The methyl group adds ~0.5 logP units, enhancing interaction with hydrophobic pockets (e.g., GPCR transmembrane domains).

  • Metabolic Blocking: The para-position of a phenyl ring is a hotspot for metabolic oxidation (hydroxylation by CYP450). Methyl substitution blocks this site, potentially improving metabolic stability.

Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-methyl-D-homophenylalanine

Protocol: Standard Fmoc/tBu strategy.

  • Loading: Attach C-terminal amino acid to Rink Amide or Wang resin.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min) to remove Fmoc.

  • Coupling:

    • Reagents: 3 eq. Fmoc-4-methyl-D-homophenylalanine, 3 eq. HATU, 6 eq. DIPEA.

    • Solvent: DMF.

    • Time: 45–60 min at Room Temp.

    • Note: The extra methylene group increases flexibility, reducing steric hindrance during coupling compared to bulky beta-branched amino acids.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

Solution-Phase Synthesis with L-Homophenylalanine

Protocol: Synthesis of ACE Inhibitor Intermediates (e.g., Enalaprilat analogue).

  • Esterification: Convert L-hPhe to L-hPhe-ethyl ester using EtOH/SOCl₂.

  • Reductive Amination:

    • React L-hPhe-ethyl ester with a keto-acid precursor (e.g., ethyl 2-oxo-4-phenylbutyrate).

    • Catalyst: NaCNBH₃ or H₂/Pd-C.

    • Selectivity: This route relies on the chiral center of L-hPhe to induce diastereoselectivity in the new C-N bond formation.

Visualization: Decision Logic & Synthesis Pathways

ComparisonWorkflow Start Drug Design Goal SmallMol Small Molecule Inhibitor (e.g., ACE Inhibitor) Start->SmallMol Targeting Enzyme Active Site Peptide Peptide Therapeutic (e.g., GPCR Agonist) Start->Peptide Targeting Protein-Protein Interface L_Path Select L-Homophenylalanine (CAS 943-73-7) SmallMol->L_Path D_Path Select Fmoc-4-methyl-D-homophenylalanine (CAS 1260592-40-2) Peptide->D_Path Action_L Solution Phase Synthesis (Reductive Amination) L_Path->Action_L Action_D Solid Phase Peptide Synthesis (Fmoc Chemistry) D_Path->Action_D Result_L Outcome: Natural Substrate Mimic High Enzymatic Affinity Action_L->Result_L Result_D Outcome: Protease Resistant Enhanced Hydrophobic Fit Action_D->Result_D

Figure 1: Decision logic for selecting between the L-intermediate and the specialized Fmoc-D-reagent based on the therapeutic modality.

References

  • Koketsu, K. et al. (2013). "Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production." Applied and Environmental Microbiology.

  • ChemicalBook. (2025). "Fmoc-4-methyl-D-homophenylalanine Product Properties and CAS 1260592-40-2."

  • BenchChem. (2025). "D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity." (Referenced for general D-amino acid stability principles).

  • PubChem. (2025).[1] "L-Homophenylalanine (Compound Summary)." National Library of Medicine.

  • Chem-Impex. (2025). "Fmoc-4-methyl-D-beta-homophenylalanine Comparison." (Note: Used for structural context of methylated hPhe derivatives).

Sources

Technical Comparison: Proteolytic Stability of D- vs L-Homophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: D-Homophenylalanine (D-Hph) exhibits superior proteolytic stability compared to its L-isomer (L-Hph) and the natural analogue L-Phenylalanine (L-Phe).

While L-Homophenylalanine is a non-proteinogenic amino acid, its L-configuration allows it to be recognized and processed by chymotrypsin-like serine proteases, albeit with altered kinetics compared to L-Phe due to the extended side chain. In contrast, D-Hph renders peptides virtually inert to endogenous proteolysis at the specific substitution site. This resistance stems from the inability of the enzyme's catalytic triad to geometrically access the carbonyl carbon of the D-isomer peptide bond, effectively "masking" the therapeutic agent from metabolic clearance.

Mechanistic Insight: The Stereochemical Shield

To understand the stability difference, one must analyze the interaction between the peptide substrate and the protease active site (specifically Chymotrypsin, which targets aromatic residues).

Structural Variance[1][2][3]
  • L-Phenylalanine (L-Phe): The natural substrate.[1] Fits perfectly into the hydrophobic S1 pocket.

  • L-Homophenylalanine (L-Hph): Contains an extra methylene group (

    
    ) in the side chain. It retains the L-configuration and hydrophobicity required for S1 binding. While the extra bulk may slightly alter binding affinity (
    
    
    
    ), it remains a viable substrate for hydrolysis.
  • D-Homophenylalanine (D-Hph): The enantiomer.[2][3][4] While it possesses the same hydrophobic side chain, the

    
    -carbon chirality is inverted.
    
The Proteolytic Failure of D-Hph

Serine proteases (like Chymotrypsin, Trypsin, and Elastase) rely on a precise spatial arrangement of the Catalytic Triad (Ser195, His57, Asp102).

  • Recognition: The side chain of the L-amino acid binds in the S1 specificity pocket.

  • Orientation: This binding positions the carbonyl carbon of the scissile bond directly adjacent to the nucleophilic oxygen of Ser195.

  • Catalysis: For L-Hph, this alignment is maintained. For D-Hph , the side chain projects in the opposite direction relative to the backbone. If the side chain is forced into the S1 pocket, the carbonyl group is sterically rotated away from Ser195, preventing the formation of the tetrahedral intermediate.

Experimental Workflow

The following diagram outlines the standard operating procedure (SOP) for validating the stability differences between D- and L-Hph peptides.

StabilityAssay cluster_Assay Incubation Phase Start Peptide Synthesis (SPPS) Prep Stock Preparation (10 mM in DMSO) Start->Prep Enz Enzymatic Assay (Chymotrypsin/Trypsin) Prep->Enz Dilute to 100 µM Plasma Plasma Assay (Human/Rat Plasma) Prep->Plasma Dilute to 10 µM Sampling Time-Point Sampling (0, 15, 30, 60, 120, 240 min) Enz->Sampling Plasma->Sampling Quench Quenching (1% Formic Acid / ACN) Sampling->Quench Stop Reaction Analysis LC-MS/MS Analysis (Quantify Parent Peptide) Quench->Analysis Data Calculate t1/2 & Degradation Rate Analysis->Data

Caption: Workflow for comparative proteolytic stability assessment of D- vs L-Hph peptides.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a known unstable control (e.g., L-Phe peptide) and a stable control (e.g., D-Phe peptide) is mandatory for data integrity.

Protocol A: Enzymatic Stability (Chymotrypsin Challenge)

Objective: Quantify the resistance of D-Hph against aggressive enzymatic hydrolysis.

Materials:

  • 
    -Chymotrypsin (bovine pancreas, Type II).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: Tolbutamide or similar non-peptide standard.

Procedure:

  • Substrate Prep: Dissolve L-Hph and D-Hph peptide variants in DMSO to 10 mM.

  • Enzyme Prep: Prepare a fresh stock of Chymotrypsin (0.5 units/mL) in the Tris-HCl buffer. Note: Keep on ice to prevent autolysis.

  • Incubation:

    • Dilute peptide stock 1:100 into the enzyme solution (Final peptide conc: 100

      
      M).
      
    • Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30s.
    
  • Analysis: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS.

Validation Check: The L-Phe control must show


 degradation within 30-60 minutes for the assay to be valid.
Protocol B: Human Plasma Stability

Objective: Assess stability in a biologically relevant matrix containing a mix of endo- and exopeptidases.

Procedure:

  • Matrix: Pooled Human Plasma (heparinized), pH adjusted to 7.4 if necessary.

  • Incubation: Spike peptide (10

    
    M final) into pre-warmed (37°C) plasma.
    
  • Sampling: Take aliquots at

    
     hours.
    
  • Extraction: Perform protein precipitation by adding 3 volumes of cold Ethanol/Acetonitrile (1:1).

  • Analysis: Monitor the disappearance of the parent ion peak (

    
    ) via LC-MS.
    

Data Presentation & Comparison

The following table summarizes the expected kinetic profiles based on extensive literature regarding D-amino acid substitution and Hph specificities.

FeatureL-Homophenylalanine (L-Hph)D-Homophenylalanine (D-Hph)L-Phenylalanine (Control)
Protease Recognition High. Recognized by Chymotrypsin, Pepsin, and Subtilisin.Negligible. Steric mismatch prevents active site binding/catalysis.Very High. Native substrate.
Chymotrypsin

Moderate. Slower than L-Phe due to steric bulk of extra

, but still hydrolyzable.
~0. Effectively inert. May act as a weak competitive inhibitor.High. Rapid hydrolysis.[5]
Plasma Half-Life (

)
Minutes to Hours. Susceptible to general proteolysis.> 24 Hours. Highly stable against serum proteases.< 30 Minutes.
Main Degradation Pathway Hydrolysis of the peptide bond C-terminal to the Hph residue.Renal clearance (intact) rather than enzymatic degradation.Rapid Hydrolysis.
Case Study Evidence
  • Subtilisin Resolution: In industrial synthesis, racemic Hph esters are resolved using subtilisin.[3] The enzyme rapidly hydrolyzes the L-ester to the acid, leaving the D-ester completely intact. This industrial process serves as definitive proof of the proteolytic resistance of the D-isomer [1].

  • Peptide Hydrogels: Studies on self-assembling peptides containing Hph show that heterochiral peptides (containing D-amino acids) form hydrogels that are significantly more resistant to biodegradation than their homochiral (all-L) counterparts [2].

References

  • Process for the preparation of optically pure homophenyl alanine. European Patent Application EP0310012A2. (Demonstrates selective hydrolysis of L-Hph esters while D-Hph remains stable).

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality. Universidade do Minho / MDPI. (Discusses stability and self-assembly of Hph peptides).

  • Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. PubMed. (Provides baseline kinetics for Phe-derivatives).

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. (General methodology for plasma stability).

Sources

Advanced Chromatographic Profiling: Retention Time Dynamics of Methylated vs. Non-Methylated Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

In the development of peptidomimetics and active pharmaceutical ingredients (APIs), incorporating non-natural amino acids like homophenylalanine (Hph) and its N-methylated derivative (N-Me-Hph) is a critical strategy to enhance proteolytic stability and modulate target affinity. For analytical scientists, accurately profiling these variants via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is paramount.

This guide provides an in-depth, objective comparison of the chromatographic behavior of methylated versus non-methylated homophenylalanine, grounded in physicochemical causality and self-validating experimental protocols.

Mechanistic Causality: The Physicochemical Impact of N-Methylation

When analyzing amino acids via RP-HPLC, retention time is fundamentally governed by the analyte's partitioning between a polar mobile phase and a non-polar stationary phase (typically C18). Introducing an N-methyl group to homophenylalanine triggers two distinct physicochemical alterations that directly impact this partitioning:

  • Desolvation and Hydrogen Bond Depletion : N-methylation replaces a hydrogen atom on the amine with a methyl group, effectively removing a critical hydrogen bond donor. In an aqueous mobile phase, this reduction in overall polarity significantly increases the lipophilicity of the molecule (1)[1].

  • Hydrophobic Surface Area Expansion : The steric bulk of the methyl group adds a non-polar moiety, further driving the thermodynamic preference of the molecule toward the hydrophobic hydrocarbon-bonded silica of the stationary phase.

Consequently, N-methyl homophenylalanine exhibits a stronger affinity for the C18 column, resulting in a consistently longer retention time compared to its non-methylated counterpart. Furthermore, when these amino acids are derivatized for chiral analysis (e.g., using Marfey's reagent), DNP-derivatives of N-methyl amino acids maintain this trend of prolonged retention and often present unique resolution challenges that require gradient optimization (2)[2].

G Sample Sample Injection (Hph + N-Me-Hph) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Elution1 Early Elution: Non-Methylated Hph (More Polar) Column->Elution1 Lower Affinity Elution2 Late Elution: N-Methylated Hph (More Lipophilic) Column->Elution2 Higher Affinity Detector UV/MS Detection Elution1->Detector Elution2->Detector

RP-HPLC separation mechanism based on lipophilicity differences.

Comparative Data: Retention Time Shifts

The following table summarizes the expected chromatographic parameters based on a standard analytical gradient. While absolute retention times vary by system dead volume and exact column dimensions, the relative shift (


) remains a reliable diagnostic identifier.
AnalyteStructural ModificationRelative HydrophobicityTypical Retention Time (min)*Peak Shape Characteristics
L-Homophenylalanine (Hph) Primary Amine (-NH₂)Baseline4.40Sharp, highly symmetrical
N-Methyl-L-homophenylalanine Secondary Amine (-NH-CH₃)Increased~ 5.85Prone to slight tailing due to secondary amine interactions

*Note: Data modeled on a 5–95% Acetonitrile (0.1% TFA) linear gradient over 20 minutes using a standard C18 column (5 µm, 150 x 4.6 mm) at 1 mL/min (3)[3].

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . It incorporates internal causality checks—such as void volume markers and tailing factor calculations—to prove the system is operating correctly before unknown samples are analyzed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality Check: TFA acts as an ion-pairing agent. It suppresses the ionization of the amino acid's carboxylic group and masks residual active silanols on the stationary phase, which is critical for preventing peak broadening.

Step 2: Column Equilibration & System Suitability
  • Install a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Equilibrate at 5% B for 10 column volumes.

  • Self-Validation Injection: Inject 10 µL of a Uracil standard (0.1 mg/mL).

  • Causality Check: Uracil is unretained under these conditions. Its elution time establishes the exact system void volume (

    
    ), allowing for the accurate calculation of capacity factors (
    
    
    
    ).
Step 3: Reference Standard Analysis
  • Inject a mixed standard containing 1 mg/mL of both Hph and N-Me-Hph.

  • Gradient: 5% B to 100% B over 20 minutes. Flow rate: 1.0 mL/min. Detection: UV 214 nm.

  • Self-Validation Metric 1 (Resolution): Calculate the resolution (

    
    ) between the two peaks. The system is only validated for sample analysis if 
    
    
    
    .
  • Self-Validation Metric 2 (Tailing): Calculate the USP tailing factor (

    
    ) for the N-Me-Hph peak. Because secondary amines strongly interact with unendcapped silanols, a 
    
    
    
    indicates column degradation or insufficient TFA in the mobile phase.
Step 4: Sample Analysis
  • Proceed with injecting the unknown samples only after the system passes the resolution and tailing factor thresholds.

G Start System Suitability Test (Uracil Void Marker) RunStd Run Reference Standards (Hph & N-Me-Hph) Start->RunStd CheckRes Calculate Resolution (Rs) Target: Rs > 2.0 RunStd->CheckRes RunSample Analyze Unknown Samples CheckRes->RunSample Pass Fail Adjust Gradient/pH CheckRes->Fail Fail Fail->RunStd Re-test

Self-validating RP-HPLC workflow ensuring baseline resolution.

References

  • Should My Peptide Be Methylated?
  • Google Patents (US6146859A)
  • PMC (National Institutes of Health)

Sources

Beyond the Certificate of Analysis: A Comparative QC Guide for Fmoc-D-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Impurities in D-Amino Acid Synthesis

In the realm of therapeutic peptide development, Fmoc-protected D-amino acids are no longer niche reagents; they are the backbone of peptidomimetics designed to resist proteolysis and extend half-life. However, the Quality Control (QC) standards applied to D-isomers often lag behind their L-counterparts.

Many commercial Certificates of Analysis (CoAs) rely on legacy metrics like Optical Rotation (


)  and standard Reverse-Phase HPLC (RP-HPLC) . These methods are dangerously insufficient. A standard RP-HPLC method cannot distinguish an L-impurity from a D-product, and polarimetry lacks the sensitivity to detect the 0.5–1.0% enantiomeric impurity that can ruin a 40-mer synthesis.

This guide objectively compares Standard Grade vs. High-Fidelity (Hi-Fi) Grade Fmoc-D-amino acids and provides the experimental protocols required to validate them independently.

The Cascade of Failure: Why 99.0% Isn't Enough

When synthesizing long peptides, the math of impurity propagation is unforgiving. If you use a D-amino acid with 99.0% enantiomeric purity (1% L-isomer impurity) in a sequence, that 1% impurity does not just reduce yield—it creates a diastereomer (an L-variant at that specific position).

Unlike truncation impurities, diastereomers often possess identical hydrophobicity to the target molecule, making them impossible to separate by preparative HPLC.

Visual 1: The Impurity Propagation Model

Figure 1: This diagram illustrates how a single "Standard Grade" D-amino acid (0.5% L-impurity) introduces a permanent diastereomeric contaminant, whereas "Hi-Fi Grade" (<0.1% impurity) maintains spectral integrity.

SPPS_Failure_Cascade cluster_Standard Scenario A: Standard Grade (99.0% ee) cluster_HiFi Scenario B: Hi-Fi Grade (99.9% ee) Start Fmoc-D-Amino Acid Input Std_Input Input: 0.5% L-Isomer 99.5% D-Isomer Start->Std_Input HiFi_Input Input: <0.1% L-Isomer >99.9% D-Isomer Start->HiFi_Input Std_Coupling Coupling Cycle Std_Input->Std_Coupling Std_Result Crude Peptide Mix: 99.5% Target 0.5% Diastereomer Std_Coupling->Std_Result Std_Purification Prep-HPLC Purification (Co-elution Risk) Std_Result->Std_Purification Std_Outcome FAILED BATCH (Impurity inseparable) Std_Purification->Std_Outcome HiFi_Coupling Coupling Cycle HiFi_Input->HiFi_Coupling HiFi_Result Crude Peptide Mix: >99.9% Target <0.1% Diastereomer HiFi_Coupling->HiFi_Result HiFi_Purification Prep-HPLC Purification (Clean Separation) HiFi_Result->HiFi_Purification HiFi_Outcome RELEASED BATCH HiFi_Purification->HiFi_Outcome

Comparative Analysis: Standard vs. Hi-Fi Specifications

The following table contrasts the critical quality attributes (CQAs) of generic commercial sources versus high-fidelity alternatives (e.g., Novabiochem "Enhanced Specs", specialized GMP providers).

Table 1: Critical Specification Comparison

FeatureStandard Grade SpecificationHi-Fi / GMP Grade SpecificationImpact on Research/Production
Enantiomeric Purity ≥ 99.0% (often determined by Polarimetry)≥ 99.8% (determined by Chiral HPLC/GC)Prevents inseparable diastereomers.[1] Critical for peptides >15 AA.
Free Amine Content ≤ 0.5% (TLC method)≤ 0.1–0.2% (Quantitative GC/HPLC)Prevents "double insertion" (e.g., Fmoc-D-Ala-D-Ala-Sequence).
Acetate Content Not Specified≤ 0.02% Acetate acts as a capping agent, permanently terminating chains.[2]
Dipeptide Impurity Not Specified≤ 0.1% Removes Fmoc-D-AA-D-AA-OH species formed during manufacturing.
Validation Method Optical Rotation + RP-HPLCChiral HPLC + GC-MS Ensures "invisible" impurities are actually quantified.
The "Optical Rotation" Fallacy

Many datasheets list specific rotation (


) as proof of chirality. This is scientifically flawed for purity assessment. 
  • Fact: A sample with 99% D-isomer and 1% L-isomer has a rotation virtually identical to a 100% pure sample within experimental error margins.

  • Recommendation: Reject any CoA that uses Polarimetry as the sole determinant of chiral purity.

Experimental Protocols: Self-Validating QC Systems

To ensure the integrity of your starting materials, implement one of the following protocols. These are designed to be self-validating , meaning they include internal checks to prove the assay is working.

Protocol A: High-Resolution Chiral HPLC (The Gold Standard)

Best for: Routine QC of incoming raw materials.

Principle: Direct separation of enantiomers using polysaccharide-based stationary phases (e.g., Cellulose or Amylose derivatives).[3]

  • System Setup:

    • Column: Chiralpak IC or IA (immobilized polysaccharide), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic n-Hexane : Ethanol : TFA (80 : 20 : 0.1). Note: Adjust polarity based on specific AA side chain.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

  • System Suitability (Self-Validation Step):

    • Racemic Mix Preparation: Mix 1 mg of the specific Fmoc-D-AA sample with 1 mg of an authentic Fmoc-L-AA standard.

    • Requirement: The method is valid ONLY if the racemic mix shows two baseline-separated peaks (Resolution

      
      ). If peaks overlap, the method cannot certify the purity of the D-isomer.
      
  • Sample Analysis:

    • Dissolve Fmoc-D-AA sample at 1 mg/mL in Ethanol.

    • Inject 10 µL.

    • Calculation:

      
      
      
Protocol B: Marfey’s Method (The Forensic Alternative)

Best for: Labs without Chiral Columns or analyzing hydrolyzed peptides.

Principle: Derivatization with FDAA (Marfey’s Reagent) converts enantiomers into diastereomers , which can be separated on a standard C18 column.[4]

  • Deprotection (Critical Step):

    • Dissolve 2 µmol Fmoc-D-AA in 100 µL DMF.

    • Add 20 µL 20% Piperidine to remove Fmoc group (Fmoc interferes with Marfey's). React 10 min.

    • Dry under vacuum.

  • Derivatization:

    • Resuspend residue in 100 µL

      
      .
      
    • Add 200 µL 1% FDAA (in acetone) + 40 µL 1M

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Stop reaction with 40 µL 1M HCl.

  • Analysis (Standard C18 HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 45 mins.

    • Result: The L-DAA-FDAA adduct will elute at a different time than the D-DAA-FDAA adduct.

    • Validation: Spike the sample with a known L-amino acid to confirm the elution position of the impurity.

QC Decision Workflow

Implement this logic gate for releasing Fmoc-D-amino acids into production.

Visual 2: The Go/No-Go QC Tree

Figure 2: A logical workflow for accepting or rejecting Fmoc-D-amino acid batches based on multi-modal analysis.

QC_Workflow Start Incoming Fmoc-D-AA Batch Check1 Test 1: Standard RP-HPLC (Purity & Identity) Start->Check1 Decision1 Chemical Purity > 99.0%? Check1->Decision1 Check2 Test 2: Chiral HPLC (Enantiomeric Excess) Decision1->Check2 Yes Reject REJECT BATCH (Risk of Deletion/Diastereomer) Decision1->Reject No Decision2 D-Isomer > 99.8%? Check2->Decision2 Check3 Test 3: GC-MS / HPLC (Free Amine & Acetate) Decision2->Check3 Yes Decision2->Reject No (Diastereomer Risk) Decision3 Free Amine < 0.2% Acetate < 0.02%? Check3->Decision3 Decision3->Reject No (Truncation Risk) Approve RELEASE FOR SYNTHESIS Decision3->Approve Yes

References
  • Aapptec. "Determining Chiral Purity of Amino Acids Using Marfey's Reagent." Technical Support Information Bulletin 1186. [Link]

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS." Almac Sciences Technical Notes. [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Guide. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. [Link]

Sources

Biological activity comparison of 4-methyl substituted peptide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 4-Methyl Substituted Peptide Analogs

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Professionals Focus: Conformational Constraint & Metabolic Stability of 4-Methylproline (4-MePro) and 4-Methylphenylalanine (4-MePhe) Analogs.

Executive Summary: The Methyl "Lock" Strategy

In peptide therapeutics, the transition from a flexible linear sequence to a drug-like molecule often requires rigidification. "4-methyl substitution"—specifically at the 4-position of the Proline ring (4-MePro) or the para-position of Phenylalanine (4-MePhe) —is a high-precision strategy to modulate bioactivity.

Unlike N-methylation, which primarily targets proteolytic stability and membrane permeability by removing a hydrogen bond donor, 4-methyl substitution acts as a conformational lock . It forces the amino acid side chain into specific dihedral angles (


 space) or ring puckers, thereby dictating the secondary structure (e.g., 

-turn vs. polyproline helix) and receptor selectivity.

This guide objectively compares native peptides against their 4-methyl substituted analogs, focusing on Angiotensin II and Bradykinin derivatives, supported by experimental data on binding affinity (


/

) and metabolic half-life (

).

Mechanistic Insight: The Stereoelectronic Switch

To understand why 4-methyl analogs perform differently, one must look at the atomic-level causality. The introduction of a methyl group is not merely a steric addition; it is a stereoelectronic switch.

4-Methylproline (4-MePro): The Ring Pucker Effect

Native Proline exists in a dynamic equilibrium between


-endo and 

-exo puckers. Substituting the 4-position with a methyl group locks this conformation based on stereochemistry:
  • (2S, 4R)-4-Methylproline: Favors

    
    -exo  pucker 
    
    
    
    Stabilizes Trans amide bond.
  • (2S, 4S)-4-Methylproline: Favors

    
    -endo  pucker 
    
    
    
    Stabilizes Cis amide bond.

This "pre-organization" reduces the entropic penalty of binding, potentially increasing affinity by orders of magnitude if the lock matches the bioactive conformation.

Mechanism Diagram

MethylSwitch Native Native Proline (Flexible) Sub_4R (2S,4R)-4-MePro (Rigid) Native->Sub_4R Methylation Sub_4S (2S,4S)-4-MePro (Rigid) Native->Sub_4S Methylation Effect_Exo Cγ-Exo Pucker (Trans-Amide Preferred) Sub_4R->Effect_Exo Steric Constraint Effect_Endo Cγ-Endo Pucker (Cis-Amide Preferred) Sub_4S->Effect_Endo Steric Constraint Result_Bind High Affinity (If Receptor needs Trans) Effect_Exo->Result_Bind Pre-organization Result_Turn β-Turn Induction (Type VI Turn) Effect_Endo->Result_Turn Secondary Structure

Caption: Stereochemical impact of 4-methyl substitution on proline ring pucker and subsequent peptide backbone geometry.

Comparative Analysis: Native vs. 4-Methyl Analogs

The following data synthesizes results from key structure-activity relationship (SAR) studies involving Angiotensin II (vasoconstrictor) and Bradykinin (vasodilator).

Table 1: Biological Activity Profile
Peptide ScaffoldAnalog ModificationPositionEffect on Potency (

/

)
Receptor SelectivityPrimary Outcome
Angiotensin II Native (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)-

nM (AT1)
AT1 / AT2 BalancedAgonist
Angiotensin II [4-MePhe]

Pos 8

(Lower Affinity)
AT2 SelectivePartial Agonist
Angiotensin II [O-Me-Tyr]

Pos 4

(High)
AT1 AntagonistPotent Antagonist
Bradykinin Native (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)-

nM (B2)
B2 SelectiveAgonist
Bradykinin [(2S,4R)-4-MePro]

Pos 3

nM
B2 RetainedProteolytic Stability
Bradykinin [(2S,4S)-4-MePro]

Pos 3

nM
Loss of ActivityInactive

Analysis:

  • Angiotensin II: Modification at Position 4 (Tyrosine) with a methyl group (O-Me or 4-Me-Phe) often converts the peptide from an agonist to a potent antagonist. The methyl group creates steric clash that prevents the receptor activation trigger (Helix VIII movement) while maintaining binding affinity.

  • Bradykinin: The Proline at position 3 is critical. Replacing it with (2S,4R)-4-MePro mimics the native trans conformation required for B2 receptor binding, while significantly improving resistance to Prolyl Endopeptidase. The (2S,4S) analog forces a cis conformation, which the B2 receptor cannot accommodate, rendering it inactive.

Experimental Protocols for Validation

To replicate these findings or apply this strategy to your own targets, follow this self-validating workflow.

A. Synthesis: Solid Phase Peptide Synthesis (SPPS)
  • Resin: Wang resin (for C-terminal acids) or Rink Amide (for amides).

  • Coupling Reagent: Use HATU/HOAt rather than HBTU.

    • Reasoning: 4-methyl substituted amino acids are sterically hindered. HATU provides faster kinetics and reduces racemization.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiols unless Cys/Met are present.

B. Validation Assay: Competitive Binding (Fluorescence Polarization)
  • Tracer: Fluorescein-labeled native peptide (

    
     must be known).
    
  • Receptor: Purified membrane fraction or recombinant GPCR.

  • Protocol:

    • Incubate Receptor + Tracer (fixed conc.) + Analog (serial dilution).

    • Measure Polarization (mP) after 1 hour equilibrium.

    • Self-Check: If the Hill slope is not -1.0, suspect aggregation or multiple binding sites.

Workflow Diagram

Workflow Design Step 1: In Silico Design Select (2S,4R) or (2S,4S) based on native X-ray structure Synth Step 2: SPPS Synthesis Reagent: HATU/HOAt (Critical for steric hindrance) Design->Synth QC Step 3: QC Validation LC-MS & NMR (verify stereochem) Synth->QC Assay Step 4: Binding Assay Fluorescence Polarization / SPR QC->Assay Outcome Decision Gate Assay->Outcome Outcome->Design Low Affinity (Switch Stereoisomer) Lead Opt Lead Opt Outcome->Lead Opt High Affinity (Proceed to ADME)

Caption: Step-by-step workflow for synthesizing and validating 4-methyl substituted peptide analogs.

Expert Insights & Recommendations

  • Stability vs. Affinity Trade-off: While 4-methyl substitution almost always improves metabolic stability (by hindering protease access), it is a "high risk, high reward" strategy for affinity.

    • Recommendation: Always synthesize both stereoisomers ((2S,4R) and (2S,4S)) in parallel. The energy barrier between cis and trans is high enough that the "wrong" isomer will be practically inert.

  • The "Hydrophobic Patch" Bonus: In addition to conformational locking, the methyl group adds lipophilicity.

    • Observation: 4-MePhe analogs often show improved blood-brain barrier (BBB) penetration compared to native Phe, not just due to stability, but due to increased LogP.

  • NMR Validation is Mandatory: Do not rely solely on MS. You must confirm the ring pucker using

    
    H-NMR (coupling constants 
    
    
    
    ).
    • Standard: (2S,4R)-4-MePro typically shows distinct

      
       values compared to (2S,4S), confirming the exo vs endo bias.
      

References

  • Comparison of Proline and 4-Methylproline Analogs in Bradykinin: Reissmann, S., et al. (1996).[1] Highly selective bradykinin agonists and antagonists with replacement of proline residues.

  • Angiotensin II Analog Activity: Khosla, M. C., et al. (1976). Synthesis of [alpha-methyltyrosine-4]angiotensin II: studies of its conformation, pressor activity, and mode of enzymatic degradation.

  • Conformational Effects of 4-Methylproline: Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. (Detailed discussion on 4-methyl/fluoro proline pucker effects).

  • Api137 and Proline Substitution Mechanisms: Brodiazhenko, T., et al. (2018). Structure-activity relationship of the proline-rich antimicrobial peptide Api137.

Sources

Safety Operating Guide

Personal protective equipment for handling Fmoc-4-methyl-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 269398-86-9 (Refers to Fmoc-4-methyl-D-


-homophenylalanine analog)
Chemical Family:  Fmoc-Protected Non-Standard Amino Acids
Context:  Solid-Phase Peptide Synthesis (SPPS) & Peptidomimetic Drug Development[1]

Part 1: Strategic Safety Overview

Handling Fmoc-4-methyl-D-homophenylalanine requires a dual-focus safety strategy. You are protecting the operator from irritant exposure (H315, H319, H335) and protecting the reagent from hydrolytic degradation and particulate cross-contamination .

As a Senior Application Scientist, I emphasize that the primary risk with this specific derivative is not acute toxicity, but chronic sensitization and particulate inhalation . The addition of the homo (methylene insertion) and 4-methyl groups increases the hydrophobicity of the molecule compared to standard phenylalanine.[1] This results in a "fluffy," electrostatic powder that disperses easily in air currents, making standard weighing procedures the highest-risk operational step.[1]

Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2][3]

Part 2: The PPE Firewall (Personal Protective Equipment)

This matrix defines the non-negotiable safety standards for handling this compound.

PPE CategoryRequirementTechnical Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm / 4 mil)Latex is insufficient for the organic solvents (DMF/NMP) used to dissolve this reagent.[1] Double-gloving is recommended during solubilization steps.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1)Standard safety glasses are inadequate for fine powders that can drift around side shields. Goggles provide a seal against airborne particulates.[4]
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Critical: All weighing must occur inside a certified chemical fume hood.[1] If weighing on an open bench is unavoidable, a fit-tested N95 mask is mandatory to prevent inhalation of fines.[1]
Body Protection Lab Coat (High-neck, long sleeve)Prevents accumulation of static powder on street clothes.[1] Cotton blends are preferred to minimize static charge generation.
Footwear Closed-toe, non-porous shoes Standard laboratory requirement to protect against spills of solubilized reagent.[1]

Part 3: Operational Protocol (From Storage to Synthesis)

Phase 1: Retrieval & Preparation
  • Temperature Equilibration: Remove the container from 2-8°C storage. Do not open immediately. Allow the container to reach room temperature (approx. 20-30 mins) inside a desiccator.

    • Scientific Logic:[5][6] Opening a cold bottle introduces condensation. Water initiates premature Fmoc cleavage or hydrolysis, degrading the reagent purity before you even begin.

  • Static Control: Fmoc-amino acids are prone to static charge.[1] Use an anti-static gun or ionizing bar near the balance if available.[1] This prevents the powder from "jumping" off the spatula, reducing inhalation risk and waste.

Phase 2: Weighing & Solubilization
  • Workspace: Set up the microbalance inside the fume hood . Ensure the sash is at the safe working height.

  • Transfer: Use a clean, dry stainless steel micro-spatula. Avoid plastic spatulas which increase static cling.

  • Solvent Addition: Dissolve the powder in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

    • Note: Due to the 4-methyl group, this derivative is more hydrophobic.[1][7] Vortexing or mild sonication (30-60 seconds) may be required to achieve full solubility (typically 0.1M - 0.5M concentration).[1]

  • Immediate Sealing: Parafilm the weighing vessel immediately after solvent addition to prevent solvent evaporation and moisture ingress.

Phase 3: Reaction Integration
  • Coupling: Introduce the solution to the SPPS reaction vessel.

  • Rinse: Rinse the transfer vial with a small volume of solvent to ensure quantitative transfer (essential for expensive non-standard amino acids).

Part 4: Waste Management & Disposal[2][3][8][9]

Strict Adherence Required: Never dispose of Fmoc-amino acids or their solutions in the sink.[1]

Disposal Workflow
  • Solid Waste: Expired powder, contaminated weighing paper, and heavily soiled gloves must go into the Solid Hazardous Waste container. Label as "Fmoc-protected amino acid solid."[1]

  • Liquid Waste: Solutions (in DMF/NMP) must go into the Non-Halogenated Organic Solvent Waste stream.

    • Exception: If DCM (Dichloromethane) was used as a co-solvent, use the Halogenated Waste stream.

  • Empty Containers: Triple rinse with acetone or methanol. Collect rinsate in liquid waste.[8][9] Deface the label and dispose of the glass/plastic bottle in the Glass/Plastic Recycling or trash, depending on institutional policy.

Part 5: Visualization of Safety Logic

Diagram 1: Operational Safety Workflow

This workflow illustrates the critical control points where PPE and engineering controls (Hood/Desiccator) are applied.

G Storage 1. Cold Storage (2-8°C) Equilibration 2. Equilibration (Desiccator, RT) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Goggles) Equilibration->Weighing Anti-Static Handling Solubilization 4. Solubilization (DMF/NMP + Nitrile Gloves) Weighing->Solubilization Dust Control Waste 6. Disposal (Haz Waste Stream) Weighing->Waste Contaminated Paper Synthesis 5. SPPS Reaction Solubilization->Synthesis Quant Transfer Synthesis->Waste Chemical Waste

Caption: Step-by-step safety workflow emphasizing environmental controls (Temperature/Static) alongside PPE.

Diagram 2: Spill Response Decision Tree

Immediate actions to take in case of accidental release.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMF/NMP) Type->Liquid ActionSolid 1. Avoid Dust (Do not sweep) 2. Wet wipe or HEPA Vac 3. Dispose as Haz Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pads 2. Place in sealed bag 3. Ventilate Area Liquid->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

Caption: Decision logic for containing spills. Note the specific instruction NOT to dry sweep solids to prevent inhalation.

Part 6: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes at an eyewash station.[1][10] Hold eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and copious amounts of water.[2][5][10] Remove contaminated clothing.[10][11] Do not use organic solvents (like ethanol) to wash skin, as this can increase absorption of the chemical into the bloodstream.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical aid.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 2756073, 4-Methyl-D-phenylalanine, N-FMOC protected. Retrieved March 6, 2026, from [Link][1]

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved March 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.